molecular formula C31H46O2 B132989 cis-Vitamin K1 CAS No. 16033-41-3

cis-Vitamin K1

Número de catálogo: B132989
Número CAS: 16033-41-3
Peso molecular: 450.7 g/mol
Clave InChI: MBWXNTAXLNYFJB-ODDKJFTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

cis-Vitamin K1, a geometric isomer of phylloquinone, is a fat-soluble naphthoquinone of significant interest in biochemical research. Its primary research applications stem from its role as an essential cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational carboxylation of specific glutamic acid residues in precursor proteins to form gamma-carboxyglutamate (Gla) residues . This activity is crucial for the hepatic biosynthesis of active vitamin K-dependent clotting factors, including prothrombin (Factor II), Factor VII, IX, and X . Consequently, this compound is a vital reagent for investigating coagulation pathways, hypoprothrombinemia, and the mechanisms of anticoagulant agents. Beyond coagulation studies, researchers utilize this compound to explore its function in bone and vascular metabolism, as vitamin K-dependent proteins are also present in bone and other tissues . In vitro studies have shown that vitamin K1 can induce antiproliferative effects and apoptosis in certain cell lines, suggesting its value in related research areas . The compound has a molecular formula of C31H46O2 and a molecular weight of 450.70 . As a specialized isomer, it offers a tool for studying the structure-activity relationships of vitamin K and its analogs. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXNTAXLNYFJB-ODDKJFTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166864
Record name Phytonadione, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16033-41-3, 79082-95-4
Record name Phytonadione, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytonadione, (Z)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytonadione, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYTONADIONE, (Z)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHYTONADIONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of cis-Vitamin K1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a vital fat-soluble vitamin essential for blood coagulation and bone metabolism. It is naturally synthesized by plants and some cyanobacteria, existing almost exclusively as the trans (or E) stereoisomer at the C2'-C3' double bond of the phytyl side chain. However, the chemical synthesis of Vitamin K1 often leads to the formation of a mixture of both trans- and cis- (or Z-) isomers. While the trans-isomer is biologically active, the cis-isomer has been shown to have significantly lower biological activity.[1] This technical guide provides a comprehensive overview of the discovery and synthesis of cis-Vitamin K1, with a focus on methods that allow for the controlled formation of this isomer, its characterization, and its separation from the trans form.

Discovery of this compound: A Consequence of Synthesis

The discovery of this compound is intrinsically linked to the history of the chemical synthesis of Vitamin K1. The naturally occurring form of Vitamin K1 was first isolated and its structure elucidated in the late 1930s. Subsequent synthetic efforts aimed to replicate this natural product. However, early and even some contemporary synthetic routes were found to produce a mixture of geometric isomers. The presence of the cis isomer was therefore "discovered" as a byproduct of these chemical syntheses rather than as a naturally occurring compound.[2] It is now understood that commercially available synthetic Vitamin K1 can contain a significant percentage of the cis isomer.[2][3]

Synthesis of Vitamin K1 with Varying cis/trans Isomer Ratios

The key to synthesizing Vitamin K1 with a controllable cis/trans isomer ratio lies in the stereochemistry of the phytyl bromide intermediate. A common and effective method involves the reaction of menadione (B1676200) with a cyclopentadiene (B3395910) adduct, followed by condensation with phytyl bromide and a subsequent retro-Diels-Alder reaction. The cis/trans ratio of the final Vitamin K1 product is largely determined by the isomeric composition of the phytyl bromide used.

A method has been developed to synthesize Vitamin K1 with different ratios of cis/trans isomers by controlling the isomeric composition of phytyl bromide. This is achieved by reacting natural phytol (B49457) with phosphorus tribromide in the presence of varying amounts of water. The resulting (E/Z)-isomeric phytyl bromide is then used in the subsequent condensation and retro-Diels-Alder steps to yield Vitamin K1 with a corresponding ratio of cis and trans isomers.[4]

Experimental Protocols

1. Synthesis of (E/Z)-Phytyl Bromide from Natural Phytol

  • Materials: Natural phytol, phosphorus tribromide, water, and an appropriate organic solvent (e.g., hexane).

  • Procedure:

    • Dissolve natural phytol in a suitable solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -5 to 0 °C).

    • Slowly add a solution of phosphorus tribromide in the same solvent, to which a specific amount of water has been added. The amount of water will influence the final E/Z isomer ratio of the phytyl bromide.

    • Allow the reaction to proceed at a controlled temperature for a specific duration.

    • After the reaction is complete, quench the reaction by carefully adding water or a basic solution.

    • Extract the phytyl bromide into an organic solvent, wash the organic layer, and dry it over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the (E/Z)-phytyl bromide mixture. The ratio of isomers can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

2. Synthesis of the Menadione-Cyclopentadiene Adduct

  • Materials: Menadione (2-methyl-1,4-naphthoquinone), cyclopentadiene, and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve menadione in the solvent in a reaction flask.

    • Slowly add freshly distilled cyclopentadiene to the solution at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • The product, the menadione-cyclopentadiene adduct, will precipitate out of the solution.

    • Collect the solid product by filtration, wash it with a cold solvent, and dry it.

3. Condensation of (E/Z)-Phytyl Bromide with the Menadione-Cyclopentadiene Adduct

  • Materials: Menadione-cyclopentadiene adduct, (E/Z)-phytyl bromide mixture, a strong base (e.g., sodium amide or potassium tert-butoxide), and an anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).

  • Procedure:

    • Suspend the menadione-cyclopentadiene adduct in the anhydrous solvent under an inert atmosphere.

    • Add the strong base to the suspension to form the corresponding anion.

    • Slowly add the (E/Z)-phytyl bromide mixture to the reaction at a controlled temperature.

    • Allow the reaction to proceed for several hours.

    • Quench the reaction with water or a saturated ammonium (B1175870) chloride solution.

    • Extract the product into an organic solvent, wash the organic layer, and dry it.

    • Remove the solvent under reduced pressure to obtain the crude condensation product.

4. Retro-Diels-Alder Reaction to Yield cis/trans-Vitamin K1

  • Materials: Crude condensation product from the previous step and a high-boiling point solvent (e.g., xylene or decalin).

  • Procedure:

    • Dissolve the crude condensation product in the high-boiling point solvent.

    • Heat the solution to a high temperature (typically >150 °C) to induce the retro-Diels-Alder reaction, which liberates cyclopentadiene.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting residue is a mixture of cis- and trans-Vitamin K1, which can be purified by column chromatography.

Visualization of the Synthetic Pathway

Synthesis_of_cis_Vitamin_K1 cluster_phytyl_bromide Step 1: (E/Z)-Phytyl Bromide Synthesis cluster_adduct Step 2: Adduct Formation cluster_condensation Step 3: Condensation cluster_retro_da Step 4: Retro-Diels-Alder Phytol Natural Phytol PhytylBromide (E/Z)-Phytyl Bromide Phytol->PhytylBromide Bromination PBr3_H2O PBr3 + H2O PBr3_H2O->PhytylBromide CondensationProduct Condensation Product PhytylBromide->CondensationProduct Menadione Menadione Adduct Menadione-Cyclopentadiene Adduct Menadione->Adduct Diels-Alder Cyclopentadiene Cyclopentadiene Cyclopentadiene->Adduct Adduct->CondensationProduct Alkylation Base Strong Base Base->CondensationProduct VitaminK1 cis/trans-Vitamin K1 CondensationProduct->VitaminK1 Thermal Decomposition Heat Heat (>150°C) Heat->VitaminK1

Caption: Synthetic pathway to produce a mixture of cis- and trans-Vitamin K1.

Quantitative Data

ParameterValueReference
cis-Isomer Content in Synthetic Vitamin K1Can be regulated between 1% and 21%Patent CN111153765B
cis-Isomer Content in Commercial Supplement11.2%
Biological Activity of cis-Isomer (vs. trans)~1-10%

Spectroscopic Data for Vitamin K1

The following spectroscopic data are for a standard sample of Vitamin K1, which is predominantly the trans-isomer but may contain some cis-isomer. The key differences in the NMR spectra between the cis and trans isomers would be observed in the chemical shifts and coupling constants of the protons and carbons near the C2'-C3' double bond.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (in CDCl₃)

AssignmentChemical Shift (ppm)
Aromatic Protons8.06, 7.67
Vinyl Proton (H-2')5.01
Methylene Protons (H-1')3.36
Methyl Protons (on quinone ring)2.18
Methyl Protons (on phytyl chain)1.78, 0.86, 0.82, 0.81
Other Phytyl Chain Protons1.95, 1.51, 1.45-0.95

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~2925C-H stretch (aliphatic)
~1660C=O stretch (quinone)
~1620C=C stretch (aromatic and vinyl)
~1380C-H bend (methyl)
~1260C-O stretch

Separation of cis- and trans-Vitamin K1 Isomers

Due to the difference in their biological activities, the separation and quantification of cis- and trans-Vitamin K1 isomers are crucial, especially for pharmaceutical and nutraceutical applications. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.

Experimental Protocol: HPLC Separation
  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C30 stationary phase is often preferred for its ability to resolve geometric isomers. Normal phase silica (B1680970) columns can also be used.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) or heptane (B126788) with a small amount of a polar modifier like 2-propanol or ethyl acetate, is typically used for normal-phase chromatography. For reversed-phase on a C30 column, a mixture of methanol, acetonitrile, and a chlorinated solvent may be employed.

  • Detection: UV detection at a wavelength of around 254 nm is commonly used.

  • Procedure:

    • Prepare a standard solution of a cis/trans-Vitamin K1 mixture in a suitable solvent.

    • Inject the sample onto the HPLC column.

    • Elute the isomers using the chosen mobile phase under isocratic conditions.

    • Monitor the elution profile with the detector. The cis-isomer typically elutes before the trans-isomer on most stationary phases.

    • Quantify the amount of each isomer by comparing the peak areas to those of a calibrated standard.

Visualization of the Separation Workflow

Separation_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Synthetic Vitamin K1 (cis/trans mixture) Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C30 or Silica Column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram (Separated Peaks) Detection->Chromatogram Quantification Quantification of cis and trans Isomers Chromatogram->Quantification

Caption: Workflow for the separation and quantification of cis- and trans-Vitamin K1 isomers.

Conclusion

The study of this compound is an important aspect of the overall understanding of Vitamin K chemistry and biology. While not a significant natural product, its presence in synthetic preparations necessitates reliable methods for its synthesis, characterization, and separation. The ability to control the cis/trans isomer ratio during synthesis is of particular interest for producing Vitamin K1 with optimal biological activity. The analytical techniques outlined in this guide provide the necessary tools for researchers and drug development professionals to accurately assess the isomeric purity of Vitamin K1 and to further investigate the distinct properties of its cis and trans forms.

References

A Technical Guide to the Structural Characterization of cis-Vitamin K1 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural characterization of Vitamin K1 (phylloquinone) isomers, with a specific focus on the cis-isomer. Synthetic Vitamin K1, often used in dietary supplements, can contain a significant amount of the cis-isomer, which is known to be biologically inactive, unlike the naturally occurring and bioactive trans-isomer.[1][2][3] Accurate separation and characterization of these isomers are therefore critical for evaluating the nutritional and therapeutic value of Vitamin K1-containing products.

Overview of Analytical Strategy

The structural characterization of cis-Vitamin K1 involves a multi-step process that begins with efficient extraction from the sample matrix, followed by chromatographic separation of the cis and trans isomers, and finally, elucidation of their structures using spectrometric techniques. The distinct spatial arrangement of the phytyl side chain in the cis and trans forms necessitates high-resolution analytical methods for their differentiation.

G sp1 Matrix Selection (Supplements, Foods, Plasma) sp2 Solvent Extraction (e.g., Iso-octane, Hexane) sp1->sp2 sp3 Cleanup (SPE or Column Chromatography) sp2->sp3 sep1 Chromatography sp3->sep1 sep2 UPC² (C18 Column) sep1->sep2 sep3 HPLC (C30 or Silica (B1680970) Column) sep1->sep3 det1 UV/Fluorescence Detection sep1->det1 det2 Mass Spectrometry (MS) sep1->det2 sc2 NMR Spectroscopy (¹H, ¹³C, 2D-NMR) det1->sc2 sc1 Tandem MS (MS/MS) (Fragmentation Analysis) det2->sc1

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Sample Preparation and Extraction

The initial step involves the extraction of Vitamin K1 isomers from the sample matrix.

  • For Dietary Supplements (Tablets):

    • Grind tablets into a fine powder.[1]

    • Extract the powder with iso-octane.[1]

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to pellet insoluble matter.

    • Filter the supernatant through a 0.45-μm PTFE syringe filter before analysis.

  • For Infant Formula:

  • For Biological Tissues (e.g., Rat Liver):

    • Homogenize the tissue sample.

    • Extract the isomers using methylene (B1212753) chloride.

    • Evaporate the extract and redilute the residue in an appropriate solvent like tetrahydrofuran-methanol (1:1) or methanol prior to chromatographic analysis.

Chromatographic Separation

High-resolution chromatography is essential to resolve the structurally similar cis and trans isomers. C30 columns are often preferred for their high shape selectivity for long-chain, structurally related isomers.

  • Method 1: Ultra-Performance Convergence Chromatography (UPC²)

    • Description: This technique uses compressed CO2 as the primary mobile phase, offering rapid and efficient separations. It is significantly faster than traditional HPLC methods.

    • Column: ACQUITY UPC² HSS C18 SB Column (3.0 x 100 mm, 1.8 μm).

    • Mobile Phase A: CO2.

    • Mobile Phase B: Methanol.

    • Gradient: An initial two-minute isocratic elution at 0.5% Mobile Phase B is critical for baseline separation.

    • Flow Rate: 1.5 mL/min.

    • Detection: Photodiode Array (PDA).

    • Elution Order: The cis-isomer elutes before the trans-isomer.

  • Method 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

    • Description: This method, derived from British and European Pharmacopoeia monographs, utilizes a silica column.

    • Column: Hypersil Silica, 5 µm (250 x 4.6 mm).

    • Mobile Phase: Heptane with small amounts of polar modifiers (e.g., diisopropyl ether and octanol).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 254 nm.

  • Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Description: RP-HPLC with a C30 column provides excellent shape selectivity for hydrophobic isomers.

    • Column: Accucore C30, 2.6 µm (100 x 3.0 mm) or similar.

    • Mobile Phase: 98% methanol, 2% D.I. water.

    • Flow Rate: 0.65 mL/min.

    • Column Temperature: Temperature control is critical; optimal separation is often achieved at sub-ambient temperatures (e.g., 15-20 °C).

    • Detection: Diode Array (UV at 250 nm).

Spectrometric Characterization
  • Method 1: Tandem Mass Spectrometry (LC-MS/MS)

    • Description: Provides high sensitivity and selectivity for quantification and structural confirmation. Atmospheric pressure chemical ionization (APCI) is a common source.

    • Ionization Mode: Positive ion mode (APCI or ESI).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, tracking specific parent-to-product ion transitions.

    • Fragmentation: The fragmentation patterns of the cis and trans isomers can be compared to confirm their identity. In-source isomerization can occur, so analytical conditions must be carefully controlled.

  • Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Description: NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of ¹H and ¹³C nuclei.

    • Sample: Requires isolated, pure fractions of each isomer.

    • Analyses:

      • ¹H NMR: Distinguishes protons based on their chemical shift and coupling constants. Differences in the chemical shifts of protons near the C2'-C3' double bond are expected between isomers.

      • ¹³C NMR: Provides information on the carbon skeleton.

      • 2D-NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry. Multidimensional NMR analysis has been successfully applied to study cis/trans isomers of the related menaquinone-7.

Quantitative Data

The following tables summarize key quantitative data from the literature for the characterization of Vitamin K1 isomers.

Table 1: Chromatographic Separation Data

Method Column Mobile Phase Analyte Retention Time (min) Resolution (USP) Reference
UPC² HSS C18 SB CO₂ / Methanol This compound 2.553 1.7
trans-Vitamin K1 2.636
UFLC COSMOSIL Water/Methanol/Acetonitrile N/A 9.0 (Total Run Time) N/A

| RP-HPLC | C30 | Methanol / Water | N/A | < 4.0 (Total Run Time) | Baseline | |

Table 2: Mass Spectrometry Data

Method Ionization Parent Ion (m/z) Product Ion (m/z) Reference
UFLC-MS/MS APCI 451.3 187.1

| LC-MS/MS | APCI | 451.4 (for PK) | 187.3 | |

Note: PK refers to phylloquinone (Vitamin K1).

Table 3: ¹H NMR Chemical Shift Data for Vitamin K1 (trans-phylloquinone)

Assignment Chemical Shift (ppm) Multiplicity Reference
Aromatic Protons 8.03 - 8.06 m
Aromatic Protons 7.65 - 7.67 m
Vinylic Proton (-CH=) 5.01 t
Allylic Protons (-CH₂-) 3.36 d
Naphthoquinone Methyl 2.18 s

| Phytyl Chain Protons | 0.81 - 1.95 | m | |

Note: This data represents the general spectrum for phylloquinone. Specific, directly comparative data for the chemical shifts of the cis-isomer were not available in the cited literature, but differences would be expected primarily for the vinylic and allylic protons of the phytyl chain.

Conclusion

The structural characterization of this compound isomers is a critical analytical challenge that requires a combination of high-resolution separation and advanced spectrometric techniques. Modern chromatographic methods, particularly UPC² and RP-HPLC with C30 columns, provide the necessary resolution to separate the cis and trans isomers effectively. Mass spectrometry serves as a highly sensitive tool for quantification and initial identification, while NMR spectroscopy remains the definitive method for unambiguous structural elucidation. The protocols and data presented in this guide offer a robust framework for scientists engaged in the quality control of pharmaceuticals, dietary supplements, and functional foods containing Vitamin K1.

References

Cis-Vitamin K1: An Endogenous Metabolite Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Scientists and Drug Development Professionals

Executive Summary

Vitamin K1, or phylloquinone, is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists in two isomeric forms: trans-phylloquinone, the biologically active form found naturally in green leafy vegetables, and cis-phylloquinone. While previously considered primarily a component of synthetic vitamin K1 preparations, evidence indicates that cis-vitamin K1 is also an endogenous metabolite in humans. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic origins, physiological significance (or lack thereof), and analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development who are engaged in vitamin K research and its therapeutic applications.

Introduction: The Isomers of Vitamin K1

Vitamin K1 is a naphthoquinone with a phytyl side chain. The stereochemistry of the double bond in this side chain gives rise to two isomers: trans- and cis-phylloquinone. The trans isomer is the naturally occurring and biologically active form, serving as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs), which is essential for their function.[1]

Synthetic vitamin K1, often used in supplements and for fortification, can contain a significant proportion of the cis isomer.[2][3] The presence of this compound in human circulation and tissues has led to its classification as an endogenous metabolite. However, its physiological role appears to be minimal, with studies consistently demonstrating its low to negligible biological activity compared to the trans form.[4][5]

Endogenous Presence and Metabolism

The primary source of endogenous this compound is believed to be the partial isomerization of trans-phylloquinone, potentially during intestinal absorption and metabolism, as well as from dietary intake of synthetic vitamin K1. There is currently no definitive evidence of a specific human enzyme that actively converts the trans to the cis isomer.

The metabolic fate of this compound is not as well-characterized as that of its trans counterpart. Studies in rats have shown that the cis isomer is a poor substrate for the enzyme vitamin K 2,3-epoxide reductase (VKOR), a key enzyme in the vitamin K cycle. This inefficiency in recycling limits its ability to participate in the γ-carboxylation of VKDPs.

The primary metabolic pathway for vitamin K1 involves its conversion to menaquinone-4 (MK-4) in various tissues. This conversion involves the removal of the phytyl side chain to form menadione (B1676200) (vitamin K3), followed by the attachment of a geranylgeranyl pyrophosphate side chain. It is plausible that cis-phylloquinone can also be a substrate for this conversion, although its efficiency in this pathway compared to the trans isomer has not been extensively studied.

Physiological Role and Signaling

Current scientific consensus indicates that this compound has little to no biological activity in the context of blood coagulation and bone metabolism. Its inability to effectively act as a cofactor for GGCX renders it largely inert in the primary physiological functions attributed to vitamin K.

There is no current evidence to suggest that this compound has any independent signaling pathways or physiological roles. Its presence in the body is largely considered a consequence of the intake of synthetic vitamin K1 and potentially minor in vivo isomerization.

Below is a diagram illustrating the established Vitamin K cycle, highlighting the point at which the cis isomer's inactivity is most critical.

Vitamin K Cycle Vitamin K Cycle and the Role of its Isomers cluster_legend Legend trans_K1 trans-Vitamin K1 (Active) KH2 Vitamin K Hydroquinone (KH2) trans_K1->KH2 VKOR/Reductases cis_K1 This compound (Inactive) GGCX γ-Glutamyl Carboxylase (GGCX) cis_K1->GGCX Poor Substrate KH2->GGCX KO Vitamin K Epoxide (KO) GGCX->KO Gla_Proteins Carboxylated Proteins (Gla) GGCX->Gla_Proteins CO2, O2 VKOR Vitamin K Epoxide Reductase (VKOR) KO->trans_K1 VKOR Proteins Vitamin K-Dependent Proteins (Glu) Proteins->GGCX key_active Active Pathway key_inactive Inactive/Inefficient Pathway

The Vitamin K cycle and the inefficient role of this compound.

Quantitative Data

Quantitative data specifically for this compound in human tissues are limited. Most studies report total phylloquinone concentrations. However, the ratio of cis to trans isomers can be significant in individuals consuming synthetic vitamin K1 supplements. The table below summarizes available data on total phylloquinone concentrations in various human matrices. It is important to note that the contribution of the cis isomer to these values is generally not specified.

Biological MatrixAnalyteConcentration RangeReference
Human PlasmaTotal Phylloquinone0.10 - 8.72 nmol/L
Human SerumTotal Phylloquinone0.030 - 1.357 ng/mL
Human LiverTotal PhylloquinoneMedian: 10.6 pmol/g (wet weight)
Human HeartTotal PhylloquinoneMedian: 9.3 pmol/g (wet weight)
Human PancreasTotal PhylloquinoneMedian: 28.4 pmol/g (wet weight)
Human BrainTotal Phylloquinone< 2 pmol/g (wet weight)
Human KidneyTotal Phylloquinone< 2 pmol/g (wet weight)
Human LungTotal Phylloquinone< 2 pmol/g (wet weight)

Experimental Protocols

The accurate quantification of this compound requires its chromatographic separation from the more abundant and structurally similar trans isomer. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

Sample Preparation: Extraction of Vitamin K1 from Plasma
  • Principle: Liquid-liquid extraction is used to isolate fat-soluble vitamins from the plasma matrix.

  • Protocol:

    • To 1 mL of plasma, add 2 mL of ethanol (B145695) to precipitate proteins.

    • Vortex for 30 seconds.

    • Add 5 mL of hexane (B92381) and vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction on the remaining plasma/ethanol mixture.

    • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen at 37°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis.

Analytical Separation: HPLC Method for Vitamin K1 Isomers
  • Principle: Normal-phase HPLC on a silica-based column can effectively separate the cis and trans isomers of phylloquinone.

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector.

    • Silica column (e.g., Hypersil Silica, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: A mixture of n-heptane, di-isopropyl ether, and a small amount of a polar modifier like n-butanol. The exact ratio should be optimized for the specific column and system. A typical starting point is 99:0.5:0.5 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm. For enhanced sensitivity, post-column reduction with zinc followed by fluorescence detection (excitation at 243 nm, emission at 430 nm) can be employed.

  • Elution Order: The cis isomer typically elutes before the trans isomer.

The following diagram outlines a general workflow for the analysis of vitamin K1 isomers.

Experimental Workflow for Vitamin K1 Isomer Analysis Workflow for Vitamin K1 Isomer Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis Separation Chromatographic Separation of cis and trans Isomers Analysis->Separation Detection Detection (UV, Fluorescence, or MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

A Deep Dive into the Differential Tissue Distribution of Cis- and Trans-Phylloquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the distinct tissue distribution patterns of cis- and trans-phylloquinone (vitamin K1), providing a comprehensive overview for researchers, scientists, and professionals in drug development. The document details the preferential accumulation of these isomers in various tissues and subcellular compartments, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.

Introduction: The Significance of Phylloquinone Isomers

Phylloquinone, the primary dietary form of vitamin K, exists as two geometric isomers: trans-phylloquinone and cis-phylloquinone. The trans-isomer is the biologically active form, serving as a crucial cofactor for the enzyme γ-glutamyl carboxylase in the vitamin K cycle. This cycle is essential for the post-translational modification of vitamin K-dependent proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification. In contrast, the cis-isomer of phylloquinone is considered to have little to no biological activity[1][2]. Despite its inactivity, the distribution and metabolism of cis-phylloquinone are of significant interest, particularly its prolonged retention in specific tissues.

Quantitative Tissue Distribution of Cis- and Trans-Phylloquinone

Studies in rat models have demonstrated a generally similar tissue distribution for both cis- and trans-phylloquinone, with one critical exception: the liver[1][3]. The liver exhibits a preferential accumulation and prolonged retention of the cis-isomer.

TissueAnimal Modelcis-Phylloquinone Concentration (ng/g)trans-Phylloquinone Concentration (ng/g)Reference
LiverRat (Fischer 344)~20~60
PlasmaRat (Fischer 344)Not explicitly quantified~4 (endogenous)
HeartHuman (postmortem)Data not available9.3 (median, total phylloquinone)
PancreasHuman (postmortem)Data not available28.4 (median, total phylloquinone)
BrainHuman (postmortem)Data not available<2 (total phylloquinone)
KidneyHuman (postmortem)Data not available<2 (total phylloquinone)
LungHuman (postmortem)Data not available<2 (total phylloquinone)

Note: Quantitative data directly comparing cis- and trans-phylloquinone concentrations in extrahepatic tissues are limited. The provided data for human tissues represent total phylloquinone.

Subcellular Distribution in the Liver

The differential retention of phylloquinone isomers in the liver is further elucidated by their distinct subcellular localization. Research indicates that cis-phylloquinone preferentially associates with the mitochondrial fraction, whereas the biologically active trans-phylloquinone is primarily found in the endoplasmic reticulum (microsomes), the site of the vitamin K cycle.

Subcellular FractionIsomer PredominanceFunctional SignificanceReference
Mitochondria cis-PhylloquinoneThe functional implication of cis-phylloquinone accumulation in mitochondria is not yet fully understood.
Endoplasmic Reticulum (Microsomes) trans-PhylloquinoneLocation of the vitamin K cycle, where trans-phylloquinone acts as a cofactor for γ-glutamyl carboxylase.

Experimental Protocols

This section outlines the key experimental methodologies for the extraction, separation, and quantification of cis- and trans-phylloquinone from tissue samples.

Tissue Homogenization and Extraction
  • Tissue Preparation: Excise tissues of interest (e.g., liver, heart, brain, kidney, bone) and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

  • Homogenization: Weigh the frozen tissue and homogenize in an appropriate buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

  • Lipid Extraction: Transfer the tissue homogenate to a glass tube. Add an organic solvent system, such as a mixture of hexane (B92381) and isopropanol (B130326) or methylene (B1212753) chloride, to extract the lipophilic vitamin K isomers. Vortex vigorously to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection: Carefully collect the upper organic layer containing the phylloquinone isomers and transfer it to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent, such as a tetrahydrofuran-methanol mixture or methanol (B129727) alone, for HPLC analysis.

Subcellular Fractionation of Liver Tissue

This protocol is designed to isolate mitochondrial and microsomal (endoplasmic reticulum) fractions from liver tissue.

  • Homogenization: Homogenize fresh or rapidly frozen liver tissue in a cold isotonic sucrose (B13894) buffer.

  • Differential Centrifugation (Nuclei and Cell Debris Removal): Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes to pellet nuclei and unbroken cells.

  • Mitochondrial Pelletting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

  • Microsomal Fraction Isolation: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomes (endoplasmic reticulum fragments).

  • Washing: Wash the mitochondrial and microsomal pellets with the appropriate buffer to remove cytosolic contamination.

  • Lipid Extraction: Proceed with lipid extraction from the isolated subcellular fractions as described in section 4.1.

HPLC Separation and Quantification of Phylloquinone Isomers
  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • Column: Employ a C30 reversed-phase column, which provides excellent selectivity for the separation of geometric isomers like cis- and trans-phylloquinone.

  • Mobile Phase: Use an isocratic mobile phase, for example, a mixture of methanol and water.

  • Post-Column Reduction: Incorporate a post-column reduction step using a zinc reactor. This reduces the non-fluorescent quinone forms of vitamin K to their fluorescent hydroquinone (B1673460) forms, enabling sensitive detection.

  • Detection: Set the fluorescence detector to an excitation wavelength of approximately 243 nm and an emission wavelength of approximately 430 nm.

  • Quantification: Quantify the concentrations of cis- and trans-phylloquinone by comparing the peak areas of the sample chromatogram to those of known standards.

Visualizing the Metabolic Pathway and Experimental Workflow

The Vitamin K Cycle

The following diagram illustrates the vitamin K cycle, which occurs in the endoplasmic reticulum and is the primary metabolic pathway for the biologically active trans-phylloquinone.

Vitamin_K_Cycle cluster_ER Endoplasmic Reticulum K_quinone trans-Phylloquinone (Quinone) VKR Vitamin K Reductase K_quinone->VKR Reduction KH2 trans-Phylloquinone (Hydroquinone) GGCX γ-Glutamyl Carboxylase KH2->GGCX KO Phylloquinone Epoxide VKOR Vitamin K Epoxide Reductase KO->VKOR Reduction GGCX->KO Proteins_Gla Carboxylated Proteins (Gla) (Active) GGCX->Proteins_Gla VKOR->K_quinone VKR->KH2 Proteins_Glu Vitamin K-Dependent Proteins (Glu) Proteins_Glu->GGCX

The Vitamin K Cycle in the Endoplasmic Reticulum.
Experimental Workflow for Tissue Analysis

This diagram outlines the general workflow for the analysis of cis- and trans-phylloquinone in tissue samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (e.g., Liver, Heart, Brain) Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C30 Column) Reconstitution->HPLC Reduction Post-Column Zinc Reduction HPLC->Reduction Detection Fluorescence Detection Reduction->Detection Quantification Quantification of cis- & trans-isomers Detection->Quantification

Workflow for Phylloquinone Isomer Analysis.

Conclusion

The differential tissue and subcellular distribution of cis- and trans-phylloquinone highlights a nuanced aspect of vitamin K metabolism. While the biologically active trans-isomer is directed to the endoplasmic reticulum to participate in the vital vitamin K cycle, the inactive cis-isomer exhibits prolonged retention, particularly within the mitochondria of the liver. This distinct partitioning underscores the importance of isomeric purity in vitamin K supplementation and research. The methodologies outlined in this guide provide a robust framework for the accurate quantification of these isomers, enabling further investigation into their respective physiological roles and metabolic fates. Future research focusing on the quantitative distribution of phylloquinone isomers in a wider range of extrahepatic tissues will be crucial for a more complete understanding of vitamin K biology.

References

The Stereochemical Impact of cis-Phylloquinone on Vitamin K-Dependent Protein Carboxylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K is an essential cofactor for the post-translational modification of vitamin K-dependent (VKD) proteins, a process critical for blood coagulation, bone metabolism, and the prevention of vascular calcification. This modification, the gamma-carboxylation of glutamate (B1630785) (Glu) residues to form gamma-carboxyglutamate (B555490) (Gla), is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) within the endoplasmic reticulum. The biologically active form of vitamin K1, phylloquinone, exists as a trans-isomer. However, synthetic preparations can contain the cis-isomer, which has been shown to be biologically inert. This technical guide provides an in-depth examination of the role of cis-phylloquinone in the context of the vitamin K cycle, its interaction with the key enzymes GGCX and Vitamin K Epoxide Reductase (VKOR), and its ultimate impact on the function of VKD proteins. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways to support researchers in this field.

Introduction: The Critical Role of Vitamin K and Gamma-Carboxylation

Vitamin K-dependent proteins are a class of proteins that require a specific post-translational modification to become biologically active.[1] This modification is the conversion of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla).[1] The presence of Gla residues is essential for the proteins' ability to bind calcium ions (Ca²⁺), a critical step for their function in processes like blood coagulation (e.g., Factors II, VII, IX, X), bone mineralization (e.g., osteocalcin), and inhibition of soft tissue calcification (e.g., Matrix Gla Protein).[2]

The enzyme responsible for this modification is the integral membrane protein γ-glutamyl carboxylase (GGCX).[3][4] GGCX utilizes the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH₂), along with oxygen and carbon dioxide, to drive the carboxylation reaction. Concurrently, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO). For carboxylation to continue, the body must recycle this epoxide back to its reduced form, a process known as the vitamin K cycle.

Phylloquinone (vitamin K1) is the primary dietary form of vitamin K. It possesses a phytyl side chain which can exist in either a trans or cis geometric configuration at the 2',3' double bond. Natural phylloquinone occurs exclusively as the trans-isomer, which is biologically active. However, synthetic phylloquinone can be a mixture of both cis and trans isomers. Early research has established that the cis-isomer of phylloquinone possesses little to no biological activity. This guide delves into the biochemical basis for this inactivity and its implications for vitamin K-dependent pathways.

The Vitamin K Cycle: A Central Hub for VKD Protein Activation

The vitamin K cycle is a crucial salvage pathway that allows for the continuous reuse of vitamin K, thereby minimizing the dietary requirement. It involves two key enzymes located in the endoplasmic reticulum: GGCX and Vitamin K Epoxide Reductase (VKOR).

  • Carboxylation (GGCX) : GGCX binds to a vitamin K-dependent protein substrate. In the presence of its cofactors (O₂, CO₂), it uses the energy from the oxidation of vitamin K hydroquinone (KH₂) to vitamin K epoxide (KO) to add a carboxyl group to a glutamate residue, forming Gla.

  • Reduction (VKOR) : The resulting vitamin K epoxide is then reduced by VKORC1 (Vitamin K Epoxide Reductase Complex, Subunit 1). This is a two-step process: VKORC1 first reduces the epoxide (KO) to vitamin K quinone (K), and then reduces the quinone to the active hydroquinone (KH₂), which can then be used again by GGCX.

This cycle is the target of anticoagulant drugs like warfarin, which inhibit VKORC1, leading to a depletion of reduced vitamin K and impaired carboxylation of coagulation factors.

Vitamin_K_Cycle cluster_GGCX γ-Glutamyl Carboxylase (GGCX) Reaction cluster_Recycle Vitamin K Recycling Glu Protein-Glu Gla Protein-Gla Glu->Gla GGCX KH2 Vitamin K Hydroquinone (KH₂) CO2 CO₂ CO2->Glu O2 O₂ O2->Glu KO Vitamin K Epoxide (KO) KH2->KO Oxidation K Vitamin K Quinone (K) KO->K VKORC1 K->KH2 VKORC1 / Reductase

Figure 1. The Vitamin K Cycle for Protein Carboxylation.

Biochemical Activity of Cis-Phylloquinone

The geometric configuration of the phylloquinone side chain is a critical determinant of its biological activity. The trans configuration allows the molecule to effectively serve as a substrate for GGCX, while the cis configuration does not.

Interaction with γ-Glutamyl Carboxylase (GGCX)
Interaction with Vitamin K Epoxide Reductase (VKOR)

The role of cis-phylloquinone as a substrate or inhibitor for VKOR is less characterized. Given that it is poorly converted to cis-phylloquinone epoxide by GGCX, there would be minimal substrate for VKOR to act upon in the first place. Whether cis-phylloquinone or its potential epoxide can inhibit VKOR activity towards its natural substrates (trans-KO and trans-K) has not been quantitatively determined.

Quantitative Data Summary

The available literature strongly supports the biological inactivity of cis-phylloquinone but lacks specific enzyme kinetic parameters. The data is often presented as a relative activity compared to the trans-isomer.

CompoundEnzymeParameterValueSource(s)
trans-Phylloquinone GGCXActivityBiologically Active
cis-Phylloquinone GGCXActivityVirtually no activity
(Poor substrate for epoxidation)
cis-Menaquinone-7 GGCXActivitySlight carboxylation activity

Note: Specific kinetic constants (Kₘ, Vₘₐₓ, k꜀ₐₜ, Kᵢ) for cis-phylloquinone with purified GGCX or VKORC1 are not well-documented in publicly accessible literature, representing a knowledge gap in the field.

GGCX_Mechanism cluster_inputs Inputs cluster_outputs Outputs KH2 trans-Phylloquinone (KH₂) GGCX GGCX Active Site KH2->GGCX Glu Glu-Protein Glu->GGCX CO2 CO₂ CO2->GGCX O2 O₂ O2->GGCX KO trans-Phylloquinone Epoxide (KO) GGCX->KO Gla Gla-Protein GGCX->Gla

Figure 2. Simplified workflow of the GGCX catalytic reaction.

Impact on Vitamin K-Dependent Proteins

The inability of cis-phylloquinone to act as a cofactor for GGCX means that its presence cannot support the synthesis of functional VKD proteins. In a state of vitamin K deficiency, supplementation with a preparation containing a high proportion of the cis-isomer would fail to restore normal physiological function. This has significant implications:

  • Hemostasis : The carboxylation of coagulation factors II, VII, IX, and X would remain incomplete, leading to an increased risk of bleeding.

  • Bone Health : Insufficient carboxylation of osteocalcin, a protein involved in bone matrix formation, could negatively impact bone mineralization.

  • Vascular Health : Lack of carboxylation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification, could contribute to arterial hardening.

Logical_Relationship trans trans-Phylloquinone ggcx GGCX Enzyme trans->ggcx Effective Substrate cis cis-Phylloquinone cis->ggcx Poor Substrate carboxylation Efficient γ-Carboxylation ggcx->carboxylation no_carboxylation Inefficient / No γ-Carboxylation vkdp_active Active VKD Proteins (e.g., normal clotting) carboxylation->vkdp_active vkdp_inactive Inactive VKD Proteins (e.g., bleeding risk) no_carboxylation->vkdp_inactive

Figure 3. Comparison of cis- and trans-phylloquinone activity.

Experimental Protocols

Accurate assessment of vitamin K metabolism and enzyme activity is crucial for research. Below are outlines of key experimental methodologies.

Protocol 1: In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay

This assay measures the incorporation of radiolabeled ¹⁴CO₂ into a synthetic peptide substrate.

  • Objective : To determine the catalytic activity of GGCX with different vitamin K isomers.

  • Materials :

    • Microsomal preparations or purified GGCX.

    • Synthetic peptide substrate (e.g., FLEEL).

    • Vitamin K hydroquinone (trans or cis).

    • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

    • Dithiothreitol (DTT) to maintain reduced vitamin K.

    • Reaction buffer (e.g., Tris-HCl with CHAPS).

    • Scintillation fluid and counter.

  • Methodology :

    • Prepare a reaction mixture containing buffer, GGCX enzyme source, peptide substrate, and DTT.

    • Initiate the reaction by adding vitamin K hydroquinone and NaH¹⁴CO₃.

    • Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period.

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the peptide and remove unincorporated ¹⁴CO₂.

    • Wash the precipitated peptide to remove residual unincorporated label.

    • Quantify the incorporated radioactivity using liquid scintillation counting. The counts per minute (CPM) are proportional to GGCX activity.

Protocol 2: Dithiothreitol (DTT)-Driven In Vitro VKOR Assay

This assay measures the conversion of vitamin K epoxide to vitamin K quinone by VKORC1 using DTT as an artificial reducing agent.

  • Objective : To measure the kinetic parameters (Kₘ, Vₘₐₓ) and inhibition constants (Kᵢ) of VKORC1.

  • Materials :

    • Microsomes from cells overexpressing VKORC1.

    • Vitamin K epoxide (KO) substrate.

    • Dithiothreitol (DTT).

    • Reaction buffer (e.g., MOPS or phosphate (B84403) buffer with CHAPS).

    • Quenching solution (e.g., acidic methanol).

    • HPLC system with a C18 column for separation and a UV or fluorescence detector.

  • Methodology :

    • Prepare reaction tubes containing buffer and the VKORC1 enzyme source.

    • Add varying concentrations of the substrate (KO) and the reducing agent (DTT).

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

    • Stop the reaction by adding the quenching solution.

    • Centrifuge to pellet protein and clarify the supernatant.

    • Inject the supernatant onto an HPLC system to separate and quantify the product (vitamin K quinone) from the substrate (vitamin K epoxide).

    • Calculate the reaction velocity from the amount of product formed. Kinetic parameters can be determined by plotting velocity against substrate concentration.

Protocol 3: HPLC Separation of Phylloquinone Isomers

This method is essential for quantifying the relative amounts of cis- and trans-phylloquinone in a sample.

  • Objective : To separate and quantify cis- and trans-phylloquinone.

  • Methodology : Normal-phase HPLC is typically used for this separation.

    • Column : A silica-based column (e.g., Hypersil Silica).

    • Mobile Phase : A non-polar solvent mixture, such as heptane (B126788) with small amounts of a polar modifier like diisopropyl ether or octanol.

    • Sample Preparation : The vitamin K sample is dissolved in the mobile phase.

    • Detection : UV detection at an appropriate wavelength (e.g., 254 nm).

    • Analysis : The cis-isomer typically elutes before the trans-isomer. Quantification is achieved by comparing the peak areas to those of certified standards.

Conclusion and Future Directions

The geometric configuration of phylloquinone is a fundamental determinant of its biological function. The available evidence unequivocally demonstrates that cis-phylloquinone is not a viable cofactor for the γ-glutamyl carboxylase enzyme, rendering it biologically inactive for supporting the function of vitamin K-dependent proteins. This has critical implications for the quality control of synthetic vitamin K preparations used in supplements and therapeutics.

A significant gap in the current literature is the lack of detailed enzyme kinetic data for the interaction of cis-phylloquinone with GGCX and VKOR. Such studies would provide a more precise, quantitative understanding of its inactivity, moving beyond the current qualitative descriptions. Future research should focus on determining the Kₘ, Vₘₐₓ, and potential inhibitory constant (Kᵢ) of cis-phylloquinone for these key enzymes. This information would be invaluable for drug development professionals and for refining our molecular understanding of the vitamin K cycle.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Cis and Trans Isomers of Vitamin K1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists as geometric isomers, primarily the biologically active trans-isomer and the less active cis-isomer. The manufacturing process of synthetic Vitamin K1 can lead to the presence of the cis-isomer, making it crucial for pharmaceutical and nutraceutical industries to accurately quantify both isomers. This application note provides a detailed protocol for the separation and quantification of cis- and trans-Vitamin K1 using High-Performance Liquid Chromatography (HPLC), referencing established methodologies.

Principle

This method utilizes normal-phase HPLC, a technique that employs a polar stationary phase and a non-polar mobile phase. This approach is particularly effective for separating non-polar or sparingly polar isomers like those of Vitamin K1. The separation is based on the differential interaction of the cis and trans isomers with the silica-based stationary phase, leading to distinct retention times and enabling their individual quantification. The European Pharmacopoeia monograph outlines a normal-phase HPLC method for the determination of cis and trans isomers of Vitamin K1.[1][2]

Data Presentation

The following table summarizes the key chromatographic parameters and performance data for the separation of cis- and trans-Vitamin K1 based on a normal-phase HPLC method.

ParameterValueReference
Chromatographic Column Thermo Scientific™ Hypersil™ Silica, 5 µm, 250 × 4.6 mm[1]
Mobile Phase n-Heptane / Diisopropyl ether / 1-Octanol (1000:3.3:0.7, v/v/v)[1]
Flow Rate 0.8 mL/min[1]
Column Temperature 22 °C
Autosampler Temperature 20 °C
Injection Volume 50 µL
Detection Wavelength 254 nm
Retention Time (cis-Vitamin K1) ~8.5 min
Retention Time (trans-Vitamin K1) ~10.0 min
Resolution 5.1
Peak Asymmetry (cis-isomer) 0.99
Peak Asymmetry (trans-isomer) 1.01
Retention Time RSD < 0.11%
Peak Area RSD < 0.12%

Experimental Protocols

This section provides a detailed methodology for the separation of cis- and trans-Vitamin K1 isomers.

Reagents and Materials
  • cis- and trans-Vitamin K1 reference standards

  • n-Heptane, HPLC grade

  • Diisopropyl ether, HPLC grade

  • 1-Octanol, HPLC grade

  • Isopropanol, LC/MS grade (for rear seal wash)

  • Ammonium (B1175870) formate (B1220265), ACS grade (for rear seal wash)

  • Methanol, HPLC grade (for sample dilution if necessary)

  • Water, deionized

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis detector.

  • Thermo Scientific™ Hypersil™ Silica column (5 µm, 250 × 4.6 mm) or equivalent.

  • Chromatography Data System (CDS) for data acquisition and analysis.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully measure 1000 mL of n-Heptane, 3.3 mL of diisopropyl ether, and 0.7 mL of 1-octanol.

  • Combine the solvents in a suitable clean, dry glass reservoir.

  • Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum degassing).

Rear Seal Wash Solution:

  • Prepare a 2 mM ammonium formate solution in isopropanol.

Standard Solution Preparation:

  • Accurately weigh a suitable amount of Vitamin K1 reference standard (containing both cis and trans isomers).

  • Dissolve the standard in the mobile phase to achieve a final concentration of approximately 8 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Sample Preparation:

  • For drug formulations, accurately weigh a portion of the sample equivalent to a known amount of Vitamin K1.

  • Dissolve the sample in the mobile phase. Sonication may be used to aid dissolution.

  • Dilute the sample with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 8 µg/mL).

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Method Parameters
  • Column: Hypersil Silica, 5 µm, 250 × 4.6 mm

  • Mobile Phase: n-Heptane/diisopropylether/octanol (1000:3.3:0.7 v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 22 °C

  • Autosampler Temperature: 20 °C

  • Injection Volume: 50 µL

  • Detector Wavelength: 254 nm

  • Run Time: Approximately 15 minutes

System Equilibration and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Normal phase chromatography may require longer equilibration times to ensure reproducible retention times.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solution multiple times (e.g., n=6) to check for system suitability parameters such as retention time reproducibility, peak area reproducibility, resolution, and peak asymmetry. The European Pharmacopoeia requires a resolution of at least 4.0 between the cis and trans peaks.

  • Inject the prepared sample solutions.

  • After analysis, flush the column with an appropriate solvent (e.g., isopropanol) and store it according to the manufacturer's recommendations.

Data Analysis
  • Identify the peaks for cis- and trans-Vitamin K1 in the chromatograms based on the retention times obtained from the standard solution. The cis-isomer typically elutes before the trans-isomer.

  • Integrate the peak areas for both isomers.

  • Calculate the concentration of each isomer in the sample using the following formula:

    Csample = (Asample / Astandard) * Cstandard

    Where:

    • Csample is the concentration of the isomer in the sample.

    • Asample is the peak area of the isomer in the sample.

    • Astandard is the peak area of the isomer in the standard.

    • Cstandard is the concentration of the isomer in the standard.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_standard Standard Solution Preparation injection Injection prep_standard->injection prep_sample Sample Preparation prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration calculation Concentration Calculation integration->calculation result Results: cis- & trans- Vitamin K1 Concentration calculation->result

Caption: Experimental workflow for the HPLC separation of cis and trans Vitamin K1.

logical_relationships mobile_phase Mobile Phase Composition retention Retention Time mobile_phase->retention resolution Resolution mobile_phase->resolution column_chem Column Chemistry column_chem->retention column_chem->resolution flow_rate Flow Rate flow_rate->retention temperature Temperature temperature->retention temperature->resolution retention->resolution peak_shape Peak Shape

Caption: Factors influencing the HPLC separation of cis and trans Vitamin K1 isomers.

References

Application Note: Determination of Vitamin K1 Isomers by Normal Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible normal phase high-performance liquid chromatography (NP-HPLC) method for the separation and quantification of vitamin K1 isomers, specifically the cis- and trans-isomers. Vitamin K1, also known as phylloquinone, is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2][3] Synthetic preparations of vitamin K1 can contain both the biologically active trans-isomer and the less active cis-isomer, making their accurate determination crucial for quality control in pharmaceutical and nutraceutical industries.[4] This protocol utilizes a silica-based stationary phase and a non-polar mobile phase to achieve baseline separation of the isomers, as outlined in methodologies adapted from the European Pharmacopoeia.[1]

Introduction

Vitamin K1 is a 2-methyl-1,4-naphthoquinone derivative with a phytyl side chain. The geometric isomerism at the double bond of this phytyl tail gives rise to the cis- and trans-isomers. While the trans-isomer is the predominant and more biologically potent form found in nature, synthetic routes can introduce the cis-isomer. Therefore, a reliable analytical method to distinguish and quantify these isomers is of significant interest to researchers, scientists, and drug development professionals.

Normal phase HPLC is the preferred technique for this separation due to the non-polar nature of vitamin K1 and the subtle structural differences between its isomers. This method leverages a polar stationary phase (silica) and a non-polar mobile phase to achieve separation based on the differential interaction of the isomers with the stationary phase. This application note provides a comprehensive protocol, data presentation, and visual workflows to facilitate the implementation of this method in a laboratory setting.

Experimental Protocols

Materials and Reagents
  • Vitamin K1 standard (containing both cis- and trans-isomers)

  • n-Heptane (HPLC grade)

  • Diisopropyl ether (HPLC grade)

  • 1-Octanol (HPLC grade)

  • Water (HPLC grade)

  • Isopropanol (for seal wash)

  • Ammonium (B1175870) formate (B1220265) (for seal wash)

Instrumentation
  • HPLC system equipped for normal phase chromatography (e.g., Thermo Scientific™ Vanquish™ Core HPLC system)

  • UV Detector

  • Silica HPLC column (e.g., Hypersil™ Silica, 5 µm, 250 x 4.6 mm)

  • Chromatography Data System (CDS) for data acquisition and analysis (e.g., Thermo Scientific™ Chromeleon™ 7.3 CDS)

Preparation of Mobile Phase and Solutions

Mobile Phase Preparation (Heptane/Diisopropyl ether/Octanol - 1000:3.3:0.7 v/v/v):

  • To accelerate column equilibration, pre-saturate a portion of the heptane (B126788) with water. To do this, stir 500 mL of heptane with 1 mL of water for 20 minutes using a magnetic stirrer.

  • Carefully decant the water-saturated heptane into a graduated cylinder, ensuring no visible water droplets are transferred.

  • In a 1 L solvent bottle, combine the 500 mL of water-saturated heptane with 500 mL of "dry" heptane, 3.3 mL of diisopropyl ether, and 0.7 mL of 1-octanol.

  • Mix thoroughly and degas the mobile phase before use.

Standard Solution Preparation (8 µg/mL Vitamin K1):

  • Prepare a stock solution of vitamin K1 by dissolving an appropriate amount in the mobile phase. For example, diluting 14 mg in 10 mL of mobile phase yields a 1.4 mg/mL stock.

  • Perform serial dilutions of the stock solution with the mobile phase to achieve a final working concentration of 8 µg/mL.

Rear Seal Wash Solution (2 mM Ammonium Formate in Isopropanol):

  • Prepare a 2 mM solution of ammonium formate in isopropanol. This is crucial for maintaining the performance of the pump seals when using normal phase solvents.

HPLC Method Parameters
ParameterValue
Column Hypersil™ Silica, 5 µm, 250 x 4.6 mm
Mobile Phase Heptane/Diisopropyl ether/Octanol (1000:3.3:0.7 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 22 °C
Autosampler Temp. 20 °C
Injection Volume 50 µL
Detector Wavelength 254 nm
Run Time Approximately 15 minutes
System Equilibration

Proper column equilibration is critical for reproducible retention times and resolution in normal phase chromatography.

  • Flush the column with the mobile phase at the analytical flow rate.

  • Stable retention times are typically achieved after approximately 2 hours of equilibration. Inadequate equilibration can lead to shifts in retention times and even reversal of elution order.

Data Presentation

The following table summarizes the expected quantitative data for the separation of vitamin K1 isomers based on the described method.

Parametercis-Vitamin K1trans-Vitamin K1Specification
Retention Time (min) ~9.0~9.5-
Retention Time RSD (%) 0.080.11< 1%
Peak Area RSD (%) 0.120.09< 1%
Peak Asymmetry 0.991.01-
Resolution \multicolumn{2}{c}{5.1}> 4

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Vitamin K1 Isomer Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Heptane/Diisopropyl ether/Octanol) Equilibration System Equilibration (~2 hours) MobilePhase->Equilibration Standard Standard Solution Preparation (Vitamin K1 in Mobile Phase) Injection Sample Injection (50 µL) Standard->Injection Equilibration->Injection Separation Chromatographic Separation (Silica Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Acquisition Data Acquisition (CDS) Detection->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis Report Generate Report Analysis->Report G Vitamin K1 Isomers cluster_structure Chemical Structure cluster_isomers Geometric Isomers Structure 2-methyl-3-phytyl-1,4-naphthoquinone Trans trans-Vitamin K1 (Biologically Active) Structure->Trans Cis This compound (Less Active) Structure->Cis Trans->Cis Isomerization (e.g., light exposure)

References

Application Note: High-Resolution Separation of Phylloquinone (Vitamin K1) Isomers Using C30 HPLC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloquinone, also known as vitamin K1, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism. It exists as geometric isomers, primarily the biologically active trans-isomer and the inactive cis-isomer. The presence and proportion of these isomers, particularly in fortified foods and pharmaceutical preparations, is a critical quality attribute. Standard reversed-phase HPLC columns, such as C18, often fail to provide adequate resolution of these structurally similar compounds. C30 columns, with their long alkyl chains, offer enhanced shape selectivity, making them ideal for the separation of hydrophobic, long-chain isomers like phylloquinone. This application note provides a detailed protocol for the separation and analysis of phylloquinone isomers using a C30 HPLC column.

Experimental Protocols

This section details the necessary methodologies for the successful separation of phylloquinone isomers.

Sample Preparation

A robust sample preparation protocol is essential for accurate analysis, especially from complex matrices. The following is a general guideline that can be adapted based on the specific sample matrix.

For Dietary Supplements (Tablets/Capsules):

  • Accurately weigh and finely powder a representative number of tablets or the contents of capsules.

  • Transfer a known weight of the powder to a volumetric flask.

  • Dissolve the powder in a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane (B92381).

  • Sonicate for 15-20 minutes to ensure complete dissolution of the phylloquinone.

  • Dilute to the mark with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to HPLC injection.

For Food Matrices (e.g., oils, vegetables):

For complex matrices like foods, a more rigorous extraction and cleanup is necessary.

  • Homogenize the sample.

  • For high-fat matrices, perform a lipase (B570770) digestion to break down triglycerides.

  • Extract the phylloquinone using a non-polar solvent such as hexane or a mixture of hexane and isopropanol.

  • Perform a solid-phase extraction (SPE) cleanup using a silica-based sorbent to remove polar interferences.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a suitable organic solvent for HPLC analysis.[1][2]

HPLC Methodology

The following HPLC conditions have been shown to be effective for the separation of phylloquinone isomers on a C30 column.

Table 1: HPLC Operating Conditions

ParameterRecommended Conditions
Column C30 Reversed-Phase, 3 µm, 4.6 x 150 mm
Mobile Phase Isocratic: Methanol / Water (98:2, v/v) or a gradient with Methanol and water. For some applications, a mix of water:methanol:acetonitrile:formic acid (5:80:20:0.1, v/v/v/v) has been used.[3]
Flow Rate 0.65 - 1.5 mL/min
Column Temperature 15-25°C (Lower temperatures can improve resolution)
Detection UV at 250 nm or Fluorescence (Excitation: 243 nm, Emission: 430 nm) with post-column zinc reduction.[4]
Injection Volume 10-20 µL
Run Time Approximately 10-15 minutes, depending on the specific method.

Data Presentation

The use of a C30 column provides baseline resolution of the cis- and trans-phylloquinone isomers. The following table summarizes typical chromatographic data obtained from the analysis.

Table 2: Quantitative Chromatographic Data for Phylloquinone Isomer Separation

AnalyteRetention Time (min)Tailing FactorTheoretical PlatesResolution (between cis and trans)
cis-Phylloquinone~8.51.1>5000>1.5
trans-Phylloquinone~9.21.0>5000-

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of phylloquinone isomers from a sample to the final data output.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Dietary Supplement/Food) Extraction Extraction with Organic Solvent Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution HPLC C30 HPLC System Reconstitution->HPLC Separation Isomer Separation on C30 Column HPLC->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for phylloquinone isomer analysis.

Signaling Pathway: The Vitamin K Cycle

Phylloquinone is a key component of the Vitamin K cycle, which is essential for the post-translational modification of certain proteins required for blood coagulation and other physiological processes.

VitaminKCycle cluster_enzymes Enzymatic Reactions phylloquinone Phylloquinone (Vitamin K1) reductase Reductase phylloquinone->reductase reduced_k Reduced Vitamin K (Hydroquinone) ggcx GGCX reduced_k->ggcx epoxide Vitamin K Epoxide vkor VKOR epoxide->vkor vkor->phylloquinone ggcx->epoxide gla Gla-protein ggcx->gla reductase->reduced_k co2 CO2 co2->ggcx o2 O2 o2->ggcx glu Glu-protein glu->ggcx

Caption: The Vitamin K cycle showing the role of phylloquinone.

References

Application Note: Quantification of cis-Vitamin K1 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists as two geometric isomers: the biologically active trans-isomer and the inactive cis-isomer. Synthetic Vitamin K1 used in food supplementation and pharmaceutical preparations can contain significant amounts of the cis-isomer.[1] Therefore, a reliable method to specifically quantify cis-Vitamin K1 in plasma is crucial for pharmacokinetic studies, nutritional assessment, and clinical research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of cis- and trans-Vitamin K1 isomers. A C30 column is employed to achieve baseline separation of the two isomers.[2][3] Following chromatographic separation, the analytes are ionized using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][4] Quantification is achieved by using a stable isotope-labeled internal standard, such as Vitamin K1-d7, to correct for matrix effects and variations in instrument response.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (e.g., 300 µL) is_spike Spike with Internal Standard (Vitamin K1-d7) plasma->is_spike protein_precip Protein Precipitation (e.g., with Acetonitrile) is_spike->protein_precip lle Liquid-Liquid Extraction (e.g., with Cyclohexane) protein_precip->lle evap Evaporation to Dryness lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Injection onto LC System reconstitute->injection separation Chromatographic Separation (C30 Column) injection->separation ionization Ionization (APCI/ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification in plasma.

Detailed Protocols

Materials and Reagents
  • This compound and trans-Vitamin K1 analytical standards

  • Vitamin K1-d7 (internal standard)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Cyclohexane (or other suitable extraction solvent)

  • Human plasma (blank)

Sample Preparation Protocol
  • To 300 µL of human plasma in a microcentrifuge tube, add the internal standard (Vitamin K1-d7) solution.

  • Perform protein precipitation by adding a suitable volume of acetonitrile. Vortex mix thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Perform liquid-liquid extraction on the supernatant by adding cyclohexane. Vortex mix and centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Protocol

Liquid Chromatography Conditions

ParameterValue
Column C30 Column (e.g., ChromCore C30, 15 cm x 4.6 mm, 3 µm)
Mobile Phase Water:Methanol:Acetonitrile:Formic Acid (5:80:20:0.1, v/v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode APCI or ESI, Positive Ion Mode
MRM Transitions This compound: m/z 451.3 → 187.1
trans-Vitamin K1: m/z 451.3 → 187.1
Vitamin K1-d7 (IS): m/z 458.1 → 194.3

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound0.400–1200≥ 0.9940.400
trans-Vitamin K10.400–6000≥ 0.9940.400

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compoundLow, Mid, High< 9.55%< 9.55%± 11.24%

Table 3: Recovery

AnalyteExtraction Recovery
This compound≥ 88.2%

Signaling Pathway Diagram

While Vitamin K1 itself is not part of a signaling pathway in the classical sense, its primary biological role is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues in various proteins, which is essential for their function. The diagram below illustrates this logical relationship.

Vitamin_K_Cycle cluster_carboxylation Gamma-Carboxylation cluster_regeneration Vitamin K Regeneration VK1 Vitamin K1 (hydroquinone) GGCX Gamma-Glutamyl Carboxylase (GGCX) VK1->GGCX Cofactor Gla Gamma-Carboxyglutamate (Gla) Residue GGCX->Gla Carboxylation VK1_epoxide Vitamin K1 2,3-epoxide GGCX->VK1_epoxide Oxidation Glu Glutamate (Glu) Residue Glu->GGCX VKOR Vitamin K Epoxide Reductase (VKOR) VK1_epoxide->VKOR VKOR->VK1 Reduction Warfarin Warfarin Warfarin->VKOR Inhibition

Caption: The Vitamin K cycle and its role in gamma-carboxylation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of cis- and trans-Vitamin K1 isomers in human plasma. The use of a C30 column is critical for the chromatographic separation of the isomers. This method is suitable for a wide range of applications in clinical and pharmaceutical research, enabling accurate assessment of the exposure and pharmacokinetics of different Vitamin K1 isomers.

References

Application Note: Protocol for Extraction and Quantification of cis-Phylloquinone from Nutritional Formulas

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and quantification of cis- and trans-phylloquinone (Vitamin K1) from complex nutritional formulas. The accurate determination of phylloquinone isomers is critical as the biological activity is primarily attributed to the trans- form[1][2][3]. This protocol is intended for researchers, scientists, and drug development professionals. The methodology employs enzymatic digestion and liquid-liquid extraction, followed by high-performance liquid chromatography (HPLC) with fluorescence detection after post-column reduction. Modifications for the separation of cis and trans isomers using a C30 bonded phase column are also detailed[1][4].

Introduction

Vitamin K1, or phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. It is a required component in infant and adult nutritional formulas. Phylloquinone exists as geometric isomers, cis and trans, but only the trans-isomer is considered biologically active. Manufacturing processes and storage conditions can lead to the isomerization of the active trans-phylloquinone to the inactive cis-form. Therefore, a reliable analytical method to separate and quantify both isomers is crucial for quality control and accurate nutritional assessment of these products.

The analysis of phylloquinone in complex matrices like nutritional formulas presents challenges due to its low concentration and susceptibility to light. This protocol is based on established methods, including AOAC Official Method 999.15, and incorporates enzymatic digestion to liberate lipids, followed by a robust extraction and a highly sensitive HPLC-fluorescence detection method.

Experimental Protocol

This protocol is designed for the analysis of both liquid and powdered nutritional formulas. All procedures should be performed in amber glassware or under light-protected conditions to prevent photodegradation of phylloquinone.

1. Materials and Reagents

  • trans-Phylloquinone standard (Sigma-Aldrich or equivalent)

  • cis-Phylloquinone standard (if available)

  • Lipase (B570770) solution (from Candida rugosa)

  • Hexane (B92381) (HPLC grade)

  • Iso-octane (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (HPLC grade)

  • Zinc chloride (ZnCl₂)

  • Sodium acetate

  • Acetic acid

  • Zinc dust (<10 µm)

  • Water (deionized)

  • Solid Phase Extraction (SPE) cartridges: Silica gel, 1g (optional cleanup step)

2. Sample Preparation and Enzymatic Digestion

  • Reconstitution of Powdered Formula: Accurately weigh an appropriate amount of powdered formula and reconstitute according to the manufacturer's instructions using deionized water.

  • Aliquoting: Transfer a precise volume (e.g., 5-10 mL) of the liquid or reconstituted formula into a 50 mL amber centrifuge tube.

  • Internal Standard: Add an internal standard if used (e.g., phylloquinone epoxide or a deuterated analog).

  • Enzymatic Digestion: Add 1 mL of lipase solution to the sample. Incubate in a shaking water bath at 37°C for 1-2 hours to ensure the complete release of lipids.

3. Liquid-Liquid Extraction

  • Add 10 mL of methanol to the digested sample to precipitate proteins. Vortex for 30 seconds.

  • Add 15 mL of hexane to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to extract the lipids and phylloquinone.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean amber tube.

  • Repeat the extraction (steps 2-5) on the remaining aqueous layer with another 15 mL of hexane.

  • Combine the hexane extracts.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase.

4. HPLC Analysis

For the specific separation of cis and trans isomers, a C30 column is recommended.

  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Column: Reversed-phase C30 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and isopropanol (e.g., 95:5 v/v). Adjust the ratio as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Post-Column Reactor: A column (e.g., 50 x 2 mm) packed with zinc dust.

  • Post-Column Reagent: A solution of 1.5 g/L zinc chloride, 1.0 g/L sodium acetate, and 1 mL/L acetic acid in ethanol, delivered at a flow rate of 0.3 mL/min.

  • Fluorescence Detection: Excitation at 245 nm and emission at 440 nm.

  • Injection Volume: 50-100 µL.

Data Presentation

The following table summarizes typical performance data for the analysis of phylloquinone in nutritional formulas based on similar methodologies.

ParameterValueReference
Recovery 91.9% - 109%
Repeatability (RSDr) 0.6% - 3.5%
Intermediate Precision (RSDR) 1.1% - 6.0%
Limit of Detection (LOD) 0.03 µ g/100g
Limit of Quantification (LOQ) 0.09 µ g/100g

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in the analytical process.

G Experimental Workflow for Phylloquinone Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Nutritional Formula (Liquid or Reconstituted Powder) Digestion Enzymatic Digestion (Lipase, 37°C) Sample->Digestion Precipitation Protein Precipitation (Methanol) Digestion->Precipitation LLE Liquid-Liquid Extraction (Hexane) Precipitation->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC Separation (C30 Column) Reconstitution->HPLC Reduction Post-Column Reduction (Zinc Reactor) HPLC->Reduction Detection Fluorescence Detection (Ex: 245nm, Em: 440nm) Reduction->Detection Quantification Quantification (cis/trans Isomers) Detection->Quantification G Key Relationships in Analytical Protocol SampleMatrix Complex Matrix (Nutritional Formula) LipidRelease Lipid Release SampleMatrix->LipidRelease Enzymatic Digestion Extraction Phylloquinone Extraction LipidRelease->Extraction Solvent Partitioning IsomerSeparation Isomer Separation (cis vs. trans) Extraction->IsomerSeparation C30 Chromatography SensitiveDetection Sensitive Detection IsomerSeparation->SensitiveDetection Post-Column Derivatization AccurateQuantification Accurate Quantification SensitiveDetection->AccurateQuantification Fluorescence Measurement

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Confirmation of Phylloquinone (Vitamin K1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phylloquinone, also known as Vitamin K1, is a fat-soluble vitamin essential for synthesizing proteins required for blood coagulation and bone metabolism. Accurate and sensitive quantification of phylloquinone in various biological matrices is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical technique for the definitive confirmation and quantification of phylloquinone. This application note provides detailed protocols for the analysis of phylloquinone in human serum and food matrices using LC-HRMS.

The hydrophobic nature of phylloquinone and its low physiological concentrations present analytical challenges. Traditional methods like HPLC with fluorescence or UV detection often require extensive sample clean-up to minimize interference from lipids.[1][2] LC-MS/MS methods, particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), offer superior sensitivity and selectivity, allowing for simpler and faster sample preparation.[2][3] This document outlines a validated approach for reliable phylloquinone determination.

Experimental Workflow

The overall experimental workflow for the confirmation of phylloquinone by LC-HRMS is depicted below. This process includes sample collection and preparation, which involves extraction and purification, followed by instrumental analysis and data processing.

Phylloquinone_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-HRMS Analysis cluster_Data Data Processing SampleCollection Sample Collection (e.g., Serum, Plasma, Food) InternalStandard Spike with Internal Standard (e.g., d7-Phylloquinone) SampleCollection->InternalStandard Addition ProteinPrecipitation Protein Precipitation (e.g., Ethanol) InternalStandard->ProteinPrecipitation LiquidLiquidExtraction Liquid-Liquid Extraction (e.g., n-Hexane) ProteinPrecipitation->LiquidLiquidExtraction SPE Solid Phase Extraction (SPE) (e.g., Silica (B1680970) Cartridge) LiquidLiquidExtraction->SPE Evaporation Evaporation (under Nitrogen) SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC HRMS High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) LC->HRMS DataAcquisition Data Acquisition (Full Scan or MRM) HRMS->DataAcquisition Quantification Quantification (Peak Area Ratio) DataAcquisition->Quantification Confirmation Confirmation (Accurate Mass, Fragmentation) DataAcquisition->Confirmation

Caption: Experimental workflow for phylloquinone analysis.

Experimental Protocols

Protocol 1: Analysis of Phylloquinone in Human Serum

This protocol is adapted from established methods for the quantification of vitamin K in human serum.

1. Materials and Reagents

  • Phylloquinone (Vitamin K1) standard

  • Deuterated phylloquinone (d7-Phylloquinone) internal standard (IS)

  • Ethanol (B145695) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) silica cartridges (e.g., 500 mg/3mL)

  • Human serum (drug-free, pooled) for calibration standards and quality controls

2. Sample Preparation

  • Sample Collection: Collect blood samples in tubes containing a clot activator. After centrifugation (e.g., 3,220 x g for 10 minutes at 4°C), transfer the serum to light-protected tubes and store at -80°C until analysis.

  • Internal Standard Spiking: To 500 µL of serum in a glass tube, add a known amount of d7-phylloquinone internal standard.

  • Protein Precipitation: Add 2 mL of ethanol to denature proteins. Mix briefly.

  • Liquid-Liquid Extraction: Add 4 mL of n-hexane, vortex for 2 minutes, and centrifuge (e.g., 3,220 x g for 10 minutes). Transfer the upper n-hexane layer to a clean tube. Repeat the extraction step.

  • Evaporation: Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen at 50°C.

  • Solid Phase Extraction (SPE):

    • Reconstitute the dried extract in 2 mL of n-hexane.

    • Condition a silica SPE cartridge with 3 mL of diethyl ether:n-hexane (1:1) followed by 3 x 3 mL of n-hexane.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 2 mL of n-hexane, followed by another 3 x 3 mL of n-hexane.

    • Elute the phylloquinone with 3 x 3 mL of diethyl ether:n-hexane (3:97).

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in a suitable volume (e.g., 65 µL) of isopropanol or an appropriate mobile phase for LC-MS analysis.

3. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.9 µm).

  • Mobile Phase A: Methanol/water (1:1) with formic acid.

  • Mobile Phase B: Methanol with formic acid.

  • Gradient Elution: A gradient can be optimized, for example: 0-1 min, 80% A; 1-5 min, gradient to 100% B; 5-12 min, 100% B; followed by re-equilibration.

  • Flow Rate: 0.4 mL/min, with potential increases during the gradient.

  • Column Temperature: 50°C.

  • Injection Volume: 10 µL.

4. High-Resolution Mass Spectrometry Conditions

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used. Electrospray ionization (ESI) has also been successfully applied.

  • APCI Source Parameters:

    • Nebulizer Current: 3 µA

    • Probe Temperature: 400°C

    • Curtain Gas: 35 psi

    • Nebulizer Gas: 60 psi

  • ESI Source Parameters:

    • Gas Temperature: 340°C

    • Gas Flow: 8 L/min

    • Nebulizer: 28 psi

  • Data Acquisition: Data can be acquired in full scan mode to obtain high-resolution mass spectra for confirmation or in a targeted manner such as parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) for quantification.

  • Monitored Ions:

    • Phylloquinone (K1): The protonated molecule [M+H]+ at m/z 451.3571.

    • d7-Phylloquinone (IS): The protonated molecule [M+H]+ at m/z 458.3996.

Protocol 2: Analysis of Phylloquinone in Food Matrices

This protocol provides a general guideline for the extraction of phylloquinone from food samples.

1. Sample Preparation

  • Homogenize the food sample.

  • To 0.1 g of the homogenized sample, add 8 mL of hexane (B92381) and 1 mL of water.

  • Shake vigorously and then centrifuge to separate the layers.

  • Collect the upper hexane layer and evaporate it to dryness under reduced pressure.

  • Dissolve the residue in 200 µL of ethanol, centrifuge again, and collect the supernatant for LC-MS analysis.

2. LC-MS Conditions The LC-MS conditions can be similar to those described in Protocol 1, with adjustments to the gradient and run time as needed based on the complexity of the food matrix.

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-HRMS methods for phylloquinone analysis.

Table 1: Method Performance Characteristics for Phylloquinone Quantification

ParameterSerum/PlasmaReference
Lower Limit of Quantitation (LLOQ)0.05 ng/mL - 0.14 nmol/L
Linearity Range0.03 - 10 ng/mL
Recovery> 92%
Intra-assay Precision (%CV)2.3% - 10.4%
Inter-assay Precision (%CV)7.4% - 12.8%

Table 2: High-Resolution Mass Spectrometry Parameters for Phylloquinone and Internal Standard

AnalytePrecursor Ion [M+H]+ (m/z)Accurate MassIonization Mode
Phylloquinone (K1)451.3571450.3549Positive APCI/ESI
d7-Phylloquinone (IS)458.3996457.3973Positive APCI/ESI

Logical Relationship Diagram

The following diagram illustrates the logical relationship for the confirmation of phylloquinone using HRMS, emphasizing the key identifying features.

Phylloquinone_Confirmation RetentionTime Retention Time Match (with Standard) Confirmed Phylloquinone Confirmed RetentionTime->Confirmed AccurateMass Accurate Mass Measurement (Precursor Ion, <5 ppm error) AccurateMass->Confirmed IsotopicPattern Isotopic Pattern Matching IsotopicPattern->Confirmed Fragmentation MS/MS Fragmentation Pattern (Comparison to Standard/Library) Fragmentation->Confirmed Phylloquinone Phylloquinone Detected in Sample Phylloquinone->RetentionTime Phylloquinone->AccurateMass Phylloquinone->IsotopicPattern Phylloquinone->Fragmentation

Caption: Logic for phylloquinone confirmation.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a robust and reliable platform for the confirmation and quantification of phylloquinone in complex biological and food matrices. The detailed protocols and performance characteristics presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and specific assays for vitamin K1. The use of an appropriate internal standard and adherence to stringent confirmation criteria, including accurate mass measurement and fragmentation analysis, ensures data of the highest quality and confidence.

References

Application Note: Rapid Separation of Vitamin K1 Isomers using Ultra-Performance Convergence Chromatography (UPC²)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2][3] It exists as geometric isomers, primarily the biologically active trans-isomer and the inactive cis-isomer.[4][5] Synthetic vitamin K1 formulations may contain significant amounts of the cis-isomer, making the accurate quantification of the trans-isomer crucial for evaluating the nutritional and therapeutic value of products. Traditional high-performance liquid chromatography (HPLC) methods for separating these isomers often require long run times and the use of chlorinated solvents with specialized C30 columns.

Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), offers a rapid, efficient, and more environmentally friendly alternative. UPC² utilizes compressed carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations with reduced organic solvent consumption. This application note details a UPC² method for the baseline separation of cis- and trans-vitamin K1 isomers in under three minutes, a significant improvement over existing HPLC methods.

Quantitative Data Summary

The UPC² method provides excellent performance for the analysis of vitamin K1 isomers. The following tables summarize the key quantitative data obtained.

Table 1: Chromatographic Performance

AnalyteRetention Time (min)USP Resolution (between cis and trans)
cis-Vitamin K1~1.81.7
trans-Vitamin K1~2.1-
Menatetrenone (B87639) (MK-4)~2.5-

Table 2: Method Sensitivity and Linearity

AnalyteLimit of Quantitation (LOQ) (µg/mL)Linearity (R²)
This compound0.06>0.998
trans-Vitamin K10.06>0.998
Menatetrenone (MK-4)0.04>0.998

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of vitamin K1 (containing both cis and trans isomers) and menatetrenone (MK-4) at a concentration of 1 mg/mL in iso-octane.

    • Perform serial dilutions of the stock solution with iso-octane to create working standard solutions at desired concentrations for calibration.

  • Sample Preparation (from tablets):

    • Grind vitamin K supplement tablets into a fine powder.

    • Extract the powder with iso-octane. Sonication for 30 minutes can be employed to enhance extraction efficiency.

    • Filter the supernatant through a 0.45-µm PTFE syringe filter.

    • Dilute the filtered extract with iso-octane as needed before injection.

2. UPC² System and Method Parameters

  • Instrumentation: Waters ACQUITY UPC² System with an ACQUITY UPC² PDA Detector.

  • Column: ACQUITY UPC² HSS C18 SB Column (3.0 x 100 mm, 1.8 µm).

  • Mobile Phase A: Carbon Dioxide (CO₂)

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v)

  • Gradient Program:

    • Initial conditions: 0.5% Mobile Phase B (isocratic for 2 minutes).

    • Gradient: Ramp to 20% Mobile Phase B. The gradient can be adjusted based on the specific vitamin K2 homologues of interest.

  • Flow Rate: 2.5 mL/min

  • Column Temperature: 50 °C

  • Automated Back Pressure Regulator (ABPR): 1885 psi

  • Injection Volume: 1 µL

  • Detection: UV at 293 nm

Visualizations

G cluster_prep Sample/Standard Preparation cluster_analysis UPC² Analysis cluster_output Output start Start: Vitamin K1 Source (Tablets or Standard) grind Grind Tablets (if applicable) start->grind dissolve Dissolve in Iso-octane start->dissolve grind->dissolve sonicate Sonicate (optional for tablets) dissolve->sonicate filter Filter (0.45 µm PTFE) sonicate->filter dilute Dilute to Working Concentration filter->dilute inject Inject into UPC² System dilute->inject separation Chromatographic Separation (ACQUITY UPC² HSS C18 SB Column) inject->separation detection PDA Detection (293 nm) separation->detection data Data Acquisition and Analysis (Empower 3 CDS) detection->data results Quantitative Results (Retention Time, Resolution, Concentration) data->results VitaminKCycle The Vitamin K cycle is crucial for the post-translational modification of proteins involved in blood coagulation and bone metabolism. The active form, vitamin K hydroquinone (B1673460) (KH₂), is a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which converts glutamic acid (Glu) residues on specific proteins to γ-carboxyglutamic acid (Gla). This carboxylation is essential for the biological activity of these proteins. During this reaction, KH₂ is oxidized to vitamin K epoxide (KO). The enzyme vitamin K epoxide reductase (VKORC1) then reduces KO back to the quinone form of vitamin K, which is subsequently reduced back to KH₂ to continue the cycle. cluster_cycle Vitamin K Cycle VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K Hydroquinone (KH₂ - Active Form) VK_quinone->VK_hydroquinone VKORC1 / NQO1 VK_epoxide Vitamin K Epoxide (KO) VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase (GGCX) Glu Protein Precursor (Glutamic Acid - Glu) VK_epoxide->VK_quinone VKORC1 Gla Active Protein (γ-Carboxyglutamic Acid - Gla) Glu->Gla

References

Application Note: Quantitative Analysis of cis-Vitamin K1 in Vegetables by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of cis-phylloquinone (cis-Vitamin K1) in various vegetable matrices using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Vitamin K1 is crucial for blood coagulation and bone health, and it exists in two isomeric forms: the biologically active trans-isomer and the less active cis-isomer.[1] Accurate quantification of each isomer is essential for nutritional assessment. This method utilizes a stable isotope-labeled internal standard (Vitamin K1-d7) to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[2][3] The protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development and food science, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Vitamin K1, a fat-soluble vitamin, is predominantly found in green leafy vegetables.[4][5] It acts as a cofactor in the carboxylation of specific glutamic acid residues in proteins, which is essential for blood clotting and bone metabolism. While the trans-isomer of Vitamin K1 is the biologically active form, the cis-isomer can be present in foods due to processing or exposure to light. Therefore, a method that can differentiate and accurately quantify both isomers is of significant interest.

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for obtaining highly accurate and precise measurements. By spiking a known amount of an isotopically labeled standard into the sample, the analyte-to-internal standard ratio is measured, which corrects for losses during sample processing and compensates for matrix-induced ionization suppression or enhancement in the MS source. This LC-MS/MS method is designed for the selective and sensitive quantification of this compound, providing reliable data for nutritional and clinical research.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a composite of best practices for the extraction of Vitamin K1 from vegetable matrices. All sample preparation steps involving Vitamin K1 should be performed under low light conditions to prevent photoisomerization.

Materials:

  • Homogenized vegetable sample (e.g., spinach, broccoli, cabbage)

  • Vitamin K1-d7 internal standard (IS) solution (concentration to be optimized based on expected analyte levels)

  • n-Hexane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium carbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridges (e.g., silica-based)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 1 g of the homogenized vegetable sample into a centrifuge tube.

  • Spike the sample with a known amount of Vitamin K1-d7 internal standard solution.

  • Add 10 mL of methanol and sonicate for 15 minutes to disrupt cell walls and facilitate extraction.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Transfer a 2 mL aliquot of the methanol extract to a new tube and add 4 mL of sodium carbonate solution. Heat at 80°C for one hour.

  • After cooling, add 4 mL of n-hexane, vortex for 2 minutes, and centrifuge at 5700 rpm for 10 minutes.

  • Carefully collect the upper n-hexane layer. Repeat the hexane (B92381) extraction twice more, pooling all hexane extracts.

  • Pass the pooled hexane extract through a column of anhydrous sodium sulfate to remove any residual water.

  • For further cleanup, especially for complex matrices, employ a silica-based SPE cartridge. Condition the cartridge with n-hexane, load the extract, wash with a non-polar solvent, and elute the Vitamin K1 fraction with a slightly more polar solvent mixture (e.g., hexane/diethyl ether).

  • Evaporate the final eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in a suitable volume (e.g., 70-150 µL) of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used. The use of a C30 column is recommended for the effective separation of cis and trans isomers of Vitamin K1.

Liquid Chromatography (LC) Parameters:

Parameter Setting
Column C30 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase Isocratic: Methanol/Water (96:4, v/v) with 0.1% Formic Acid or Gradient: Water (0.01% formic acid) and Methanol (0.01% formic acid + 2.5 mmol/L ammonium (B1175870) formate)
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 25°C

| Injection Volume | 10 µL |

Tandem Mass Spectrometry (MS/MS) Parameters:

Parameter Setting
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
Nebulizer Current 3 µA
Probe Temperature 400°C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 451.3 → 187.1 Vitamin K1-d7 (IS): m/z 458.1 → 194.3

| Collision Gas | Nitrogen or Argon |

Quantitative Data Summary

The following tables summarize the performance characteristics of similar isotope dilution LC-MS/MS methods for Vitamin K1 analysis in various matrices, providing an expected range of performance for this protocol.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLODLOQReference
Vitamin K1Vegetables & Fruits0.001 mg/kg0.004 mg/kg
Vitamin K1Fat-containing foods0.05 µg/kg0.16 µg/kg
Vitamin K1Fruits & Vegetables-0.05 µ g/100g
trans-Vitamin K1Infant Formula-0.037 µ g/100g
This compoundInfant Formula-0.031 µ g/100g

Table 2: Linearity and Recovery

MatrixLinearity Range (R²)Spiked Recovery (%)Reference
Spinach> 0.9988.3 - 90.1
Lotus Roots> 0.9984 - 110
Grapes> 0.99108 - 115.6
Fat-containing foods10–500 ng/mL (> 0.9988)80.9 - 119.1
Various-90 - 120

Table 3: Precision Data (Relative Standard Deviation, RSD)

MatrixIntra-day RSD (%)Inter-day RSD (%)Reference
Spinach, Lotus Roots, Grapes1.0 - 7.12.8 - 8.8
Spinach, Kimchi Cabbage< 2 (Repeatability)< 2 (Reproducibility)
Various5.2 (Repeatability)6.2 (Internal Reproducibility)

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound in vegetables is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenize Vegetable Sample Spiking 2. Spike with Vitamin K1-d7 IS Homogenization->Spiking Extraction 3. Solvent Extraction (Methanol/Hexane) Spiking->Extraction Cleanup 4. SPE Cleanup Extraction->Cleanup Evaporation 5. Evaporation & Reconstitution Cleanup->Evaporation Injection 6. Inject Sample Evaporation->Injection Separation 7. Chromatographic Separation (C30) Injection->Separation Detection 8. MS/MS Detection (MRM) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification (Isotope Dilution) Integration->Quantification Report 11. Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Conclusion

The described isotope dilution LC-MS/MS method provides a highly selective, sensitive, and accurate approach for the quantification of this compound in vegetable samples. The use of a stable isotope-labeled internal standard is critical for overcoming matrix interferences inherent in complex food samples. This application note serves as a comprehensive guide for laboratories aiming to implement reliable analytical methods for Vitamin K isomer analysis in nutritional research and quality control.

References

Application Notes & Protocols: Post-Column Reduction and Fluorescence Detection of Vitamin K1 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the quantitative analysis of vitamin K1 isomers using High-Performance Liquid Chromatography (HPLC) with post-column reduction and fluorescence detection. This sensitive and selective method is crucial for determining the concentrations of phylloquinone (vitamin K1) and its isomers in various biological matrices.

Introduction

Vitamin K1, a fat-soluble vitamin essential for blood coagulation and bone metabolism, exists as geometric isomers, primarily the biologically active trans-isomer and the less active cis-isomer.[1] Accurate quantification of these isomers is critical in nutritional research, clinical diagnostics, and pharmaceutical development. HPLC coupled with fluorescence detection offers high sensitivity and specificity for this purpose. Since vitamin K1 itself is not fluorescent, a post-column reduction step is employed to convert the quinone form to the highly fluorescent hydroquinone (B1673460) form.[2][3] This is typically achieved by passing the column effluent through a reactor containing a reducing agent, such as metallic zinc or a chemical reductant.[4][5]

Principle of the Method

The analytical method involves several key stages:

  • Sample Preparation: Extraction of vitamin K1 from the biological matrix (e.g., plasma, serum).

  • Chromatographic Separation: Isocratic or gradient reverse-phase HPLC to separate the different forms of vitamin K, including the cis and trans isomers of vitamin K1.

  • Post-Column Reduction: Chemical reduction of the separated vitamin K1 isomers from their non-fluorescent quinone form to their fluorescent hydroquinone form.

  • Fluorescence Detection: Excitation and emission of the resulting hydroquinones are measured by a fluorescence detector, allowing for sensitive quantification.

Below is a diagram illustrating the overall experimental workflow.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_key Workflow Key Sample Biological Sample (e.g., Plasma, Serum) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection RP_Column Reverse-Phase C18 or C30 Column (Separation of Isomers) HPLC_Injection->RP_Column PostColumnReactor Post-Column Reactor (e.g., Zinc Packing) RP_Column->PostColumnReactor FluorescenceDetector Fluorescence Detector PostColumnReactor->FluorescenceDetector DataAcquisition Data Acquisition and Analysis FluorescenceDetector->DataAcquisition A This diagram outlines the major steps from sample collection to data analysis.

Caption: Experimental workflow for vitamin K1 isomer analysis.

Experimental Protocols

Sample Preparation (from Human Serum/Plasma)

This protocol is a composite based on common practices in the cited literature.

  • Internal Standard Addition: To a 0.5 mL serum or plasma sample, add an appropriate amount of internal standard (e.g., a proprietary vitamin K derivative or K1(25)).

  • Protein Precipitation: Add 2 mL of ethanol (B145695) to the sample, vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction: Add 4 mL of n-hexane, vortex vigorously for 2 minutes, and then centrifuge at approximately 3500 x g for 5-10 minutes.

  • Solvent Evaporation: Carefully transfer the upper hexane (B92381) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the HPLC mobile phase and transfer to an autosampler vial for injection.

Note: Vitamin K1 is light-sensitive; therefore, all procedures should be performed in amber vials or under reduced light conditions.

HPLC and Post-Column Reduction Conditions

The following are typical HPLC and post-column reactor conditions.

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column Reverse-phase C18 or C30, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol:Acetonitrile:Zinc Acetate solution (e.g., 880:100:20 v/v/v)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 22-30°C
Injection Volume 20 - 50 µL
Post-Column Reactor PEEK tubing (e.g., 10 cm long) packed with zinc powder (<150 micron).
Fluorescence Detector Excitation: ~246 nm, Emission: ~430 nm

The chemical transformation occurring in the post-column reactor is the reduction of the vitamin K1 quinone to its hydroquinone form, which is fluorescent.

G cluster_reaction Post-Column Reduction of Vitamin K1 VK1_quinone Vitamin K1 (Quinone) (Non-Fluorescent) VK1_hydroquinone Vitamin K1 (Hydroquinone) (Fluorescent) VK1_quinone->VK1_hydroquinone + 2H+, + 2e- (Zinc Reductant)

Caption: Post-column reduction of Vitamin K1.

Quantitative Data Summary

The performance of this method has been validated in several studies. The following tables summarize typical quantitative data.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Vitamin K11.000 - 50.0360.9998--
Vitamin K1--0.0150.15

Table 2: Precision and Accuracy

AnalyteConcentration (nmol/L)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (Recovery %)Reference
Vitamin K10.45.2%16%-
Vitamin K11.48.2%12%-
Vitamin K13.43.0%8.1%-
Vitamin K1-< 10%< 10%91% - 114%

Conclusion

The HPLC method with post-column zinc reduction and fluorescence detection is a robust, sensitive, and reliable technique for the quantification of vitamin K1 and its isomers in biological samples. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists in the implementation of this analytical method. Careful sample handling and adherence to validated procedures are essential for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

challenges in quantifying cis-Vitamin K1 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Vitamin K1 isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenges of quantifying cis-Vitamin K1 in complex matrices.

Introduction to the Challenge

Quantifying this compound is inherently challenging due to its chemical properties and the complex nature of biological and food matrices. The primary difficulties include the low endogenous concentrations of Vitamin K1, interference from lipids and other matrix components, and the propensity of the biologically active trans-isomer to convert to the cis-form during sample handling and analysis[1][2]. Exposure to light and heat can cause this isomerization, leading to inaccurate quantification of the cis-isomer, which is considered biologically inactive[3][4]. Therefore, robust and carefully controlled analytical methods are essential.

Frequently Asked Questions (FAQs)

Q1: Why are my measured this compound concentrations unexpectedly high?

A1: Unusually high levels of this compound are often an artifact of the analytical process. The primary cause is the unintended isomerization of the naturally abundant trans-Vitamin K1. This can occur when samples are exposed to light or high temperatures during collection, extraction, storage, or analysis[4]. All sample preparation steps should be performed under low-light conditions or using amber-colored vials to minimize photodegradation.

Q2: What is the best chromatographic column for separating cis- and trans-Vitamin K1 isomers?

A2: While standard C18 columns often fail to resolve these structural isomers, C30 columns are highly recommended and frequently cited for achieving excellent separation due to their high shape selectivity for long-chain, hydrophobic compounds. The unique properties of the C30 phase allow for baseline resolution of the cis and trans isomers. Newer techniques like UltraPerformance Convergence Chromatography (UPC²) have also shown rapid separation on C18 columns in under three minutes.

Q3: How can I improve the sensitivity of my assay for low-level detection?

A3: Quantifying Vitamin K1 is difficult due to its low circulating concentrations. To improve sensitivity:

  • Use a highly sensitive detector: Tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and selectivity. Fluorescence detection after post-column reduction with zinc is another highly sensitive method.

  • Optimize sample preparation: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components and concentrate your analyte.

  • Use an appropriate internal standard: A stable isotope-labeled internal standard (e.g., Vitamin K1-d7) is crucial for accurate quantification, as it co-elutes and experiences similar matrix effects and ionization suppression.

Q4: What are the critical storage and handling conditions for samples containing Vitamin K1?

A4: Vitamin K1 is highly sensitive to light and temperature.

  • Storage: Samples should be stored in amber containers at -20°C or lower for long-term stability. For short-term storage, refrigeration (4-8°C) in amber glass bottles is effective for several days.

  • Handling: All procedures, from extraction to injection, should be carried out under low-light conditions to prevent photo-isomerization. Use amber vials and limit the sample's exposure time to ambient light and heat.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor or no separation of cis/trans isomers. Inadequate Column Chemistry: Standard C18 columns lack the necessary shape selectivity.Switch to a C30 column, which is specifically designed for separating long-chain, structurally related isomers.
Suboptimal Mobile Phase: The mobile phase composition is not optimized for isomer resolution.For reversed-phase HPLC, use a mobile phase like water:methanol:acetonitrile (B52724):formic acid (5:80:20:0.1, v/v/v/v). For normal phase, a heptane-based mobile phase with polar modifiers can be effective.
Incorrect Column Temperature: Resolution of Vitamin K1 isomers is temperature-dependent.Optimize the column temperature. For some C30 columns, sub-ambient temperatures (e.g., 15-20°C) significantly improve resolution. At temperatures above 20°C, the isomers may become unresolved.
Low analyte recovery. Inefficient Extraction: The chosen extraction method (LLE, SPE) is not optimal for the matrix.Optimize the extraction solvent and protocol. For plasma, protein precipitation with ethanol (B145695) followed by SPE is effective. For fat-containing foods, ultrasound-assisted extraction with n-hexane followed by SPE cleanup can yield good recoveries.
Analyte Degradation: Vitamin K1 degraded during sample processing due to heat or light exposure.Work under yellow or low-intensity light and use amber glassware. Avoid high temperatures; if evaporation is needed, use a gentle stream of nitrogen at a moderate temperature (e.g., 50°C).
Adsorption to Containers: Vitamin K1 is lipophilic and can adsorb to plastic surfaces.Use glass vials for storage and processing. If plastic must be used (e.g., syringes), verify stability, as recovery can drop over time.
High signal variability / Poor reproducibility. Matrix Effects: Co-eluting lipids or other endogenous compounds are suppressing or enhancing the MS signal.Improve sample cleanup using SPE to remove phospholipids (B1166683) and other interferences. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.
Inconsistent Isomerization: The degree of trans-to-cis isomerization varies between samples and standards.Strictly control light exposure and temperature for all samples, calibrators, and QCs throughout the entire workflow to ensure consistency.
Insufficient Column Equilibration: Particularly in normal-phase HPLC, inadequate equilibration leads to retention time drift.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Normal phase methods typically require longer equilibration times than reversed-phase methods.

Experimental Protocols & Data

Protocol: Quantification of cis/trans-Vitamin K1 in Human Plasma via LC-MS/MS

This method is based on protocols combining liquid-liquid extraction, C30 chromatography, and tandem mass spectrometry.

1. Sample Preparation (LLE under low light) a. To a 500 µL plasma sample in an amber glass tube, add 5 µL of internal standard solution (e.g., Vitamin K1-d7). b. Add 1.5 mL of acetonitrile to precipitate proteins. Vortex for 30 seconds. c. Centrifuge at 4,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and add 4 mL of n-hexane. e. Vortex for 2 minutes and centrifuge for 5 minutes at 3,500 x g to separate the layers. f. Transfer the upper n-hexane layer to a clean amber tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C. g. Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and transfer to an amber autosampler vial.

2. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system capable of binary gradient.

  • Column: C30 Reversed-Phase Column (e.g., 15 cm x 4.6 mm, 3 µm).

  • Column Temperature: 20°C.

  • Mobile Phase: Isocratic elution with Water:Methanol:Acetonitrile:Formic Acid (5:80:20:0.1, v/v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

  • MRM Transitions: Monitor specific precursor-product ion transitions for trans-K1, cis-K1, and the internal standard.

Quantitative Data Summary

The following tables summarize typical performance characteristics for Vitamin K1 isomer analysis from various published methods.

Table 1: Comparison of Chromatographic Methods for Vitamin K1 Isomer Separation

MethodColumn TypeTypical Run TimeKey AdvantageReference
HPLCC30~20 minutesExcellent isomer resolution
Normal Phase HPLCSilica~15-20 minutesEffective for isomers and epoxy form
UPC²ACQUITY HSS C18 SB< 3 minutesVery fast, less organic solvent
LC-MS/MSRaptor Biphenyl4 minutesHigh throughput for clinical labs

Table 2: Example Method Performance Metrics

Parametertrans-Vitamin K1This compoundReference
Linearity Range (Plasma) 0.400–6000 ng/mL0.400–1200 ng/mL
Limit of Quantification (LOQ) 0.037 µ g/100g (infant formula)0.031 µ g/100g (infant formula)
Mean Recovery (Spiked Liver) 106 ± 5%92 ± 11%
Inter-day Precision (%RSD) 3.39-5.75%3.39-5.75%

Visualized Workflows and Logic

Diagram 1: Sample Preparation Workflow

This diagram illustrates the critical steps for preparing plasma samples for this compound analysis, emphasizing protective measures against isomerization.

Sample_Prep_Workflow cluster_protection Protective Measures: Work under low light / Use amber vials Start Plasma Sample (500 µL) Add_IS Add Internal Standard (K1-d7) Start->Add_IS Precipitate Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex_Centrifuge1 Vortex & Centrifuge Precipitate->Vortex_Centrifuge1 Extract Add n-Hexane (Liquid-Liquid Extraction) Vortex_Centrifuge1->Extract Vortex_Centrifuge2 Vortex & Centrifuge Extract->Vortex_Centrifuge2 Evaporate Evaporate Hexane (Nitrogen, <50°C) Vortex_Centrifuge2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma extraction, highlighting critical protection steps.

Diagram 2: Troubleshooting Isomer Separation

This decision tree guides users through troubleshooting poor chromatographic separation of cis and trans Vitamin K1 isomers.

Troubleshooting_Workflow Start Problem: Poor cis/trans Peak Resolution CheckColumn Is the column a C30 or other isomer-specific phase? Start->CheckColumn CheckTemp Is column temperature optimized? (e.g., 15-20°C) CheckColumn->CheckTemp Yes UseC30 Action: Switch to a C30 column for better shape selectivity. CheckColumn->UseC30 No CheckMobilePhase Is mobile phase composition correct? CheckTemp->CheckMobilePhase Yes OptimizeTemp Action: Adjust temperature. Lower temps often improve resolution. CheckTemp->OptimizeTemp No OptimizeMobilePhase Action: Verify mobile phase prep. Consider re-optimization. CheckMobilePhase->OptimizeMobilePhase No Resolved Resolution Achieved CheckMobilePhase->Resolved Yes UseC30->CheckTemp OptimizeTemp->CheckMobilePhase OptimizeMobilePhase->Resolved

Caption: A decision tree for troubleshooting poor isomer separation.

References

preventing isomerization of Vitamin K1 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vitamin K1 (phylloquinone) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of Vitamin K1 during sample preparation and analysis. Accurate quantification of the biologically active trans-isomer is critical, as the cis-isomer is considered inactive. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of Vitamin K1, with a focus on preventing the conversion of the trans-isomer to the cis-isomer.

Q1: I am observing a larger than expected cis-Vitamin K1 peak in my chromatogram. What are the potential causes?

A1: An elevated this compound peak is a common problem, typically indicating that isomerization has occurred at some point during your workflow. The most frequent causes are:

  • Exposure to Light: Vitamin K1 is extremely sensitive to daylight and fluorescent light.[1] Exposure can cause rapid isomerization from the trans to the cis form.

  • Improper Storage: Samples that are not stored correctly can degrade or isomerize over time. Vitamin K1 is sensitive to temperature.[2][3]

  • Suboptimal pH: The pH of your sample solution or extraction vehicle can contribute to the degradation and potential isomerization of Vitamin K1.[4][5]

  • High Temperatures: Although moderate heat during extraction may be acceptable for short periods, prolonged exposure to high temperatures can lead to the degradation of phylloquinone.

Q2: What immediate steps can I take to minimize light-induced isomerization?

A2: Protecting your samples from light is the most critical step.

  • Use Amber Glassware: Always prepare and store your samples and standards in amber glass bottles or vials.

  • Work in a Dark Environment: If possible, perform sample preparation steps in a room with minimal lighting or under yellow/red light.

  • Wrap Glassware: If amber glassware is unavailable, wrap clear glassware with aluminum foil to block light.

  • Autosampler Protection: Ensure the autosampler vials are also amber or otherwise protected from light while waiting for injection.

Q3: How should I properly store my samples and standards to prevent degradation and isomerization?

A3: Proper storage is crucial for maintaining the integrity of Vitamin K1.

  • Short-Term Storage: For storage up to one week, samples should be kept in the dark at 2-8°C.

  • Long-Term Storage: For longer periods, samples should be frozen at -20°C.

  • Solvent Choice: Prepare stock solutions in a suitable organic solvent like iso-octane or methanol (B129727) and store them at -20°C in amber vials.

Q4: My sample recovery is low. What could be the issue?

A4: Low recovery can stem from several factors unrelated to isomerization:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. Liquid-liquid extraction with solvents like hexane (B92381) or solid-phase extraction (SPE) are common. Ensure your chosen method is validated for your specific sample matrix.

  • Adsorption to Plastics: Vitamin K1 has the potential to adsorb to certain plastics, such as polypropylene. It is recommended to use glass containers whenever possible.

  • Incomplete Elution from SPE: If using SPE, ensure the elution solvent is strong enough to recover Vitamin K1 from the cartridge. A common elution solvent is a mixture of hexane and diethyl ether.

  • Matrix Effects: Complex sample matrices can interfere with extraction and detection. Methods like enzymatic digestion with lipase (B570770) can be used to remove lipids from the sample.

Q5: I'm having trouble separating the cis and trans isomers chromatographically. What can I do?

A5: Achieving good resolution between the cis and trans isomers is key.

  • Column Choice: C30 bonded-phase columns are highly effective for separating hydrophobic, structurally related isomers like those of Vitamin K1 and are frequently recommended.

  • Mobile Phase: The mobile phase composition is critical. For reversed-phase HPLC, mixtures of methanol, water, and other organic modifiers are often used.

  • Temperature Control: Lowering the column temperature can sometimes improve the resolution between the cis and trans peaks.

  • Post-Column Reduction: For fluorescence detection, a post-column zinc reactor is often used to reduce phylloquinone to its fluorescent hydroquinone (B1673460) derivative, which significantly enhances sensitivity. Ensure the zinc reactor is packed properly and performing efficiently.

II. Quantitative Data Summary

The stability of Vitamin K1 is highly dependent on environmental conditions. The following tables summarize the impact of these factors.

Table 1: Stability of Vitamin K1 in Solution Under Different Storage Conditions

Vehicle/SolventStorage ContainerTemperatureDurationPercent RecoveryReference
Sterile Water for InjectionAmber Glass BottleRefrigerated105 days> 90%
Sterile Water for InjectionAmber Plastic SyringeRefrigerated21 days> 90%
SyrPaltaAmber Plastic SyringeRefrigerated7 days> 90%
Cherry SyrupAmber Plastic SyringeRefrigerated24 hours> 90%
Simple Syrup / Ora-SweetAmber Plastic SyringeRefrigerated< 24 hours< 90%
Oil-Daylight Exposure2 days54%
Oil-Fluorescent Light2 days13%

Table 2: Effect of Processing and Storage on Vitamin K1 Content in Food Products

ProductProcessing/Storage ConditionEffect on Phylloquinone ContentReference
Sea Buckthorn BerriesIndustrial Juice Production36% to 54% loss
Sea Buckthorn JuiceConcentrate ProductionComplete depletion
Sea Buckthorn JuiceStorage at 6, 25, or 40°C18% to 32% degradation

III. Experimental Protocols & Methodologies

This section provides detailed protocols for sample preparation and analysis, designed to minimize isomerization.

Protocol 1: Extraction of Vitamin K1 from Plasma/Serum

This protocol is adapted from standard methods for the analysis of Vitamin K1 in biological fluids.

1. Materials and Reagents:

  • Whole blood collected in EDTA tubes
  • Hexane (HPLC grade)
  • Methanol (HPLC grade)
  • Deionized water
  • Centrifuge
  • Vortex mixer
  • Amber glass centrifuge tubes (15 mL)
  • Amber autosampler vials

2. Procedure:

  • Plasma Separation: Centrifuge whole blood at 2000 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant.
  • Extraction:
  • In an amber glass tube, add 1 mL of plasma.
  • Add 2 mL of methanol to precipitate proteins. Vortex for 30 seconds.
  • Add 5 mL of hexane. Vortex vigorously for 2 minutes.
  • Centrifuge at 3500 x g for 10 minutes to separate the layers.
  • Sample Collection:
  • Carefully transfer the upper hexane layer to a clean amber glass tube.
  • Evaporate the hexane to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
  • Reconstitution:
  • Reconstitute the dried extract in 150 µL of the HPLC mobile phase.
  • Vortex for 30 seconds to ensure the residue is fully dissolved.
  • Transfer the reconstituted sample to an amber autosampler vial for analysis.

Protocol 2: HPLC Analysis of Vitamin K1 Isomers

This method uses a C30 column for optimal separation of cis and trans isomers with fluorescence detection.

1. HPLC System and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
  • Column: C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Methanol / Water (98:2, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 20°C.
  • Injection Volume: 50 µL.
  • Post-Column Reactor: Zinc reduction column (to convert Vitamin K1 to its fluorescent hydroquinone form).
  • Fluorescence Detector: Excitation at 243 nm, Emission at 430 nm.

2. System Suitability:

  • Inject a standard solution containing known concentrations of both cis- and trans-Vitamin K1.
  • The resolution between the cis and trans peaks should be greater than 1.5.
  • The retention time and peak area reproducibility should be within acceptable limits (e.g., RSD < 2%).

3. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the prepared samples and standards.
  • Identify and quantify the cis and trans isomers based on the retention times and peak areas of the standards.

IV. Visualized Workflows and Logic Diagrams

The following diagrams illustrate the recommended workflow for sample preparation and a troubleshooting guide for common analytical issues.

G cluster_prep Sample Preparation Workflow Sample 1. Sample Collection (Plasma, Serum, Food Homogenate) Protect 2. Protect from Light (Use Amber Vials) Sample->Protect Immediate Action Extraction 3. Extraction (LLE with Hexane or SPE) Protect->Extraction Evaporation 4. Solvent Evaporation (Nitrogen Stream, <40°C) Extraction->Evaporation Reconstitution 5. Reconstitution (In Mobile Phase) Evaporation->Reconstitution Analysis 6. HPLC/UPC2 Analysis Reconstitution->Analysis

Caption: Recommended workflow for Vitamin K1 sample preparation.

G start Problem: High cis-Isomer Peak q1 Was the sample protected from light? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Implement Light Protection: - Use amber vials - Work under subdued light ans1_no->sol1 q2 Were samples stored correctly (temp/duration)? ans1_yes->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Revise Storage Protocol: - Refrigerate (2-8°C) for short-term - Freeze (-20°C) for long-term ans2_no->sol2 q3 Was a high temperature used during preparation? ans2_yes->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no sol3 Optimize Temperature: - Keep evaporation temp <40°C - Avoid excessive heating ans3_yes->sol3 end_node If problem persists, check standard purity and system suitability. ans3_no->end_node

Caption: Troubleshooting logic for high this compound isomer detection.

References

Technical Support Center: Optimizing HPLC for Cis-Trans Phylloquinone Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the HPLC mobile phase to resolve cis-trans isomers of phylloquinone (Vitamin K1).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating cis- and trans-phylloquinone isomers by HPLC?

The primary challenge lies in the structural similarity of the cis and trans isomers of phylloquinone. These geometric isomers have very similar physicochemical properties, which results in subtle differences in their interaction with the stationary phase, often leading to co-elution or poor resolution. Achieving baseline separation requires careful optimization of the chromatographic conditions, particularly the mobile phase composition and the choice of stationary phase.

Q2: What are the common HPLC modes used for separating phylloquinone isomers?

Both normal-phase (NP) and reversed-phase (RP) HPLC can be used for the separation of phylloquinone isomers.[1][2]

  • Normal-Phase (NP) HPLC: This is a widely used and effective technique, often employing a silica-based column with a non-polar mobile phase.[1][3][4] NP-HPLC is particularly sensitive to the presence of water in the mobile phase, which can significantly impact retention times and resolution.

  • Reversed-Phase (RP) HPLC: While less common for this specific separation, RP-HPLC with columns like C18 or C30 can also be effective. This mode uses a polar mobile phase and a non-polar stationary phase.

Q3: What are typical mobile phase compositions for normal-phase HPLC separation of phylloquinone isomers?

For normal-phase HPLC on a silica (B1680970) column, the mobile phase typically consists of a non-polar primary solvent with small amounts of a slightly more polar modifier to control retention and selectivity. A common mobile phase is heptane (B126788) modified with diisopropyl ether and/or octanol. The exact ratio of these components is critical for achieving optimal resolution.

Q4: Can I use gradient elution for this separation?

Yes, gradient elution can be beneficial, especially in more complex samples or when analyzing different forms of vitamin K (e.g., K1 and K2) simultaneously. A gradient allows for the manipulation of the mobile phase strength during the run, which can improve the separation of closely eluting compounds and reduce analysis time. For instance, in UltraPerformance Convergence Chromatography (UPC²), a gradient of carbon dioxide and a methanol (B129727)/acetonitrile (B52724) mixture has been used effectively.

Troubleshooting Guide

Issue 1: Poor or no resolution between cis- and trans-phylloquinone peaks.

Possible Cause Suggested Solution
Incorrect Mobile Phase Strength Adjust the mobile phase composition. In normal-phase, decrease the polarity by reducing the amount of the polar modifier (e.g., diisopropyl ether) to increase retention and potentially improve separation. In reversed-phase, decrease the organic solvent percentage.
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase. Normal-phase chromatography on silica columns may require extended equilibration times, sometimes up to several hours or 20 column volumes, to achieve stable and reproducible retention times. Insufficient equilibration can even lead to a reversal of elution order for related compounds.
Inappropriate Stationary Phase The choice of stationary phase is crucial. Not all silica columns will provide the same selectivity. If resolution is still poor after mobile phase optimization, consider trying a different silica-based column from another manufacturer or a column with a different particle size.
Suboptimal Temperature Temperature can affect selectivity. Try adjusting the column temperature in small increments (e.g., 5°C) to see if it improves resolution.

Issue 2: Drifting retention times.

Possible Cause Suggested Solution
Changes in Mobile Phase Composition This can be due to the evaporation of a volatile solvent component. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped. If using an online mixing system, ensure it is functioning correctly.
Column Not Fully Equilibrated As mentioned above, insufficient equilibration, especially in normal-phase HPLC, is a common cause of drifting retention times.
Temperature Fluctuations Use a column oven to maintain a constant temperature and minimize retention time shifts.
Contamination of the Mobile Phase Impurities, especially water in normal-phase systems, can alter the chromatography. Use high-purity HPLC-grade solvents.

Issue 3: Tailing or broad peaks.

Possible Cause Suggested Solution
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent.
Sample Overload Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
Incompatibility between Sample Solvent and Mobile Phase Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase to avoid peak distortion.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of Cis-Trans Phylloquinone

This protocol is based on established methods for the separation of vitamin K1 isomers on a silica column.

  • Instrumentation:

    • HPLC system with a pump capable of delivering a constant flow rate.

    • UV detector set to an appropriate wavelength for phylloquinone (e.g., 254 nm).

    • Silica-based HPLC column (e.g., Hypersil Silica, 5 µm, 250 x 4.6 mm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of heptane, diisopropyl ether, and octanol. A starting point could be a mixture of heptane with small percentages of the polar modifiers.

    • Due to the sensitivity of normal-phase chromatography to water, it is crucial to control the water content of the mobile phase for reproducible results. A special solvent preparation can be used to speed up equilibration. For example, stir a portion of the heptane with water, then decant and mix it with the rest of the mobile phase components.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 - 1.0 mL/min

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

    • Injection Volume: 10-20 µL

    • Detection: UV at 254 nm

  • Procedure:

    • Equilibrate the silica column with the mobile phase for at least 2 hours or until a stable baseline is achieved.

    • Prepare standard solutions of cis- and trans-phylloquinone in the mobile phase.

    • Inject the standards and samples.

    • Optimize the mobile phase composition by adjusting the percentage of the polar modifiers to achieve baseline resolution between the cis and trans isomers.

Quantitative Data Summary

Table 1: Example Mobile Phase Compositions for Phylloquinone Isomer Separation

HPLC ModeColumnMobile Phase CompositionReference
Normal-PhaseHypersil SilicaHeptane with small amounts of polar modifiers (e.g., diisopropyl ether, octanol)
Reversed-PhaseLiChroCART RP 18Methanol (85%), 2-propanol (9%), acetonitrile (5%), and 1% methanol solution containing 10 mM zinc chloride, 5 mM sodium acetate, and 5 mM acetic acid
UPC²ACQUITY UPC² HSS C18 SBA: Compressed CO2; B: Acetonitrile/methanol (50/50 v/v) with a gradient program

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Resolution of cis/trans Phylloquinone step1 Adjust Mobile Phase Strength (e.g., modify polar solvent % in NP-HPLC) start->step1 decision1 Resolution Improved? step1->decision1 step2 Optimize Column Temperature decision1->step2 No end_success Achieved Baseline Resolution decision1->end_success Yes decision2 Resolution Improved? step2->decision2 step3 Change Stationary Phase (e.g., different silica column) decision2->step3 No decision2->end_success Yes end_reassess Re-evaluate Method step3->end_reassess

Caption: Workflow for optimizing mobile phase to improve isomer resolution.

Troubleshooting_Retention_Time_Drift start Symptom: Drifting Retention Times check1 Is the column fully equilibrated? start->check1 solution1 Equilibrate for an extended period (especially for NP-HPLC) check1->solution1 No check2 Is the mobile phase fresh and properly prepared? check1->check2 Yes end Stable Retention Times solution1->end solution2 Prepare fresh mobile phase daily and ensure proper mixing. check2->solution2 No check3 Is the column temperature stable? check2->check3 Yes solution2->end solution3 Use a column oven to maintain a constant temperature. check3->solution3 No check3->end Yes solution3->end

Caption: Decision tree for troubleshooting retention time instability.

References

Technical Support Center: cis-Vitamin K1 Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of cis-Vitamin K1 analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the significance of monitoring both cis- and trans-isomers of Vitamin K1?

A1: Vitamin K1 (phylloquinone) exists as geometric isomers: the biologically active trans-isomer and the inactive cis-isomer. In natural products, Vitamin K1 is predominantly in the trans form. However, synthetic Vitamin K1, often used in supplements and fortified foods, can contain significant amounts of the cis-isomer.[1][2] Therefore, it is crucial to separate and quantify both isomers to accurately assess the nutritional and biological activity of a sample.

Q2: What are the primary factors that affect the stability of this compound analytical standards?

A2: The stability of this compound is primarily affected by:

  • Light: Vitamin K1 is extremely sensitive to both daylight and fluorescent light, which can cause photoisomerization (conversion between cis and trans forms) and photodegradation.[3]

  • Temperature: While relatively stable to moderate heat, prolonged exposure to high temperatures can lead to degradation.[3][4]

  • pH: Vitamin K1 is unstable in acidic and alkaline conditions. The optimal pH for stability in aqueous solutions is around 6.2.

  • Oxidation: Oxidation is a major degradation pathway, leading to the formation of Vitamin K1 2,3-epoxide.

Q3: What are the recommended storage and handling conditions for this compound analytical standards?

A3: To ensure the stability of this compound standards:

  • Storage: Store standards in a freezer at -20°C.

  • Protection from Light: Always use amber vials or protect containers from light with aluminum foil.

  • Solvent: Prepare stock solutions in a suitable organic solvent like ethanol (B145695) or iso-octane.

  • Inert Atmosphere: For long-term storage of aqueous solutions, consider protecting them under an inert gas like nitrogen.

Q4: Which solvents are recommended for preparing this compound standard solutions?

A4: Stock solutions of Vitamin K1 are typically prepared in organic solvents. Ethanol and iso-octane are commonly used. For HPLC analysis, it is often recommended to dissolve the standard in the mobile phase to be used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC and LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with the stationary phase (e.g., with residual silanols for basic compounds).- Column contamination or degradation.- Inappropriate mobile phase pH.- Use a new or thoroughly cleaned column.- Consider a column with end-capping or a different stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Improve sample cleanup procedures.
Peak Fronting - Sample overload.- Column collapse or void formation.- Dilute the sample or inject a smaller volume.- Replace the column if a void is suspected. Operate within the column's recommended pressure and pH limits.
Split Peaks - Co-elution of interfering compounds.- Column contamination at the inlet.- Incompatible injection solvent.- Optimize the mobile phase or gradient to improve separation.- Use a guard column and/or improve sample preparation.- Dissolve the sample in the mobile phase.
Ghost Peaks - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Use fresh, high-purity solvents.- Implement a robust needle wash protocol.
Retention Time Variability - Inadequate column equilibration, especially in normal phase chromatography.- Fluctuations in mobile phase composition or flow rate.- Temperature fluctuations.- Ensure the column is equilibrated for a sufficient time (e.g., 20 column volumes for normal phase).- Manually prepare the mobile phase to rule out mixing issues.- Use a column oven to maintain a constant temperature.
Poor Resolution of cis/trans Isomers - Inappropriate column chemistry.- Non-optimal mobile phase composition or temperature.- Use a C30 column, which provides better shape selectivity for isomers.- For normal phase HPLC, ensure proper column equilibration as it is critical for selectivity.- Optimize the mobile phase composition (e.g., methanol (B129727) content in reversed-phase).- Adjust the column temperature; lower temperatures can improve resolution.
Low Signal Intensity in LC-MS/MS - Poor ionization of Vitamin K1.- Matrix effects from co-eluting compounds.- Optimize MS parameters (e.g., ionization source, voltages).- Improve sample cleanup to remove interfering matrix components.- Use a deuterated internal standard to compensate for matrix effects.

Data on Vitamin K1 Stability

The following tables summarize quantitative data on the degradation of Vitamin K1 under various conditions.

Table 1: Effect of Light Exposure on Vitamin K1 Content in Vegetable Oils

Light SourceExposure Duration% Decrease in Vitamin K1
Daylight2 days46%
Fluorescent Light2 days87%
Data from Ferland & Sadowski, as cited in

Table 2: Effect of Heating on Vitamin K1 Content in Vegetable Oils at 185-190°C

| Heating Duration | % Decrease in Vitamin K1 | | :--- | :--- | :--- | | 40 minutes | ~15% | Data from Ferland & Sadowski, as cited in

Table 3: Stability of Vitamin K1 in Sea Buckthorn Juice at Different Temperatures

Storage TemperatureStorage Duration% Degradation
6°C, 25°C, and 40°CUp to 7 days18% to 32%
Data from

Experimental Protocols

Protocol 1: Preparation of Vitamin K1 Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of Vitamin K1.

Materials:

  • Vitamin K1 analytical standard (cis/trans mixture or individual isomers)

  • Ethanol or iso-octane (HPLC grade)

  • Class A volumetric flasks (amber)

  • Calibrated analytical balance

  • Amber vials with PTFE-lined caps

Procedure:

  • Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of Vitamin K1 standard into a 10 mL amber volumetric flask. b. Dissolve the standard in a small amount of the chosen solvent (ethanol or iso-octane). c. Once dissolved, bring the flask to volume with the solvent. d. Stopper the flask and mix thoroughly by inversion.

  • Working Solutions: a. Prepare working solutions by serial dilution of the stock solution using the same solvent. b. Use amber volumetric flasks for all dilutions.

  • Storage: a. Transfer the stock and working solutions to amber vials. b. Store all solutions in a freezer at -20°C.

Protocol 2: Photostability Testing of this compound

Objective: To evaluate the stability of a this compound standard solution upon exposure to light. This protocol is based on ICH Q1B guidelines.

Materials:

  • Prepared this compound working standard solution

  • Clear and amber HPLC vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (cool white fluorescent and near UV lamps)

  • Validated HPLC method for the analysis of Vitamin K1 isomers

Procedure:

  • Sample Preparation: a. Aliquot the this compound working solution into several clear and amber HPLC vials. b. Tightly cap the vials. c. Wrap a set of clear vials completely in aluminum foil to serve as dark controls.

  • Exposure: a. Place the clear vials (exposed samples) and the foil-wrapped vials (dark controls) in the photostability chamber. b. Expose the samples to a controlled light source, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. c. Maintain a constant temperature throughout the experiment.

  • Analysis: a. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one exposed vial and one dark control vial from the chamber. b. Analyze the samples immediately using the validated HPLC method to determine the concentrations of cis- and trans-Vitamin K1.

  • Data Evaluation: a. Compare the concentration of this compound in the exposed samples to that in the dark controls and the initial concentration (time 0). b. Calculate the percentage of degradation and any increase in the trans-isomer due to photoisomerization.

Visualizations

cis_K1 This compound (Inactive) trans_K1 trans-Vitamin K1 (Active) cis_K1->trans_K1 Photoisomerization (Light) Other_Deg Other Degradation Products cis_K1->Other_Deg Photodegradation (Light, Heat, pH) trans_K1->cis_K1 Photoisomerization (Light) Epoxide Vitamin K1 2,3-Epoxide trans_K1->Epoxide Oxidation trans_K1->Other_Deg Photodegradation (Light, Heat, pH)

Caption: Degradation pathways of Vitamin K1.

Start Start: Obtain Standard Prep_Std Prepare Standard Solution Start->Prep_Std HPLC HPLC/LC-MS Analysis Prep_Std->HPLC Sample_Prep Sample Preparation (e.g., Extraction) Sample_Prep->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis Troubleshoot Troubleshooting HPLC->Troubleshoot Results Results Data_Analysis->Results Data_Analysis->Troubleshoot Troubleshoot->HPLC Adjust Method

Caption: General workflow for Vitamin K1 analysis.

References

Technical Support Center: Matrix Interference in LC-MS/MS Analysis of cis-Vitamin K1

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix interference in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of cis-Vitamin K1.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix interference in my this compound analysis?

A1: Common indicators of matrix effects include poor reproducibility of quality controls, inconsistent signal intensity, peak shape distortion (tailing or fronting), and a loss of sensitivity (high limit of quantitation).[1][2] Specifically for Vitamin K1, which is highly lipophilic and present at low endogenous concentrations, co-eluting lipids from the sample matrix (e.g., plasma, serum) are a primary cause of these issues, often leading to significant ion suppression.[3][4][5]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: The susceptibility of this compound to matrix effects stems from several factors:

  • Low Physiological Concentrations: Vitamin K1 is often present at very low levels (sub-ng/mL) in biological samples like serum. This makes the analyte signal more vulnerable to being obscured by high-abundance interfering compounds.

  • Lipophilic Nature: As a fat-soluble vitamin, Vitamin K1 is extracted along with many endogenous lipids (e.g., phospholipids (B1166683), triglycerides) from the sample matrix. These lipids can co-elute with Vitamin K1 and compete for ionization in the MS source, a phenomenon known as ion suppression.

  • Ionization Efficiency: Vitamin K1 analysis by electrospray ionization (ESI) can be challenging due to its hydrophobic nature and lack of easily ionizable sites. Atmospheric pressure chemical ionization (APCI) is sometimes used as an alternative to mitigate these challenges.

Q3: What are the primary sources of interference in plasma or serum samples?

A3: In plasma and serum, the main sources of interference are endogenous lipids, particularly phospholipids. These molecules are abundant in biological membranes and can be co-extracted with Vitamin K1 during sample preparation. If not adequately removed, they often elute in the same chromatographic region as the analyte, causing significant ion suppression and impacting the accuracy and precision of the analysis. Other potential interferences include cholesterol, triglycerides, and other fat-soluble vitamins.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: A post-extraction spike experiment is the standard method for evaluating matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set B) with the peak area of the analyte in a neat solvent (Set A). The Matrix Factor (MF) is calculated as MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100.

  • An MF < 85% indicates ion suppression.

  • An MF > 115% indicates ion enhancement.

  • An MF between 85% and 115% suggests no significant matrix effect.

Q5: Which sample preparation technique is most effective for removing matrix interferences for Vitamin K1?

A5: While simple protein precipitation (PP) is fast, it is often insufficient for removing phospholipids and other lipids that interfere with Vitamin K1 analysis. More robust techniques are recommended:

  • Liquid-Liquid Extraction (LLE): LLE using a nonpolar solvent like hexane (B92381) is highly effective at extracting the lipophilic Vitamin K1 while leaving more polar interfering substances in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE provides excellent cleanup by selectively retaining the analyte on a sorbent while matrix components are washed away. Specialized phases, such as those designed for phospholipid removal (e.g., HybridSPE®), are particularly effective for plasma and serum samples.

Q6: What is the best way to compensate for matrix effects that cannot be eliminated by sample preparation?

A6: The most effective way to compensate for unavoidable matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as d7-Vitamin K1 or ¹³C₆-Vitamin K1. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.

Troubleshooting Guide

Problem: I am seeing significant and variable ion suppression for my this compound peak.

  • Possible Cause 1: Inadequate Sample Cleanup. Your sample preparation method may not be sufficiently removing endogenous phospholipids and other lipids.

    • Solution: Switch from protein precipitation to a more rigorous technique. Implement a liquid-liquid extraction (LLE) with a solvent like hexane or develop a solid-phase extraction (SPE) method. Consider using phospholipid removal plates or cartridges for plasma/serum samples.

  • Possible Cause 2: Chromatographic Co-elution. The this compound peak may be co-eluting with a region of high matrix interference.

    • Solution: Optimize your chromatographic method. Try a different column chemistry, such as a Pentafluorophenyl (PFP) or C30 column, which can offer different selectivity for lipophilic compounds. Adjust the mobile phase gradient to better separate the analyte from the matrix components.

  • Possible Cause 3: Inappropriate Ionization Source. Electrospray ionization (ESI) can be susceptible to suppression for nonpolar molecules like Vitamin K1.

    • Solution: If available, test an Atmospheric Pressure Chemical Ionization (APCI) source. APCI is often less prone to matrix effects for nonpolar analytes and can provide better sensitivity and stability for Vitamin K1 analysis.

Problem: I am unable to achieve baseline separation between the cis- and trans-isomers of Vitamin K1.

  • Possible Cause 1: Insufficient Chromatographic Resolution. The cis and trans isomers are structurally very similar, making them difficult to separate.

    • Solution: Use a high-resolution HPLC/UPLC column. C30 columns are specifically designed for separating structurally similar, hydrophobic isomers and have been used successfully for Vitamin K1 isomer analysis. A PFP column can also provide the necessary selectivity.

  • Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition may not be optimal for resolving the isomers.

    • Solution: Carefully optimize the mobile phase composition and gradient. A shallow gradient using a combination of solvents like methanol (B129727) and acetonitrile (B52724) can improve resolution.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Vitamin K1 Analysis in Plasma/Serum

Sample Preparation MethodTypical Recovery (%)Matrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PP) >90%High / VariableFast, simple, inexpensivePoor removal of phospholipids, significant matrix effects
Liquid-Liquid Extraction (LLE) 85 - 110%Low / ModerateGood removal of polar interferences, cost-effectiveCan be labor-intensive, may require evaporation/reconstitution
Solid-Phase Extraction (SPE) 90 - 110%Very LowExcellent sample cleanup, high selectivity, amenable to automationHigher cost, requires method development
Phospholipid Removal SPE >95%MinimalSpecifically targets removal of phospholipids, very clean extractsHigher cost of consumables

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Vitamin K1 from Human Serum

This protocol is a representative example based on common methodologies.

  • Sample Aliquoting: Pipette 500 µL of serum into a 4 mL glass tube.

  • Internal Standard Spiking: Add 50 µL of the working internal standard solution (e.g., d7-Vitamin K1 in ethanol) and vortex briefly.

  • Protein Precipitation: Add 1.5 mL of ethanol (B145695) to the tube to precipitate proteins. Vortex for 1 minute.

  • Liquid-Liquid Extraction: Add 4 mL of n-hexane to the tube. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.

  • Evaporation: Evaporate the n-hexane to dryness under a gentle stream of nitrogen at room temperature or low heat (~40°C).

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 85:15 methanol:water) and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrument and application.

  • LC System: UPLC/HPLC System

  • Column: PFP or C30 chemistry column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: Start with a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B to elute Vitamin K1, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: ESI or APCI, Positive Ion Mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its corresponding stable isotope-labeled internal standard.

Visualizations

Troubleshooting Workflow for Ion Suppression start Start: Significant Ion Suppression Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement a SIL-IS (e.g., d7-VK1) to compensate for variability. check_is->use_is No assess_cleanup Assess Sample Cleanup: Perform Post-Extraction Spike check_is->assess_cleanup Yes use_is->assess_cleanup matrix_effect Matrix Factor (MF) < 85%? assess_cleanup->matrix_effect improve_cleanup Improve Sample Preparation matrix_effect->improve_cleanup Yes check_chromatography Assess Chromatography: Overlay Analyte Peak with Matrix Ion Profile matrix_effect->check_chromatography No switch_to_lle_spe Switch from PP to LLE or SPE. Use Phospholipid Removal Plates. improve_cleanup->switch_to_lle_spe end_good Problem Resolved switch_to_lle_spe->end_good coelution Does Analyte Co-elute with High Matrix Signal? check_chromatography->coelution optimize_lc Optimize LC Method coelution->optimize_lc Yes end_bad Consider Alternative Ionization (e.g., APCI) coelution->end_bad No change_column Test different column (PFP, C30). Adjust gradient. optimize_lc->change_column change_column->end_good LLE Sample Preparation Workflow start Start: 500 µL Serum Sample add_is 1. Add Internal Standard (e.g., d7-Vitamin K1) start->add_is add_etoh 2. Add 1.5 mL Ethanol (Protein Precipitation) add_is->add_etoh vortex1 Vortex 1 min add_etoh->vortex1 add_hexane 3. Add 4 mL n-Hexane (Extraction Solvent) vortex1->add_hexane vortex2 Vortex 1 min add_hexane->vortex2 centrifuge 4. Centrifuge (3000 x g, 10 min) vortex2->centrifuge transfer 5. Collect Upper Organic Layer centrifuge->transfer dry 6. Evaporate to Dryness (Nitrogen Stream) transfer->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze Mechanism of Ion Suppression cluster_ms MS Ion Source (ESI Droplet) analyte This compound (Analyte) droplet Solvent Evaporation & Charge Competition analyte->droplet Ionization matrix Phospholipid (Matrix Component) matrix->droplet Co-elutes & Competes signal Analyte Signal (To Mass Analyzer) droplet->signal Efficient suppressed_signal Suppressed Analyte Signal (Reduced Intensity) droplet->suppressed_signal Inefficient no_matrix_label Scenario 1: Clean Sample with_matrix_label Scenario 2: Matrix Interference

References

effect of column temperature on vitamin K1 isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of column temperature on the chromatographic separation of vitamin K1 isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of column temperature on the separation of vitamin K1 cis/trans isomers?

Column temperature is a critical parameter in the chromatographic separation of vitamin K1 isomers, particularly when using reversed-phase columns like the C30. Generally, decreasing the column temperature enhances the resolution between the cis and trans isomers.[1][2] At higher temperatures, the ability to differentiate between the stereoisomers is often lost, leading to peak co-elution.[3]

Q2: Why does a lower temperature improve the separation of vitamin K1 isomers on a C30 column?

C30 stationary phases have high shape selectivity, which is crucial for separating structurally similar isomers like the cis and trans forms of vitamin K1.[1][2] Lowering the temperature is thought to promote more rigid conformations in the C30 alkyl chains, enhancing the steric recognition and differential interaction with the vitamin K1 isomers, thereby improving separation.

Q3: What is the optimal temperature for separating vitamin K1 isomers using a C30 column?

The optimal temperature for separating vitamin K1 isomers on a C30 column is typically in the sub-ambient range. For example, using a Thermo Scientific Accucore C30 column, the separation is optimized at around 15°C. Another study using an Acclaim C30 column determined 20°C to be the optimal temperature. Above 20°C, the isomers may become unresolved.

Q4: Can vitamin K1 isomers be separated using normal-phase HPLC?

Yes, normal-phase HPLC is a well-established method for separating vitamin K1 isomers, as detailed in the British and European Pharmacopoeia. This method typically employs a silica (B1680970) column with a non-polar mobile phase.

Q5: Is column temperature as critical in normal-phase HPLC for vitamin K1 isomer separation?

While temperature is a factor in all chromatographic separations, the provided resources emphasize its significance more for reversed-phase C30 columns. For normal-phase methods, proper column equilibration is highlighted as a more critical factor for achieving reproducible retention times and good resolution. Normal-phase separations often require longer equilibration times than reversed-phase methods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor or no resolution of cis and trans vitamin K1 isomers on a C30 column. The column temperature is too high.Decrease the column temperature. Optimal separation is often achieved at sub-ambient temperatures, around 15-20°C.
Incorrect column type is being used.Standard C18 columns often fail to resolve these isomers. A C30 column is recommended for its high shape selectivity.
Inconsistent retention times in a normal-phase system. The column is not properly equilibrated.Ensure the column is flushed with the mobile phase for an extended period. For silica columns, this can take up to 2 hours (approximately 20 column volumes) to achieve stable retention.
The mobile phase has absorbed atmospheric water.Prepare fresh mobile phase. For normal-phase chromatography, the water content of the eluent is critical and can change upon exposure to air.
Baseline resolution of vitamin K1 isomers is achieved, but the analysis time is too long. The flow rate is too low.The analysis can be expedited by increasing the flow rate. For instance, an analysis on an Accucore C30 column can be completed in under 4 minutes at a flow rate of 500 µL/min.
Low backpressure in a normal-phase system. The mobile phase composition (e.g., heptane-based) results in very low viscosity.While this may not affect the separation, some HPLC systems have minimum backpressure requirements. The flow rate can be increased, or a small-diameter capillary can be added between the pump and autosampler to increase backpressure.

Experimental Protocols and Data

Reversed-Phase HPLC for Vitamin K1 Isomer Separation

This method is effective for separating the cis and trans isomers of vitamin K1.

Methodology:

  • Instrumentation: Thermo Scientific Accela UHPLC system or equivalent.

  • Column: Accucore C30 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase: 4% water: 96% methanol (B129727) (isocratic).

  • Column Temperature: 15°C (optimum).

  • Flow Rate: 350 µL/min.

  • Injection Volume: 2 µL.

  • Detector: UV at 250 nm.

Effect of Temperature on Resolution:

Temperature (°C)Observation
15Optimum separation with baseline resolution.
>20The two isomers become unresolved.
Normal-Phase HPLC for Vitamin K1 Isomer Separation

This method is based on the European Pharmacopoeia and is suitable for separating vitamin K1 isomers and related compounds.

Methodology:

  • Instrumentation: Thermo Scientific Dionex UltiMate 3000 RSLC or equivalent.

  • Column: Hypersil Silica 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Heptane / diisopropylether / octanol (B41247) (1000:3.3:0.67 v/v).

  • Column Temperature: Ambient (approx. 22°C).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: Not specified, but a sample concentration of 70 µg/mL for vitamin K1 was used.

  • Detector: UV at 254 nm.

Visualized Workflows

G cluster_prep Sample Preparation cluster_hplc Reversed-Phase HPLC Analysis cluster_conditions Isocratic Conditions prep_start Start: Vitamin K1 Standard dissolve Dissolve in Acetonitrile (200 µg/mL) prep_start->dissolve inject Inject 2 µL dissolve->inject column Accucore C30 Column (100 x 2.1 mm, 2.6 µm) inject->column detection UV Detection (250 nm) column->detection mobile_phase Mobile Phase: 96% Methanol / 4% Water flow_rate Flow Rate: 350 µL/min temperature Column Temperature: 15°C result Result: Separated cis/trans Isomers detection->result

Caption: Reversed-Phase HPLC workflow for vitamin K1 isomer separation.

G cluster_decision Troubleshooting Logic cluster_solutions Corrective Actions start Start: Analyze Vitamin K1 Isomers check_resolution Are cis/trans isomers resolved? start->check_resolution decrease_temp Decrease Column Temperature (Optimal: 15-20°C) check_resolution->decrease_temp No end_success Success: Quantify Isomers check_resolution->end_success Yes check_column Verify C30 Column is Used decrease_temp->check_column re_equilibrate Re-equilibrate Column (especially for Normal-Phase) check_column->re_equilibrate end_fail Issue Persists: Consult Further re_equilibrate->end_fail

References

Technical Support Center: Troubleshooting Peak Tailing in cis-Phylloquinone Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatography of cis-phylloquinone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in cis-phylloquinone analysis?

Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] Peak tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can merge with neighboring peaks, making accurate quantification of cis-phylloquinone and its isomers difficult.[2]

  • Decrease Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of detection and quantification.[1]

  • Impact Quantification Accuracy: Asymmetrical peaks lead to inconsistent and inaccurate peak area integration, compromising the reliability of the analytical results.[1]

Q2: What are the most common causes of peak tailing in HPLC analysis of phylloquinone?

The primary causes of peak tailing in the HPLC analysis of phylloquinone, including the cis isomer, are generally related to secondary interactions between the analyte and the stationary phase, as well as other method and system parameters. Common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on the analyte, leading to peak tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the stationary phase, causing peak shape distortion.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in broadened and tailing peaks.

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.

  • Column Degradation: Over time, columns can degrade due to contamination or loss of stationary phase, leading to poor peak shape.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

Q3: Can the isomeric nature of cis-phylloquinone contribute to peak tailing?

While the isomeric form itself isn't a direct cause of tailing, the subtle differences in the physicochemical properties between cis and trans-phylloquinone can influence their interaction with the stationary phase. The more linear structure of the trans isomer may lead to different retention behavior compared to the bent structure of the cis isomer. If the chromatographic conditions are not optimized to resolve these isomers, it can manifest as a broadened or seemingly tailing peak that is actually a composite of unresolved or poorly resolved isomers. Therefore, achieving good separation between the cis and trans isomers is crucial for obtaining sharp, symmetrical peaks for each.

Q4: Are there specific column chemistries recommended for analyzing cis-phylloquinone to avoid peak tailing?

Yes, the choice of column chemistry is critical. For reversed-phase chromatography, modern, high-purity, end-capped C18 or C8 columns are recommended to minimize interactions with residual silanols. Phenyl-Hexyl phases can also offer alternative selectivity for isomers due to π-π interactions. For normal-phase chromatography, a silica (B1680970) column can be effective for separating phylloquinone isomers. Chiral stationary phases may also be employed for the separation of stereoisomers.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in your cis-phylloquinone chromatography.

Initial Checks & Quick Fixes
Symptom Possible Cause Suggested Solution
All peaks in the chromatogram are tailing.Extra-column dead volume: Loose fittings, excessive tubing length.Check and tighten all fittings. Use tubing with the smallest practical internal diameter and length.
Column contamination/degradation: Buildup of contaminants on the column frit or stationary phase.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.
Sample overload: Injecting too high a concentration or volume of the sample.Dilute the sample or reduce the injection volume.
Only the cis-phylloquinone peak (or specific peaks) are tailing.Secondary interactions: Analyte interacting with active sites on the stationary phase.Move to the detailed troubleshooting sections below focusing on mobile phase and column chemistry.
Co-elution with an interfering peak: An impurity or related compound is not fully resolved.Adjust the mobile phase composition or gradient to improve resolution. Consider a column with a different selectivity.
Detailed Troubleshooting Strategies

The composition of the mobile phase is a powerful tool for controlling peak shape.

Parameter Troubleshooting Action Rationale
pH (Reversed-Phase) Adjust the mobile phase pH. For acidic compounds, a pH 2-3 units below the pKa is often recommended. Adding a small amount of a weak acid like formic acid (0.1%) can help.Suppresses the ionization of residual silanol groups on the silica packing, minimizing secondary interactions.
Mobile Phase Additives (Reversed-Phase) Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 10-50 mM).TEA preferentially interacts with active silanol sites, "masking" them from the analyte and reducing tailing.
Use inorganic salt additives (e.g., NaClO4, NaH2PO4) in the mobile phase.These salts can reduce peak tailing by influencing the solvation of the analyte and its interaction with the stationary phase.
Solvent Strength (Reversed-Phase & Normal-Phase) Decrease the percentage of the strong organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase.This increases retention time, allowing for more interaction with the stationary phase and potentially better separation from interferences that might be causing apparent tailing.
Solvent Type (Reversed-Phase) Switch between different organic modifiers (e.g., from acetonitrile to methanol (B129727) or vice-versa).Different solvents can alter the selectivity of the separation and may improve peak shape.

The column is the heart of the separation, and its condition and operating temperature are critical.

Parameter Troubleshooting Action Rationale
Column Chemistry Use a modern, end-capped column: Select a high-purity (Type B silica) column that has been chemically treated to block most of the active silanol groups.This significantly reduces the potential for secondary interactions that cause peak tailing.
Consider alternative stationary phases: If using a C18 column, try a Phenyl-Hexyl phase for potentially different selectivity for isomers. For normal-phase separation of isomers, a silica column can be effective.The choice of stationary phase dictates the primary separation mechanism and can be tailored to the specific analytes.
Column Temperature Increase the column temperature: Incrementally increase the temperature (e.g., in 5 °C steps) and observe the effect on peak shape.Higher temperatures can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks. However, in some cases, lower temperatures may improve resolution.
Ensure thermal equilibrium: Use a column oven and consider a mobile phase pre-heater, especially for high flow rates or short columns.Temperature gradients between the mobile phase and the column can cause peak distortion.
Guard Column Use a guard column with the same stationary phase as the analytical column.Protects the analytical column from strongly retained impurities that can cause peak tailing and shorten column life.

Quantitative Data Summary

The following tables summarize the impact of various parameters on peak asymmetry.

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry (As) of a Basic Compound (Illustrative Example)

Mobile Phase Additive Concentration (mM) Peak Asymmetry (As)
None-2.1
Triethylamine (TEA)101.5
Triethylamine (TEA)251.2
Sodium Perchlorate (NaClO4)501.4
Sodium Dihydrogen Phosphate (NaH2PO4)501.6

Note: This table provides an illustrative example of how mobile phase additives can improve the peak shape of a basic compound prone to tailing. The optimal additive and concentration will depend on the specific analyte and chromatographic conditions.

Table 2: Effect of Column Temperature on Peak Asymmetry (As) and Retention Time (RT)

Column Temperature (°C) Retention Time (min) Peak Asymmetry (As)
2512.51.9
3011.81.6
3511.21.3
4010.71.1

Note: This table illustrates the general trend of decreasing retention time and improving peak symmetry with increasing temperature. The optimal temperature should be determined experimentally.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Additives

  • Preparation of 0.1% Formic Acid in Mobile Phase:

    • To prepare 1 liter of mobile phase (e.g., 80:20 Methanol:Water), measure 800 mL of HPLC-grade methanol and 199 mL of HPLC-grade water into a clean glass reservoir.

    • Carefully add 1 mL of formic acid to the mixture.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Preparation of Mobile Phase with Triethylamine (TEA):

    • To prepare a 25 mM TEA solution in a 1-liter mobile phase, calculate the required volume of TEA based on its density and molecular weight.

    • Add the calculated amount of TEA to the pre-mixed mobile phase solvent.

    • Adjust the pH of the aqueous component of the mobile phase before mixing with the organic solvent, if necessary.

    • Mix well and degas.

Protocol 2: Sample Preparation and Injection

  • Sample Dilution:

    • Dissolve the cis-phylloquinone standard or sample extract in a solvent that is compatible with, or weaker than, the initial mobile phase composition.

    • If peak tailing is observed at high concentrations, prepare a dilution series (e.g., 1:2, 1:5, 1:10) to inject and assess if the peak shape improves, which would indicate column overload.

  • Injection Volume:

    • Start with a low injection volume (e.g., 5 µL).

    • If sensitivity is an issue, the injection volume can be increased, but monitor the peak shape for signs of overload.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for cis-Phylloquinone all_peaks_tail Do all peaks tail? start->all_peaks_tail check_system Check for Extra-Column Volume (fittings, tubing) all_peaks_tail->check_system Yes specific_peak_tail Only cis-Phylloquinone Peak Tails all_peaks_tail->specific_peak_tail No check_overload Check for Column Overload (reduce injection volume/concentration) check_system->check_overload check_column_health Check Column Health (flush, replace if necessary) check_overload->check_column_health end Peak Shape Improved check_column_health->end optimize_mobile_phase Optimize Mobile Phase specific_peak_tail->optimize_mobile_phase adjust_ph Adjust pH (Reversed-Phase) (e.g., add 0.1% Formic Acid) optimize_mobile_phase->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., TEA) optimize_mobile_phase->add_modifier change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_mobile_phase->change_solvent optimize_column Optimize Column & Temperature adjust_ph->optimize_column add_modifier->optimize_column change_solvent->optimize_column change_column Use End-Capped or Alternative Phase Column optimize_column->change_column adjust_temp Adjust Column Temperature optimize_column->adjust_temp change_column->end adjust_temp->end

Caption: A logical workflow for troubleshooting peak tailing in cis-phylloquinone chromatography.

Signaling_Pathway cluster_causes Primary Causes of Peak Tailing cluster_solutions Troubleshooting Solutions secondary_interactions Secondary Interactions (e.g., with silanols) use_endcapped_column Use End-Capped Column secondary_interactions->use_endcapped_column optimize_mobile_phase Optimize Mobile Phase (pH, Additives) secondary_interactions->optimize_mobile_phase column_overload Column Overload reduce_sample_load Reduce Sample Load column_overload->reduce_sample_load extra_column_effects Extra-Column Effects (Dead Volume) minimize_dead_volume Minimize Dead Volume extra_column_effects->minimize_dead_volume mobile_phase_issues Mobile Phase Issues (Incorrect pH) mobile_phase_issues->optimize_mobile_phase adjust_temperature Adjust Temperature optimize_mobile_phase->adjust_temperature

References

Technical Support Center: Achieving Baseline Resolution of Vitamin K1 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Vitamin K1 isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving baseline resolution of Vitamin K1 (cis-phylloquinone and trans-phylloquinone).

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating Vitamin K1 isomers?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2][3][4][5] Within HPLC, both normal-phase and reversed-phase methods are utilized. Normal-phase HPLC often employs a silica (B1680970) column, while reversed-phase methods typically use C18 or C30 columns. SFC, particularly UltraPerformance Convergence Chromatography™ (UPC²™), has emerged as a rapid and efficient alternative.

Q2: Why is the separation of cis and trans Vitamin K1 isomers important?

A2: The trans-isomer of Vitamin K1 is the biologically active form, while the cis-isomer is considered inactive. Therefore, it is crucial to separate these isomers to accurately quantify the bioactive component in dietary supplements, food products, and biological samples for nutritional and pharmaceutical assessments.

Q3: I am not getting baseline resolution between the cis and trans isomers. What are the likely causes?

A3: Several factors can contribute to poor resolution. These include:

  • Improper column selection: Not all stationary phases provide the necessary selectivity for this separation. C30 columns are often recommended for their high shape selectivity in reversed-phase methods.

  • Suboptimal mobile phase composition: The type and ratio of solvents in the mobile phase are critical for achieving separation.

  • Incorrect column temperature: Temperature can significantly impact the selectivity and resolution of the isomers, particularly in reversed-phase HPLC.

  • Insufficient column equilibration: This is a critical factor in normal-phase HPLC, where inadequate equilibration can lead to shifting retention times and even reversal of elution order.

  • High flow rate: While increasing the flow rate can shorten analysis time, it may compromise resolution.

Q4: My retention times are drifting during my analytical run. What should I do?

A4: Retention time drift is often a sign of an unequilibrated column, especially in normal-phase chromatography. Ensure the column is thoroughly equilibrated with the mobile phase before starting your injections. For normal-phase methods, this can take a significant amount of time, sometimes up to 2 hours or more. In some cases, preparing the mobile phase with a specific water content can help achieve stable retention times more quickly.

Troubleshooting Guides

Issue 1: Poor Resolution of cis/trans Isomers in Reversed-Phase HPLC
Symptom Possible Cause Suggested Solution
Co-eluting or partially co-eluting peaks for cis and trans Vitamin K1.Inadequate shape selectivity of the stationary phase.Switch to a C30 column, which is specifically designed for separating structurally related isomers.
Suboptimal column temperature.Optimize the column temperature. For some C30 methods, a lower temperature (e.g., 15-20 °C) is optimal for resolving the isomers.
Inappropriate mobile phase composition.Adjust the mobile phase. A high percentage of organic solvent (e.g., 98% methanol) is often used.
Issue 2: Inconsistent Results and Peak Tailing in Normal-Phase HPLC
Symptom Possible Cause Suggested Solution
Drifting retention times, changes in peak shape, or even elution order reversal.Insufficient column equilibration.Equilibrate the silica column for an extended period (e.g., at least 20 column volumes, which can be 2 hours or more) with the mobile phase.
Water content in the mobile phase is not controlled.Prepare the mobile phase consistently. A special solvent preparation, such as pre-saturating a portion of the non-polar solvent with water, can lead to faster equilibration and more stable results.
Peak tailing.Active sites on the silica column.The addition of a small amount of a polar modifier, like octanol, to the mobile phase can help reduce peak tailing.

Experimental Protocols

Method 1: Reversed-Phase HPLC for Vitamin K1 Isomer Separation
  • Objective: To achieve baseline resolution of cis- and trans-Vitamin K1 isomers.

  • Instrumentation: Standard HPLC system with UV detection.

  • Sample Preparation: Dissolve Vitamin K1 standard in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Chromatographic Conditions:

    • Column: Accucore™ C30, 2.6 µm, 4.6 x 150 mm

    • Mobile Phase: Methanol/Water (98:2, v/v)

    • Flow Rate: 0.65 mL/min

    • Column Temperature: 20 °C (Note: Temperature is a critical parameter and may require optimization between 15-25 °C)

    • Detection: UV at 250 nm

Parameter Value
ColumnAccucore™ C30, 2.6 µm, 4.6 x 150 mm
Mobile PhaseMethanol/Water (98:2, v/v)
Flow Rate0.65 mL/min
Temperature20 °C
DetectionUV at 250 nm
Method 2: Normal-Phase HPLC for Vitamin K1 Isomer Separation
  • Objective: To separate cis- and trans-Vitamin K1 isomers and the trans-epoxy modification.

  • Instrumentation: HPLC system compatible with normal-phase solvents, with UV detection.

  • Sample Preparation: Prepare a stock solution of Vitamin K1 in the mobile phase.

  • Chromatographic Conditions:

    • Column: Hypersil™ Silica, 5 µm, 4.6 x 100 mm

    • Mobile Phase: Heptane with small amounts of polar modifiers (e.g., diisopropyl ether and octanol). A typical mobile phase could be n-heptane:diisopropyl ether:octanol (99.6:0.33:0.07 v/v/v).

    • Flow Rate: 0.4 mL/min

    • Column Equilibration: Minimum of 2 hours at the initial flow rate.

    • Detection: UV at 254 nm

Parameter Value
ColumnHypersil™ Silica, 5 µm, 4.6 x 100 mm
Mobile PhaseHeptane with diisopropyl ether and octanol
Flow Rate0.4 mL/min
Equilibration> 2 hours
DetectionUV at 254 nm
Method 3: UltraPerformance Convergence Chromatography (UPC²) for Rapid Isomer Separation
  • Objective: Fast and reliable separation of cis- and trans-Vitamin K1 isomers.

  • Instrumentation: ACQUITY UPC²™ System with a PDA Detector.

  • Sample Preparation: Dissolve Vitamin K1 standard in iso-octane.

  • Chromatographic Conditions:

    • Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm

    • Mobile Phase A: CO₂

    • Mobile Phase B: Methanol

    • Gradient: Isocratic hold at 0.5% B for 2 minutes, followed by a gradient to 20% B.

    • Flow Rate: 1.5 mL/min

    • Back Pressure: 1885 psi

    • Column Temperature: 40 °C

    • Detection: PDA, 246 nm

Parameter Value
ColumnACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm
Mobile Phase ACO₂
Mobile Phase BMethanol
Flow Rate1.5 mL/min
Temperature40 °C
DetectionPDA at 246 nm

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in appropriate solvent) system_prep System Preparation (Prime lines, check for leaks) equilibration Column Equilibration (Crucial for NP-HPLC) system_prep->equilibration injection Inject Sample equilibration->injection separation Isocratic/Gradient Elution injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for Vitamin K1 isomer analysis.

troubleshooting_logic cluster_hplc_type Select HPLC Method cluster_rp_solutions Reversed-Phase Troubleshooting cluster_np_solutions Normal-Phase Troubleshooting start Poor Baseline Resolution rp_hplc Reversed-Phase start->rp_hplc np_hplc Normal-Phase start->np_hplc rp_check_column Use C30 Column? rp_hplc->rp_check_column np_check_equilibration Sufficient Equilibration? (>2 hours) np_hplc->np_check_equilibration rp_check_temp Optimize Temperature (e.g., 15-20°C) rp_check_column->rp_check_temp rp_check_mobile_phase Adjust Mobile Phase (e.g., high % organic) rp_check_temp->rp_check_mobile_phase np_check_mobile_phase Control Water Content in Mobile Phase np_check_equilibration->np_check_mobile_phase np_check_modifier Add Polar Modifier? np_check_mobile_phase->np_check_modifier

Caption: Troubleshooting logic for poor resolution of Vitamin K1 isomers.

References

selecting appropriate internal standards for cis-Vitamin K1 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-Vitamin K1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting appropriate internal standards and troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the importance of analyzing this compound separately from the trans-isomer?

Only the trans-isomer of Vitamin K1 is biologically active. The cis-isomer is considered biologically inactive.[1] During synthesis or sample preparation, the trans-isomer can convert to the cis-form. Therefore, to accurately determine the bioactive concentration of Vitamin K1, it is crucial to chromatographically separate and quantify both the cis and trans isomers.

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

An ideal internal standard (IS) for this compound analysis should:

  • Be structurally and chemically similar to this compound to mimic its behavior during sample extraction, chromatography, and ionization.

  • Be a stable isotopically labeled (SIL) version of Vitamin K1, such as a deuterated or 13C-labeled analog, which will have nearly identical chemical and physical properties to the analyte.[2][3]

  • Have a mass that is distinct from the analyte to allow for separate detection by the mass spectrometer.

  • Be added to the sample as early as possible in the workflow to account for variability in sample preparation and analysis.[3]

  • Be of high purity, with minimal presence of the unlabeled analyte.

Q3: Which internal standards are commonly used for this compound analysis by LC-MS/MS?

The most commonly used and recommended internal standards are stable isotopically labeled analogs of Vitamin K1. These include:

  • Vitamin K1-d7 (trans-Phylloquinone-d7): This is a widely used deuterated internal standard for the quantification of Vitamin K1 and its isomers.[4]

  • ¹³C₆-Vitamin K1: A carbon-13 labeled internal standard that also provides excellent compensation for matrix effects and variability.

Q4: Can a structural analog be used as an internal standard?

While stable isotopically labeled standards are preferred, in their absence, a structural analog can be used. However, it is crucial to validate that the analog behaves similarly to this compound during the entire analytical process. The choice of an analog internal standard that closely matches the structure and physico-chemical properties of the analyte is critical.

Q5: How can I be sure my internal standard is performing correctly?

Consistent internal standard responses throughout an analytical run are a good indicator of proper performance. You should monitor the IS response in all samples, including calibrators and quality controls. A significant deviation in the IS response (e.g., <50% or >150% of the mean response) may indicate an issue with the analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Resolution of cis/trans Isomers Inappropriate HPLC/UHPLC column.Use a C30 column, which is specifically designed for separating hydrophobic, long-chain, structurally related isomers like Vitamin K1.
Suboptimal mobile phase composition.Optimize the mobile phase. A common mobile phase for C30 columns is a mixture of water, methanol, and acetonitrile (B52724) with a small amount of formic acid.
Inaccurate Quantification of this compound The internal standard does not co-elute closely with the analyte, leading to differential matrix effects.Ensure the stable isotopically labeled internal standard has a retention time very close to the analyte. Adjust chromatographic conditions if necessary.
Presence of unlabeled analyte in the internal standard solution.Verify the purity of the internal standard. If significant unlabeled analyte is present, it will lead to an overestimation of the analyte concentration.
Instability of Vitamin K1 or the internal standard during sample preparation or storage.Protect samples and standards from light at all times, as Vitamin K1 is light-sensitive. Store samples at -20°C or lower.
High Variability in Internal Standard Response Inconsistent sample extraction or injection volume.Ensure precise and consistent liquid handling throughout the sample preparation and injection process.
Ion suppression or enhancement due to matrix effects.Stable isotopically labeled internal standards are designed to compensate for matrix effects. If variability persists, further sample cleanup (e.g., using solid-phase extraction) may be necessary.
Instability of the internal standard in the reconstitution solvent.Evaluate the stability of the internal standard in the final solvent used to reconstitute the sample extract.
No or Low Internal Standard Signal Error in adding the internal standard to the samples.Review the standard operating procedure for sample preparation to ensure the internal standard is being added correctly and at the appropriate concentration.
Degradation of the internal standard stock solution.Prepare fresh internal standard stock solutions and store them appropriately (protected from light and at a low temperature).

Data Presentation

Table 1: Commercially Available Internal Standards for this compound Analysis

Internal StandardChemical FormulaMass ShiftSupplier ExamplesKey Features
Vitamin K1-d7 C₃₁H₃₉D₇O₂+7Cayman ChemicalWidely used, commercially available.
¹³C₆-Vitamin K1 ¹³C₆C₂₅H₄₆O₂+6WatersProvides excellent compensation for ion suppression.
Vitamin K1 (ring-D₄) C₃₁H₄₂D₄O₂+4Cambridge Isotope LaboratoriesDeuterated analog for use in mass spectrometry.

Table 2: Representative LC-MS/MS Method Parameters for cis- and trans-Vitamin K1 Analysis

ParameterCondition
LC Column C30, 4.6 x 150 mm, 3 µm
Mobile Phase Water:Methanol:Acetonitrile:Formic Acid (5:80:20:0.1, v/v/v/v)
Flow Rate 0.8 mL/min
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Vitamin K1) m/z 451.3 → 187.1
MRM Transition (Vitamin K1-d7) m/z 458.1 → 194.3

Experimental Protocols

Detailed Methodology for cis- and trans-Vitamin K1 Analysis in Human Plasma

This protocol is a representative example based on established methods.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 50 µL of the internal standard solution (e.g., Vitamin K1-d7 in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of n-hexane and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: UHPLC system capable of binary gradient elution.

  • Column: C30 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol:Acetonitrile (80:20, v/v) with 0.1% Formic Acid

  • Gradient: Isocratic elution with 95% B.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: APCI in positive ion mode.

  • MRM Transitions:

    • trans-Vitamin K1: m/z 451.3 → 187.1

    • This compound: m/z 451.3 → 187.1

    • Vitamin K1-d7 (IS): m/z 458.1 → 194.3

  • Data Analysis: Quantify the peak areas of cis- and trans-Vitamin K1 relative to the internal standard using the instrument's software.

Visualizations

Internal_Standard_Selection_Workflow Workflow for Selecting an Internal Standard for this compound Analysis start Start: Need to quantify this compound is_sil_available Is a stable isotopically labeled (SIL) Vitamin K1 standard available? start->is_sil_available choose_sil Select a SIL standard (e.g., Vitamin K1-d7 or 13C6-Vitamin K1) is_sil_available->choose_sil Yes is_analog_available Is a suitable structural analog available? is_sil_available->is_analog_available No check_purity Check the purity of the chosen IS for the presence of unlabeled analyte choose_sil->check_purity choose_analog Select a structural analog is_analog_available->choose_analog Yes no_is Consider alternative quantification methods (e.g., standard addition) or find a suitable IS is_analog_available->no_is No validate_analog Thoroughly validate the analog's performance (co-elution, extraction recovery, ionization) choose_analog->validate_analog validate_analog->check_purity develop_method Develop and validate the LC-MS/MS method check_purity->develop_method end Proceed with sample analysis develop_method->end

Caption: A flowchart outlining the decision-making process for selecting an appropriate internal standard.

Experimental_Workflow General Experimental Workflow for this compound Analysis sample_collection 1. Sample Collection (e.g., Plasma) add_is 2. Addition of Internal Standard (e.g., Vitamin K1-d7) sample_collection->add_is extraction 3. Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation 4. Solvent Evaporation extraction->evaporation reconstitution 5. Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis 6. LC-MS/MS Analysis (C30 column, MRM mode) reconstitution->lc_ms_analysis data_processing 7. Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A diagram illustrating the typical experimental workflow for quantifying this compound.

References

Technical Support Center: Method Validation for cis-Vitamin K1 in Infant Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of cis-Vitamin K1 in infant formula. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate cis- and trans-Vitamin K1 isomers in infant formula analysis?

A1: The trans-isomer of Vitamin K1 (phylloquinone) is the biologically active form, while the cis-isomer is considered biologically inactive or has significantly lower activity.[1] Infant formula is fortified with synthetic Vitamin K1, which can contain both isomers. Therefore, to accurately assess the nutritional value and ensure the formula meets regulatory requirements, it is crucial to separate and quantify the cis and trans isomers individually.[1][2]

Q2: What are the most common analytical techniques for Vitamin K1 analysis in infant formula?

A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique. Several detection methods can be coupled with HPLC, including:

  • UV Detection: A straightforward approach, but may lack the sensitivity and specificity required for complex matrices.

  • Fluorescence Detection (FLD): Often used with post-column reduction of Vitamin K1 to its fluorescent hydroquinone (B1673460) form, offering higher sensitivity.

  • Mass Spectrometry (MS/MS): Provides high sensitivity and specificity, which is particularly advantageous for complex matrices like infant formula to overcome matrix effects. Isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) is considered a higher-order metrological quality method.

Q3: Which type of HPLC column is recommended for separating cis- and trans-Vitamin K1 isomers?

A3: A C30 reversed-phase column is highly recommended and widely used for the baseline separation of cis- and trans-Vitamin K1 isomers. These columns provide the necessary selectivity to resolve these geometric isomers.

Q4: What are the key sample preparation steps for Vitamin K1 analysis in infant formula?

A4: The sample preparation is critical for accurate quantification and typically involves:

  • Enzymatic Hydrolysis: To break down the fat and protein matrix of the infant formula and release the fat-soluble Vitamin K1.

  • Liquid-Liquid Extraction (LLE): To isolate Vitamin K1 from the aqueous phase using an organic solvent like hexane (B92381).

  • Solid-Phase Extraction (SPE): For cleanup of the extract to remove interfering substances. Matrix Solid-Phase Dispersion (MSPD) is another technique that has been successfully applied.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Recovery of Vitamin K1 Incomplete extraction from the complex infant formula matrix.- Ensure complete enzymatic hydrolysis of the sample. - Optimize the liquid-liquid extraction procedure by adjusting solvent type, volume, and mixing time. - For formulas with hydrolyzed proteins or free amino acids, modifications to the standard methods (like AOAC 999.15) by increasing sample size and extraction solvent volumes may be necessary.
Matrix Interference / Co-eluting Peaks The infant formula matrix is complex and contains many compounds that can interfere with the analysis.- Improve the sample cleanup process using Solid-Phase Extraction (SPE). - Utilize a more selective HPLC column, such as a C30 column, to enhance the separation of Vitamin K1 isomers from matrix components. - Switch to a more specific detection method like tandem mass spectrometry (MS/MS), which is less susceptible to matrix effects, especially when using atmospheric pressure chemical ionization (APCI).
Low Sensitivity / Signal-to-Noise Ratio The concentration of Vitamin K1 in infant formula can be low.- Employ a more sensitive detection method like fluorescence detection with post-column reduction or MS/MS. - Optimize the MS/MS parameters (e.g., parent and product ion selection, collision energy) for maximum signal intensity. - Concentrate the final extract before injection.
Poor Separation of cis- and trans-Isomers Inadequate chromatographic resolution.- Use a C30 HPLC column, which is specifically designed for isomer separations. - Optimize the mobile phase composition and gradient. For example, a mobile phase of 100% methanol (B129727) has been shown to be effective with a C30 column. - Adjust the column temperature to improve separation efficiency.
Inconsistent Results / Poor Reproducibility Variability in sample preparation or instrument performance.- Use an internal standard, such as a deuterium-labeled Vitamin K1 (Vitamin K1-d7), to correct for variations in extraction efficiency and instrument response. - Ensure consistent and thorough mixing during extraction. - Regularly check the performance of the HPLC system, including pump flow rate and detector stability.

Experimental Protocols

Method 1: HPLC with Fluorescence Detection (Based on modified AOAC 999.15)

This method is suitable for the determination of trans-Vitamin K1 and can be adapted for cis/trans separation with a C30 column.

1. Sample Preparation:

  • Accurately weigh the infant formula sample.

  • Perform enzymatic hydrolysis to digest the sample matrix.

  • Extract Vitamin K1 using hexane in a liquid-liquid extraction process.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C30 reversed-phase column (e.g., 3 µm particle size).

  • Mobile Phase: 100% Methanol.

  • Flow Rate: As per column manufacturer's recommendation.

  • Post-Column Reaction: Use a post-column reactor with a zinc column to reduce Vitamin K1 to its fluorescent hydroquinone derivative.

  • Detection: Fluorescence detector with excitation at 245 nm and emission at 440 nm.

3. Quantification:

  • Prepare a calibration curve using standards of known Vitamin K1 concentrations.

  • Quantify the Vitamin K1 peak in the sample by comparing its peak area to the calibration curve.

Method 2: UPLC-MS/MS for cis and trans Isomer Separation

This method provides high sensitivity and specificity for the simultaneous quantification of cis- and trans-Vitamin K1.

1. Sample Preparation:

  • Follow the same enzymatic hydrolysis and liquid-liquid extraction steps as in Method 1.

  • Incorporate a deuterium-labeled internal standard (Vitamin K1-d7) at the beginning of the sample preparation to correct for losses and matrix effects.

2. UPLC-MS/MS Conditions:

  • UPLC System: An ultra-performance liquid chromatography system.

  • Column: C30 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase: A gradient of methanol and acetonitrile (B52724) is commonly used.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred to minimize matrix effects.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • trans-Vitamin K1 transition: m/z 451.3 → 187.1

    • This compound transition: m/z 451.3 → 187.1

    • Vitamin K1-d7 transition: m/z 458.1 → 194.3

3. Quantification:

  • Create separate calibration curves for cis- and trans-Vitamin K1 using the peak area ratios of the analyte to the internal standard.

  • Quantify the isomers in the samples based on their respective calibration curves.

Quantitative Data Summary

The following table summarizes typical performance characteristics for validated methods of Vitamin K1 analysis in infant formula.

Parameter HPLC-FLD UPLC-MS/MS Reference
Recovery 91.9% - 109%88.3% - 115.6%
Repeatability (RSDr) 0.6% - 3.5%< 5%
Intermediate Precision (RSD) 1.1% - 6.0%< 5%
Limit of Detection (LOD) 0.03 µ g/100 g0.01 µ g/100 g
Limit of Quantification (LOQ) 0.09 µ g/100 g0.03 µ g/100 g
Linearity (r²) > 0.999> 0.999

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Infant Formula Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction (with Internal Standard for MS) Hydrolysis->Extraction Cleanup SPE Cleanup / Evaporation Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution HPLC HPLC / UPLC Separation (C30 Column) Reconstitution->HPLC PostColumn Post-Column Reduction (for FLD) HPLC->PostColumn FLD Method Detection Detection (FLD or MS/MS) HPLC->Detection MS/MS Method PostColumn->Detection FLD Method Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Experimental workflow for Vitamin K1 analysis.

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution PoorRecovery Poor Recovery IncompleteExtraction Incomplete Extraction PoorRecovery->IncompleteExtraction MatrixEffects Matrix Interference InsufficientCleanup Insufficient Cleanup MatrixEffects->InsufficientCleanup PoorSeparation Poor Isomer Separation WrongColumn Suboptimal Column / Mobile Phase PoorSeparation->WrongColumn OptimizeExtraction Optimize Extraction (Solvents, Time) IncompleteExtraction->OptimizeExtraction ImproveCleanup Improve Cleanup (SPE) or Use Specific Detector (MS/MS) InsufficientCleanup->ImproveCleanup UseC30 Use C30 Column & Optimize Mobile Phase WrongColumn->UseC30

Caption: Troubleshooting logic for common issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of cis- and trans-Vitamin K1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the geometric isomers of Vitamin K1 (phylloquinone): the naturally occurring trans-isomer and the synthetic cis-isomer. The following sections detail their differential roles in crucial physiological pathways, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.

Comparative Biological Activity: A Quantitative Overview

The geometric configuration of the phytyl side chain in Vitamin K1 is a critical determinant of its biological function. Experimental evidence overwhelmingly indicates that only the trans-isomer possesses significant biological activity. The cis-isomer is largely considered inactive or exhibits only a fraction of the efficacy of the trans-form. This difference is primarily attributed to the stereospecificity of the enzyme γ-glutamyl carboxylase (GGCX), for which trans-Vitamin K1 is the active cofactor.

Studies in animal models and in vitro enzymatic assays have quantified this disparity. The cis-isomer has been observed to be a poor substrate for the key reactions of the Vitamin K cycle, including carboxylation and 2,3-epoxidation.[1] While both isomers may be taken up by tissues, their subcellular distribution and metabolic rates differ, with the cis-form showing prolonged retention in the liver, particularly in mitochondria, but low retention in the endoplasmic reticulum where the Vitamin K cycle occurs.[1]

The following table summarizes the quantitative differences in biological activity reported in comparative studies.

Parameter MeasuredExperimental SystemResult
Prothrombin Synthesis Vitamin K-deficient ratscis-Vitamin K1 has approximately 1% of the biological activity of trans-Vitamin K1.[2]
Factor VII Plasma Levels Coumarin anticoagulant-pretreated ratsThis compound has approximately 10% of the activity of trans-Vitamin K1, with a slower onset of action.[2]
In vitro γ-carboxylation Cell-free system with GGCX enzymeThe reduced form of cis-Menaquinone-7 (a K2 analogue) showed significantly lower carboxylative activity than its trans counterpart.[3]
In vivo 2,3-epoxidation Rat liverThe cis-isomer of phylloquinone was found to be a poor substrate for the epoxidation reaction.

Key Signaling Pathway: The Vitamin K Cycle

The primary biological role of Vitamin K1 is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on a variety of proteins, known as Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the function of these proteins, which are involved in critical processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification.

The process is sustained by the Vitamin K cycle, a series of enzymatic reactions occurring in the endoplasmic reticulum. In this cycle, the active, reduced form of Vitamin K (hydroquinone) is oxidized to Vitamin K epoxide during the carboxylation reaction. The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced to the active hydroquinone, allowing the cycle to continue.

Vitamin_K_Cycle The Vitamin K Cycle VK_hydroquinone Vitamin K Hydroquinone (KH2) (Active Form) carboxylation_center VK_hydroquinone->carboxylation_center VK_epoxide Vitamin K 2,3-Epoxide (KO) VK_quinone Vitamin K Quinone (K) VK_epoxide->VK_quinone VK_quinone->VK_hydroquinone  Quinone Reductase  (VKORC1 or other) Gla_protein Carboxylated Protein (Active) Glu_protein Precursor Protein (Inactive) Glu_protein->carboxylation_center  γ-Glutamyl  Carboxylase  (GGCX) carboxylation_center->VK_epoxide carboxylation_center->Gla_protein  O2, CO2 Experimental_Workflow In Vivo Prothrombin Time Assay Workflow start Start: Select Rats induce_def Induce Vitamin K Deficiency (e.g., Warfarin Treatment) start->induce_def grouping Divide into Treatment Groups (cis-K1, trans-K1, Vehicle) induce_def->grouping administer Administer Test Compounds grouping->administer collect_blood Collect Citrated Blood Samples administer->collect_blood prepare_plasma Prepare Platelet-Poor Plasma (Centrifugation) collect_blood->prepare_plasma measure_pt Measure Prothrombin Time (PT) (Coagulometer) prepare_plasma->measure_pt analyze Analyze and Compare Results measure_pt->analyze end End: Determine Relative Activity analyze->end

References

A Comparative Guide to Vitamin K1 Isomer Analysis: HPLC vs. UPC2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of vitamin K1 isomers is critical, as the trans-isomer is biologically active while the cis-isomer is not.[1][2] This guide provides an objective comparison of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC2). We will delve into their experimental protocols, performance metrics, and overall efficiency, supported by experimental data.

At a Glance: Key Performance Differences

Ultra-Performance Convergence Chromatography (UPC2) emerges as a significantly faster and more environmentally friendly alternative to traditional High-Performance Liquid Chromatography (HPLC) for the separation of vitamin K1 isomers. The primary advantages of UPC2 include a drastic reduction in analysis time and organic solvent consumption, while maintaining excellent separation performance.[2][3]

ParameterHPLC (Normal Phase)UPC2
Analysis Time ~10-20 minutes< 4 minutes[2]
Resolution (cis/trans) 5.11.7 (USP)
Column Type Silica ColumnACQUITY UPC2 HSS C18 SB
Primary Mobile Phase HeptaneSupercritical CO2
Organic Solvent Consumption High (typically 15-30 mL per injection for LC methods)Low (< 1 mL per injection)
Sensitivity (LOQ) Method Dependentcis-K1: 0.06 µg/mL, trans-K1: 0.06 µg/mL
Repeatability (Peak Area RSD) <1%<2%

In-Depth Look: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) - Normal Phase Method

This method is based on the European Pharmacopoeia monograph for the analysis of vitamin K1 isomers.

Sample Preparation: A stock solution of vitamin K1 (cis/trans isomers) is prepared by dissolving 14 mg in 10 mL of the mobile phase. This is then diluted to a working concentration of 0.14 mg/mL.

Chromatographic Conditions:

  • System: Thermo Scientific Vanquish Core HPLC system

  • Column: Silica HPLC column

  • Mobile Phase: Heptane, diisopropyl ether, and octanol

  • Flow Rate: 0.8 mL/min (doubled from the EP-recommended 0.4 mL/min to expedite the analysis)

  • Detection: UV

A crucial aspect of this normal-phase method is the lengthy column equilibration time required to achieve reproducible retention times and selectivity, which can take up to two hours.

Ultra-Performance Convergence Chromatography (UPC2)

This method utilizes compressed CO2 as the primary mobile phase, offering a powerful alternative to liquid-phase chromatography.

Sample Preparation: Vitamin K1 is dissolved in iso-octane to create a 1 mg/mL stock solution. Working standards are prepared by serial dilution with iso-octane. For solid samples like tablets, the powdered tablet is extracted with iso-octane, and the supernatant is filtered before injection.

Chromatographic Conditions:

  • System: Waters ACQUITY UPC2 System

  • Column: ACQUITY UPC2 HSS C18 SB, 3.0 x 100 mm, 1.8 µm

  • Mobile Phase A: CO2

  • Mobile Phase B: Methanol

  • Gradient: An initial two-minute isocratic hold at 0.5% mobile phase B is followed by a gradient from 0.5% to 20% B.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Detection: PDA (Photodiode Array)

Visualizing the Workflows

The following diagrams illustrate the distinct experimental workflows for HPLC and UPC2 in the analysis of vitamin K1 isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Vitamin K1 Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Equilibrate Column Equilibration (~2 hours) Dilute->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Isocratic Separation (Heptane-based mobile phase) Inject->Separate Detect UV Detection Separate->Detect Analyze Chromatogram Analysis (Peak Integration) Detect->Analyze Quantify Quantify Isomers Analyze->Quantify

HPLC Workflow for Vitamin K1 Isomer Analysis

UPC2_Workflow cluster_prep Sample Preparation cluster_analysis UPC2 Analysis cluster_data Data Processing Sample Vitamin K1 Sample (e.g., tablet) Extract Extract with iso-octane Sample->Extract Filter Filter Supernatant Extract->Filter Inject Inject Sample Filter->Inject Separate Gradient Separation (Supercritical CO2 & Methanol) Inject->Separate Detect PDA Detection Separate->Detect Analyze Chromatogram Analysis (Peak Integration) Detect->Analyze Quantify Quantify Isomers Analyze->Quantify

UPC2 Workflow for Vitamin K1 Isomer Analysis

Conclusion

For the analysis of vitamin K1 isomers, UPC2 presents a compelling case for adoption in modern analytical laboratories. Its primary advantages of significantly reduced analysis time and organic solvent consumption directly translate to increased sample throughput and lower operational costs, all while maintaining high-quality chromatographic performance. While traditional HPLC methods, both normal and reversed-phase, are well-established and capable of providing the necessary resolution, they are often hampered by longer run times and a greater environmental footprint. For laboratories seeking to optimize efficiency and embrace greener analytical technologies, UPC2 offers a robust and superior alternative for the critical task of vitamin K1 isomer analysis.

References

Comparative Efficacy of Cis-Phylloquinone in Vitamin K-Deficient Models

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

This guide provides a comparative analysis of the biological activity of cis-phylloquinone versus the naturally occurring trans-phylloquinone (Vitamin K1) in vitamin K-deficient models. The focus is on key biomarkers of vitamin K activity: blood coagulation and osteocalcin (B1147995) carboxylation. Experimental data and detailed protocols are provided to support researchers in the fields of nutrition, pharmacology, and drug development.

Executive Summary

Experimental evidence conclusively demonstrates that cis-phylloquinone, a geometric isomer of vitamin K1, possesses significantly lower biological activity than its trans counterpart. In vitamin K-deficient animal models, cis-phylloquinone is largely ineffective at restoring normal blood coagulation, exhibiting approximately 1% of the activity of trans-phylloquinone. This inactivity is attributed to its poor interaction with the vitamin K cycle, the metabolic pathway essential for activating vitamin K-dependent proteins. Consequently, cis-phylloquinone is also considered ineffective in promoting the gamma-carboxylation of osteocalcin, a key protein in bone metabolism.

Comparative Biological Activity: Blood Coagulation

The primary function of vitamin K is to facilitate the post-translational carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) on specific proteins, including several blood coagulation factors synthesized in the liver. This carboxylation is essential for their function. In a state of vitamin K deficiency, these factors remain uncarboxylated, leading to impaired blood clotting, which can be measured by an increase in prothrombin time (PT).

Quantitative Data: Prothrombin and Factor VII Response

Studies in vitamin K-deficient rat models provide a quantitative comparison of the two isomers.

ParameterModelTrans-Phylloquinone DoseCis-Phylloquinone Dose for Equivalent ResponseRelative Activity of Cis-IsomerReference
Prothrombin ResponseVitamin K-Deficient Rats0.5 µg5.0 µg (of an 80% cis preparation)~10% (accounting for trans impurity)[1]
Plasma Factor VII LevelsVitamin K-Deficient Rats--~1%[2][3]

Table 1: Comparison of cis- and trans-phylloquinone activity on blood coagulation markers in vitamin K-deficient rats.

These data indicate that a substantially higher dose of cis-phylloquinone is required to elicit even a minimal response in coagulation factor activity, highlighting its low potency.

Comparative Biological Activity: Osteocalcin Carboxylation

Osteocalcin is a vitamin K-dependent protein produced by osteoblasts and is involved in bone mineralization. Its carboxylation is a sensitive marker of vitamin K status in extra-hepatic tissues. Undercarboxylated osteocalcin (ucOC) is a measure of vitamin K insufficiency.

While direct quantitative comparisons in animal models are scarce due to the established inactivity of the cis isomer, the scientific consensus is that cis-phylloquinone is not a viable cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme that activates osteocalcin[4][5]. Studies on other vitamin K isomers, such as menaquinone-7 (B21479) (MK-7), have shown that the cis form has only a very slight carboxylative activity compared to the trans form. Given that cis-phylloquinone is a poor substrate for the key enzymes of the vitamin K cycle, it is expected to have virtually no effect on reducing levels of undercarboxylated osteocalcin.

Mechanism of Differential Activity: The Vitamin K Cycle

The significant difference in biological activity between the two isomers stems from their interaction with the Vitamin K cycle. The trans configuration is essential for efficient enzymatic processing.

Vitamin_K_Cycle Diagram 1: Differential processing of trans- and cis-phylloquinone in the Vitamin K cycle. cluster_trans Trans-Phylloquinone (Active Pathway) cluster_cis Cis-Phylloquinone (Inefficient Pathway) cluster_carboxylation Carboxylation trans_K trans-Phylloquinone (Vitamin K Quinone) trans_KH2 trans-KH2 (Hydroquinone) trans_K->trans_KH2 VKOR/QR trans_KO trans-KO (Epoxide) trans_KH2->trans_KO GGCX GGCX γ-Glutamyl Carboxylase (GGCX) trans_KH2->GGCX Cofactor trans_KO->trans_K VKOR cis_K cis-Phylloquinone cis_KH2 cis-KH2 cis_K->cis_KH2 VKOR/QR (Slow) block Epoxidation Block cis_KH2->block cis_KH2->GGCX Poor Cofactor cis_KO cis-KO (Poor Substrate) block->cis_KO Very Poor Substrate for Epoxidation Proteins Precursor Proteins (e.g., Prothrombin, Osteocalcin) (Glu) Carboxylated_Proteins Active Proteins (Gla) Proteins->Carboxylated_Proteins Carboxylation

Caption: Differential processing of trans- and cis-phylloquinone.

The trans isomer is efficiently reduced to its active hydroquinone (B1673460) form (KH2), which serves as a cofactor for GGCX. The resulting vitamin K epoxide is then recycled back. The cis isomer is a poor substrate for this cycle, particularly for the epoxidation step, which is coupled to the carboxylation of proteins.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of vitamin K activity.

Induction of Vitamin K Deficiency in a Rat Model

This protocol creates a state of vitamin K deficiency, which is necessary to test the restorative effects of different vitamin K isomers.

Deficiency_Protocol Diagram 2: Workflow for inducing vitamin K deficiency in rats. start Start: Acclimatize Rats (e.g., Male Sprague-Dawley, 1 week) diet Provide Vitamin K-Deficient Diet (ad libitum for 14-28 days) start->diet gentamicin Administer Gentamicin in Drinking Water (e.g., 1 g/L) to suppress gut flora diet->gentamicin monitoring Monitor for Signs of Deficiency: - Weight loss - Hemorrhage gentamicin->monitoring verification Verify Deficiency: - Measure baseline Prothrombin Time (PT) - PT should be significantly prolonged monitoring->verification grouping Divide into Treatment Groups: 1. Vehicle Control 2. Trans-Phylloquinone 3. Cis-Phylloquinone verification->grouping end Proceed with Comparative Efficacy Study grouping->end

Caption: Workflow for inducing vitamin K deficiency in rats.

Protocol Details:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: House rats individually in cages with wire-mesh bottoms to prevent coprophagy, which can be a source of vitamin K produced by gut bacteria.

  • Diet: Provide a specially formulated vitamin K-deficient diet for a period of 14 to 28 days.

  • Antibiotic Treatment: To eliminate vitamin K-producing bacteria in the gut, add a broad-spectrum antibiotic, such as gentamicin, to the drinking water.

  • Verification of Deficiency: Before starting the comparative study, confirm the vitamin K-deficient state by measuring prothrombin time. A significant prolongation compared to baseline or a control group fed a standard diet indicates deficiency.

Prothrombin Time (PT) Assay

This assay measures the time it takes for a clot to form in a plasma sample after the addition of a reagent, assessing the function of the extrinsic coagulation pathway.

Protocol Details:

  • Blood Collection: Collect blood from anesthetized rats via cardiac puncture or from the vena cava. Immediately transfer the blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant (in a 9:1 blood to anticoagulant ratio).

  • Plasma Preparation: Centrifuge the blood sample (e.g., at 1500 x g for 15 minutes at 4°C) to separate the platelet-poor plasma.

  • Assay Procedure: a. Pre-warm the plasma sample to 37°C. b. Add a commercial thromboplastin (B12709170) reagent (containing tissue factor and phospholipids) to the plasma. c. Simultaneously, add calcium chloride to initiate coagulation. d. Measure the time in seconds until a fibrin (B1330869) clot is formed using a coagulometer.

Measurement of Osteocalcin Carboxylation

This involves quantifying the different forms of osteocalcin in serum.

Protocol Details:

  • Sample Collection: Collect blood and prepare serum from the different treatment groups.

  • ELISA Method: Use specific enzyme-linked immunosorbent assays (ELISAs) to measure:

    • Total Osteocalcin: An assay that detects all forms of the protein.

    • Undercarboxylated Osteocalcin (ucOC): An assay employing monoclonal antibodies that specifically bind to the uncarboxylated form of osteocalcin.

    • Carboxylated Osteocalcin (cOC): Can be measured directly with a specific assay or calculated by subtracting ucOC from total osteocalcin.

  • Data Expression: The results are often expressed as a ratio of undercarboxylated to total osteocalcin (%ucOC), which provides a sensitive index of vitamin K status.

Conclusion

The geometric configuration of phylloquinone is a critical determinant of its biological activity. The trans isomer is the biologically active form of vitamin K1, essential for blood coagulation and bone metabolism. In contrast, the cis isomer of phylloquinone demonstrates negligible activity in vitamin K-deficient models. For researchers and drug development professionals, it is imperative to use the all-trans isomer of phylloquinone in experimental and therapeutic applications to ensure efficacy. The presence of cis-isomers in synthetic vitamin K preparations should be considered an impurity with little to no contribution to its biological function.

References

A Comparative Analysis of Cis- and Trans-Phylloquinone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate and biological activity of cis- and trans-phylloquinone (vitamin K1). The geometric configuration of the phytyl side chain significantly influences the absorption, tissue distribution, and enzymatic processing of these isomers, ultimately impacting their efficacy as a cofactor for vitamin K-dependent proteins. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant metabolic pathways.

Key Metabolic Differences and Biological Activity

The naturally occurring and biologically active form of phylloquinone is the trans-isomer. The cis-isomer, which can be formed during food processing or chemical synthesis, exhibits significantly lower biological activity.[1][2] Studies in rat models have demonstrated that the cis-isomer has virtually no vitamin K activity, being a poor substrate for the enzymatic reactions essential for blood coagulation.[3]

The differential metabolism of these two isomers is a key determinant of their biological function. The trans-isomer is preferentially utilized by the vitamin K cycle enzymes, while the cis-isomer shows altered tissue retention and is a poor substrate for key metabolic conversions.

Quantitative Comparison of Tissue Distribution

Experimental data from studies in rats reveal distinct differences in the tissue retention of cis- and trans-phylloquinone, particularly in the liver.

TissueIsomerConcentration (ng/g)SpeciesStudy Notes
Livertrans-Phylloquinone~60Fischer 344 RatsFed a vitamin K1-containing diet ad libitum.[4]
Livercis-Phylloquinone~20Fischer 344 RatsFed a vitamin K1-containing diet ad libitum.[4]

As the data indicates, the concentration of the trans-isomer is significantly higher in the liver of rats under normal dietary conditions. Further studies have shown that while the overall tissue distribution is similar, the cis-isomer is retained longer in the liver, specifically within the mitochondria, whereas the trans-isomer is more associated with the endoplasmic reticulum where the vitamin K cycle occurs.

Comparative Biological Activity

The most profound difference between the two isomers lies in their biological activity, primarily their ability to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent clotting factors.

Parametertrans-Phylloquinonecis-PhylloquinoneSpeciesStudy Notes
Biological Activity (Prothrombin Synthesis)ActiveLittle to no activityVitamin K-deficient ratsThe cis-isomer showed about 1% of the activity of the trans-isomer.
2,3-Epoxidation (in vivo and in vitro)Efficient SubstratePoor SubstrateRat liver microsomesEpoxidation is a key step in the vitamin K cycle.

These findings underscore the stereospecificity of the enzymes involved in vitamin K metabolism. The geometry of the phytyl tail of the trans-isomer is crucial for its interaction with GGCX and vitamin K epoxide reductase (VKOR).

Metabolic Pathways and Experimental Workflows

To understand the differential metabolism, it is essential to visualize the key pathways and experimental procedures used to elucidate these differences.

Vitamin K Cycle and the Role of Isomers

The vitamin K cycle is a critical pathway for the regeneration of the active form of vitamin K. The trans-isomer of phylloquinone is the preferred substrate for this cycle.

cluster_0 Vitamin K Cycle trans-Phylloquinone trans-Phylloquinone trans-Phylloquinone_hydroquinone trans-Phylloquinone Hydroquinone (B1673460) (active form) trans-Phylloquinone->trans-Phylloquinone_hydroquinone VKOR trans-Phylloquinone_epoxide trans-Phylloquinone 2,3-epoxide trans-Phylloquinone_hydroquinone->trans-Phylloquinone_epoxide GGCX (Carboxylation) trans-Phylloquinone_epoxide->trans-Phylloquinone VKOR cis-Phylloquinone cis-Phylloquinone Poor Substrate Poor Substrate cis-Phylloquinone->Poor Substrate

Caption: The vitamin K cycle showing the efficient processing of trans-phylloquinone and the poor substrate activity of the cis-isomer for the key enzymes VKOR and GGCX.

Conversion of Phylloquinone to Menaquinone-4 (MK-4)

Dietary phylloquinone can be converted to menaquinone-4 (MK-4), a vital form of vitamin K2, in various tissues. This conversion involves the removal of the phytyl side chain to form menadione, which is then prenylated.

cluster_1 Phylloquinone to MK-4 Conversion Phylloquinone Dietary Phylloquinone (cis- or trans-) Menadione Menadione (Intermediate) Phylloquinone->Menadione Side-chain cleavage (Intestine) MK4 Menaquinone-4 (MK-4) Menadione->MK4 Prenylation (UBIAD1, Tissues)

Caption: The metabolic pathway for the conversion of dietary phylloquinone to menaquinone-4 (MK-4), involving the intermediate menadione.

Experimental Workflow for Isomer Analysis

The following diagram outlines a typical experimental workflow for the comparative analysis of cis- and trans-phylloquinone metabolism in animal models.

cluster_2 Experimental Workflow Animal_Model Animal Model (e.g., Vitamin K-deficient rats) Isomer_Admin Administration of cis- and trans-Phylloquinone Animal_Model->Isomer_Admin Tissue_Harvest Tissue Harvesting (Liver, Plasma, etc.) Isomer_Admin->Tissue_Harvest Lipid_Extraction Lipid Extraction Tissue_Harvest->Lipid_Extraction Isomer_Separation Isomer Separation (e.g., HPLC with C30 column) Lipid_Extraction->Isomer_Separation Quantification Quantification (Fluorescence Detection) Isomer_Separation->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis

Caption: A generalized experimental workflow for studying the comparative metabolism of phylloquinone isomers in vivo.

Experimental Protocols

Separation and Quantification of Cis- and Trans-Phylloquinone in Tissues

This protocol is based on the methodology described for the analysis of vitamin K isomers in rat tissues.

Objective: To separate and quantify cis- and trans-phylloquinone from tissue samples.

Materials:

  • Tissue homogenizer

  • Methylene (B1212753) chloride

  • Hexane

  • Tetrahydrofuran-methanol (1:1, v/v)

  • High-Performance Liquid Chromatography (HPLC) system

  • C30 reverse-phase column

  • Zinc powder (for post-column reduction)

  • Fluorescence detector

Procedure:

  • Tissue Homogenization: Homogenize a known weight of tissue (e.g., liver) in a suitable buffer.

  • Lipid Extraction:

    • For liver: Perform a solvent extraction using methylene chloride.

    • For plasma: Perform a solvent extraction using hexane.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in tetrahydrofuran-methanol (1:1) or methanol.

  • HPLC Separation:

    • Inject the reconstituted sample onto a C30 HPLC column.

    • Use an isocratic mobile phase appropriate for the separation of the isomers (specific composition to be optimized).

  • Post-Column Reduction: Pass the column eluent through a post-column reactor containing zinc powder to reduce the phylloquinone isomers to their fluorescent hydroquinone forms.

  • Fluorescence Detection: Detect the reduced isomers using a fluorescence detector with an excitation wavelength of approximately 243 nm and an emission wavelength of approximately 430 nm.

  • Quantification: Calculate the concentration of each isomer based on the peak area by comparing to a standard curve generated with known amounts of purified cis- and trans-phylloquinone.

Assessment of Biological Activity (Prothrombin Synthesis Assay)

This protocol is a generalized method based on studies assessing the vitamin K activity of different compounds.

Objective: To determine the biological activity of cis- and trans-phylloquinone by measuring their ability to stimulate prothrombin synthesis in vitamin K-deficient animals.

Materials:

  • Vitamin K-deficient rat model

  • Solutions of cis- and trans-phylloquinone for administration (e.g., subcutaneous injection)

  • Blood collection supplies

  • Citrated plasma

  • Prothrombin time (PT) assay reagents

Procedure:

  • Induce Vitamin K Deficiency: Raise rats on a vitamin K-deficient diet until their plasma prothrombin levels are significantly reduced (e.g., 5-10% of normal).

  • Isomer Administration: Administer a single dose of either cis- or trans-phylloquinone (or a vehicle control) to groups of vitamin K-deficient rats. A range of doses should be used to establish a dose-response relationship.

  • Blood Collection: Collect blood samples at various time points after administration (e.g., 6, 12, 24 hours). Prepare citrated plasma.

  • Prothrombin Time (PT) Assay: Perform a one-stage PT assay on the plasma samples. The shortening of the clotting time is indicative of the synthesis of active prothrombin.

  • Data Analysis: Compare the prothrombin synthesis response (e.g., change in PT or percent of normal prothrombin levels) between the groups treated with cis- and trans-phylloquinone to determine their relative biological activities.

Conclusion

The metabolic and biological disparities between cis- and trans-phylloquinone are substantial. The trans-isomer is the biologically active form, efficiently utilized in the vitamin K cycle to support essential physiological functions such as blood coagulation. In contrast, the cis-isomer demonstrates minimal biological activity due to its poor interaction with key metabolic enzymes. These differences in metabolism, including tissue retention and enzymatic conversion, are critical considerations for researchers and professionals in the fields of nutrition, pharmacology, and drug development, particularly when evaluating the vitamin K content and efficacy of various formulations and food products.

References

A Comparative Guide to the Cross-Laboratory Validation of cis-Vitamin K1 Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin K1 isomers is critical. While trans-Vitamin K1 (phylloquinone) is the biologically active form essential for processes like blood coagulation and bone metabolism, the cis-isomer is largely considered inactive.[1] The presence of cis-Vitamin K1, often in synthetic preparations, necessitates analytical methods that can distinguish between these forms. This guide provides an objective comparison of analytical methods capable of resolving this compound, supported by available validation data and detailed experimental protocols.

A true cross-laboratory validation for this compound specifically is not widely published; however, extensive inter-laboratory work on total phylloquinone provides a benchmark for performance. The Vitamin K External Quality Assurance Scheme (KEQAS) has been instrumental in harmonizing the analysis of phylloquinone in human serum, revealing the challenges and performance expectations of these sensitive assays.[2]

Inter-Laboratory Performance: The KEQAS Benchmark

The KEQAS program, which distributed serum samples to 17 groups across eight countries, provides the most comprehensive data on the inter-laboratory performance for Vitamin K1 analysis. While focused on total phylloquinone, its findings are crucial for contextualizing the validation of any Vitamin K1 isomer method.[2]

Table 1: Summary of KEQAS Inter-Laboratory Performance for Phylloquinone Analysis (2000-2006) [2]

Performance Metric Result Notes
No. of Participating Groups 17 From eight different countries.
Mean Interlaboratory CV 29.6% Coefficient of Variation across all labs.
Mean Absolute Difference from Mean 21.7% Average deviation from the all-laboratory trimmed mean (ALTM).
Labs Meeting Performance Target 47% Performance target was set at <20% absolute difference from the ALTM.
False Positive Rate 35% For phylloquinone-depleted samples, indicating issues with assay specificity at low concentrations.
Methods Compared HPLC-Fluorescence No significant bias was found between detector types.

| | HPLC-Electrochemical | |

This data highlights the inherent variability in Vitamin K1 analysis and underscores the need for robust, well-validated methods and the use of Standard Reference Materials (SRMs) to ensure comparability across studies.[3]

General Workflow for Cross-Laboratory Method Validation

A cross-laboratory validation study follows a structured workflow to ensure that an analytical method is reproducible and reliable across different sites, operators, and instruments. This process is fundamental to establishing a method as a standard.

G General Workflow for Cross-Laboratory Method Validation cluster_origin Originating Laboratory cluster_transfer Protocol & Material Transfer cluster_participating Participating Laboratories cluster_analysis Centralized Data Analysis A Method Development & Optimization B Single-Lab Validation (Accuracy, Precision, Linearity) A->B C Develop Standardized Protocol & SOPs B->C D Prepare & Distribute Identical Reference Materials & Blinded Samples C->D E Lab 1: Protocol Implementation & Sample Analysis D->E F Lab 2: Protocol Implementation & Sample Analysis D->F G Lab N: Protocol Implementation & Sample Analysis D->G H Collect & Normalize Data E->H F->H G->H I Statistical Analysis (Reproducibility & Repeatability, ANOVA) H->I J Final Validation Report I->J

A flowchart of the cross-laboratory validation process.

Comparison of Analytical Methods for this compound

Several advanced analytical techniques can successfully separate and quantify cis- and trans-Vitamin K1 isomers. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UltraPerformance Convergence Chromatography (UPC²) are among the most effective.

Table 2: Comparison of Single-Laboratory Validation Parameters for this compound Methods

Parameter UPLC-MS/MS (Infant Formula) HPLC-FLD (Rat Tissue)
Chromatography Column C30 (4.6 × 150 mm, 3 µm) C30
Linearity (r²) > 0.999 Not specified
Limit of Detection (LOD) 0.01 µg / 100 g Not specified
Limit of Quantification (LOQ) 0.031 µg / 100 g Not specified
Precision (%RSD) < 5% (Intra- & Inter-batch) Not specified

| Accuracy (% Recovery) | Not specified | 92 ± 11% (from spiked liver) |

The Vitamin K Cycle: Role of Isomers

Vitamin K1 is a critical cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which activates several proteins essential for health. This activation occurs through a process known as the Vitamin K cycle. Only the trans-isomer of Vitamin K1 is a potent substrate for this cycle.

G cluster_cycle The Vitamin K Cycle cluster_inputs VK_hydro Vitamin K Hydroquinone (B1673460) (active) VK_epoxide Vitamin K Epoxide VK_hydro->VK_epoxide GGCX (Carboxylation) Gla_active Active Gla-Protein (Gla residues) VK_quinone Vitamin K Quinone VK_epoxide->VK_quinone VKOR VK_quinone->VK_hydro VKOR trans_K1 trans-Vitamin K1 (Biologically Active) trans_K1->VK_quinone Enters cycle cis_K1 This compound (Biologically Inactive) Gla Inactive Gla-Protein (Glu residues) Gla->Gla_active CO2, O2

The Vitamin K cycle and the differential activity of isomers.

Detailed Experimental Protocols

UPLC-MS/MS Method for cis/trans-Vitamin K1 in Infant Formula

This method provides high sensitivity and selectivity for quantifying isomers in complex matrices.

  • Sample Preparation: The protocol utilizes lipase (B570770) hydrolysis followed by liquid-liquid extraction to isolate the vitamin from the formula matrix.

  • Internal Standard: Vitamin K1-d7 is used as an internal standard to correct for extraction losses and matrix effects.

  • Chromatography:

    • System: Ultra-Performance Liquid Chromatography (UPLC).

    • Column: A C30 column (4.6 × 150 mm, 3 µm) is essential for achieving baseline separation of the cis and trans isomers.

  • Mass Spectrometry:

    • System: Tandem Mass Spectrometer (MS/MS).

    • Ionization: Electrospray Ionization (ESI) in positive-ion mode.

    • Detection: Multiple-Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring precursor-to-product ion transitions.

HPLC-FLD Method for cis/trans-Vitamin K1 in Biological Tissues

This method is well-suited for separating and detecting Vitamin K1 isomers in tissues like liver and plasma.

  • Sample Preparation: Involves simple solvent extraction (e.g., methylene (B1212753) chloride for liver, hexane (B92381) for plasma) followed by evaporation and redilution of the extract.

  • Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC).

    • Column: A C30 column is used to separate the isomers under isocratic conditions.

  • Detection:

    • Post-Column Reaction: The column effluent passes through a reactor containing metallic zinc, which reduces the quinone form of Vitamin K1 to the fluorescent hydroquinone form.

    • Detector: A fluorescence detector measures the emission.

    • Wavelengths: Excitation at 243 nm and emission at 430 nm.

UltraPerformance Convergence Chromatography (UPC²) Method

This novel technique offers a rapid alternative to traditional HPLC for isomer separation, significantly reducing run times.

  • Principle: UPC² uses compressed CO2 as the primary mobile phase, leveraging its low viscosity and high diffusivity for fast, efficient separations.

  • Chromatography:

    • System: ACQUITY UPC² System.

    • Column: An ACQUITY UPC² HSS C18 SB Column (3.0 x 100 mm, 1.8 μm) can achieve baseline separation.

    • Run Time: Separation of cis-K1, trans-K1, and MK-4 can be achieved in under 3 minutes.

  • Advantages: This method is significantly faster than HPLC methods (which can take over 20 minutes), uses less organic solvent, and does not require a specialized C30 column.

References

C30 Columns Outperform C18 for Vitamin K Isomer Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of vitamin K, the choice of high-performance liquid chromatography (HPLC) column is critical for achieving accurate separation of its various isomers. This guide provides an objective comparison of C18 and C30 reversed-phase columns, supported by experimental data, to inform the selection process for robust and reliable vitamin K analysis. The evidence strongly indicates that C30 columns offer superior selectivity for vitamin K isomers, a feat not achievable with standard C18 columns under typical reversed-phase conditions.

Vitamin K exists in several forms, including vitamin K1 (phylloquinone) and a series of vitamin K2 (menaquinones, MK-n) forms. Furthermore, vitamin K1 can exist as cis and trans isomers, with the trans-isomer being the biologically active form.[1][2] The structural similarity of these isomers presents a significant analytical challenge. Experimental data consistently demonstrates that the enhanced shape selectivity of C30 columns is essential for resolving these closely related compounds.

Superior Performance of C30 Columns

Studies have shown that C30 columns provide good resolution between vitamin K1 and K2 and their corresponding isomers, whereas C18 columns are often unsuccessful in separating these compounds.[3][4][5] The longer alkyl chains of the C30 stationary phase provide greater interaction with the long isoprenoid side chains of vitamin K molecules, leading to enhanced shape selectivity. This allows for the separation of not only different vitamin K forms but also their geometric isomers.

In contrast, while C18 columns are a staple in reversed-phase chromatography and are used for the analysis of some vitamin K homologues, they generally fail to provide adequate shape selectivity to resolve the critical structural isomers of vitamin K1.

Experimental Data: A Head-to-Head Comparison

The following table summarizes the key performance data from a comparative study, highlighting the superior resolving power of the C30 column for vitamin K isomers.

ParameterC30 ColumnC18 ColumnReference
Resolution (Vitamin K1 cis/trans) Baseline separation achievedCo-elution (no separation)
Resolution (Vitamin K1/K2) Good resolutionPartial or no separation
Stationary Phase C30-bonded silicaC18-bonded silica
Mobile Phase 98% Methanol / 2% DI water98% Methanol / 2% DI water
Flow Rate 0.65 mL/min0.65 mL/min
Temperature 20 °C20 °C

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the separation of vitamin K isomers using C30 and C18 columns.

C30 Column Method for Vitamin K Isomer Separation
  • Column: Thermo Scientific™ Acclaim™ C30, 3 µm, 3.0 × 150 mm

  • Mobile Phase: 98% Methanol / 2% DI water

  • Flow Rate: 0.65 mL/min

  • Temperature: 20 °C

  • Detection: UV at 250 nm

  • Injection Volume: 2.5 µL

  • Sample: Vitamin K1 and K2 in acetonitrile (B52724) (0.5 mg/mL), exposed to UV light for 20 minutes to generate isomers.

C18 Column Method (for comparison)
  • Column: Thermo Scientific™ Acclaim™ 120 C18, 3 µm, 3.0 × 150 mm

  • Mobile Phase: 98% Methanol / 2% DI water

  • Flow Rate: 0.65 mL/min

  • Temperature: 20 °C

  • Detection: UV at 250 nm

  • Injection Volume: 2.5 µL

  • Sample: Vitamin K1 and K2 in acetonitrile (0.5 mg/mL), exposed to UV light for 20 minutes to generate isomers.

It is important to note that while the above C18 method was used for direct comparison, other C18 methods exist for general vitamin K analysis but typically do not resolve the critical isomers. Some specialized C18 columns, when used with techniques like UltraPerformance Convergence Chromatography™ (UPC²®), have shown success in separating vitamin K1 isomers in a shorter time frame. However, for standard HPLC applications, the C30 column remains the more reliable choice for isomer separation.

Experimental Workflow

The logical workflow for the analysis of vitamin K isomers using HPLC is depicted in the following diagram.

Vitamin_K_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_comparison Column Comparison Sample Vitamin K Sample Extraction Extraction/Dissolution (e.g., in Acetonitrile) Sample->Extraction Isomerization Isomer Generation (Optional, e.g., UV exposure) Extraction->Isomerization Injection Inject Sample Isomerization->Injection Column HPLC Column (C18 or C30) Injection->Column Separation Isocratic/Gradient Elution Column->Separation C30_Result Baseline Separation of Isomers Column->C30_Result C30 C18_Result Co-elution of Isomers Column->C18_Result C18 Detection UV/DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1. Experimental workflow for the comparative analysis of vitamin K isomers using C18 and C30 HPLC columns.

References

A Comparative Guide to the Accurate Quantification of cis-Vitamin K1 in Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Vitamin K1 isomers is paramount, particularly the distinction between the biologically active trans-isomer and the less active cis-isomer. This guide provides an objective comparison of analytical methodologies for the quantification of cis-Vitamin K1 in reference materials, supported by experimental data and detailed protocols.

Quantitative Data Summary

The accuracy of this compound quantification is critically dependent on the analytical method employed and the specific reference material being analyzed. The following table summarizes the available quantitative data for this compound in widely recognized reference materials.

Reference MaterialAnalytical MethodReported this compound ValueSource
NIST SRM 3232 Kelp Powder Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-APCI-MS/MS)Reference Value: 3.5 µg/g (trans-Vitamin K1), cis-isomer present but not individually quantified in the certificate of analysis.--INVALID-LINK--
USP Phytonadione RS Not specified in the available public information.Specification: Not more than 21.0% of the Z-isomer (cis-isomer).--INVALID-LINK--
NIST SRM 1846 Infant Formula High-Performance Liquid Chromatography (HPLC) with C18 and C30 columns (Collaborative Study)With C18 columns, cis- and trans-isomers were aggregated. With C30 columns, selective estimation was possible.--INVALID-LINK--
Commercial Vitamin K Supplement UltraPerformance Convergence Chromatography (UPC²)11.2% of total Vitamin K1--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the quantification of this compound are outlined below.

High-Performance Liquid Chromatography (HPLC) with Post-Column Reduction and Fluorescence Detection

This method is widely used for the analysis of Vitamin K1 isomers in various matrices, including food and infant formula[1][2].

  • Sample Preparation: Samples are typically digested with a lipase (B570770) to release Vitamin K1 from the lipid matrix, followed by extraction into an organic solvent such as hexane. The extract is then evaporated and reconstituted in the mobile phase.

  • Chromatographic Separation:

    • Column: A C30 bonded-phase column is recommended for the selective separation of cis- and trans-Vitamin K1 isomers[1][2]. Conventional C18 columns may not provide adequate resolution[1].

    • Mobile Phase: A reversed-phase mobile phase, typically a mixture of methanol (B129727) and water, is used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Post-Column Reduction: After separation on the HPLC column, the eluent passes through a post-column reactor containing a reducing agent (e.g., zinc powder) to convert the quinone form of Vitamin K1 to the fluorescent hydroquinone (B1673460) form.

  • Detection: The fluorescent hydroquinone is detected using a fluorescence detector with an excitation wavelength of approximately 243 nm and an emission wavelength of around 430 nm.

UltraPerformance Convergence Chromatography (UPC²)

UPC² is a modern technique that utilizes compressed carbon dioxide as the primary mobile phase, offering faster and more efficient separations compared to traditional HPLC.

  • Sample Preparation: Samples are extracted with an organic solvent like iso-octane. The extract is filtered and diluted before injection.

  • Chromatographic Separation:

    • Column: An ACQUITY UPC² HSS C18 SB column is commonly used.

    • Mobile Phase: A gradient of compressed CO2 (mobile phase A) and a modifier such as a mixture of acetonitrile (B52724) and methanol (mobile phase B) is employed.

    • Flow Rate: A typical flow rate is in the range of 1.5 to 2.0 mL/min.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at approximately 246 nm.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

This is a high-sensitivity and high-specificity method often used for the certification of reference materials.

  • Sample Preparation: An isotopically labeled internal standard (e.g., Vitamin K1-d7) is added to the sample prior to extraction. The extraction procedure is similar to that of HPLC.

  • Chromatographic Separation:

    • Column: A C18 or C30 column can be used for the separation of the isomers.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

  • Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used to ionize the Vitamin K1 isomers.

    • Mass Analysis: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the native and isotopically labeled Vitamin K1. This provides high selectivity and accurate quantification.

Visualizations

Experimental Workflow for Vitamin K1 Isomer Analysis

The following diagram illustrates a typical experimental workflow for the quantification of Vitamin K1 isomers in a reference material.

cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis start Reference Material extraction Solvent Extraction (with optional lipase digestion) start->extraction cleanup Solid-Phase Extraction (SPE) (optional) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration hplc HPLC / UPC² / LC-MS concentration->hplc detection Detection (UV, Fluorescence, or MS/MS) hplc->detection integration Peak Integration detection->integration quantification Quantification (External/Internal Standard) integration->quantification result Reported this compound Value quantification->result cluster_methods Analytical Methods cluster_crm Reference Material cluster_comparison Comparison of Accuracy method_a Method A (e.g., HPLC-UV) measured_a Measured cis-K1 (Method A) method_a->measured_a method_b Method B (e.g., UPC²) measured_b Measured cis-K1 (Method B) method_b->measured_b method_c Method C (e.g., LC-MS/MS) measured_c Measured cis-K1 (Method C) method_c->measured_c crm Certified Reference Material (e.g., NIST SRM 3232) certified_value Certified/Reference cis-K1 Value comparison Accuracy Assessment (% Recovery, Bias) measured_a->comparison measured_b->comparison measured_c->comparison certified_value->comparison

References

The Hidden Isomer: A Guide to cis-Vitamin K1 in Phylloquinone Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vitamin K1, or phylloquinone, is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism. While naturally occurring phylloquinone in green leafy vegetables exists predominantly in the biologically active trans-isomer form, synthetic vitamin K1 used in dietary supplements can contain significant amounts of the cis-isomer. This guide provides a comparative analysis of cis- and trans-phylloquinone, focusing on the prevalence of the cis-isomer in supplements and the analytical methods for its detection, supported by experimental data.

The Biological Inactivity of cis-Phylloquinone

The geometric configuration of the phytyl side chain in phylloquinone is a crucial determinant of its biological activity. The trans-isomer is the form that effectively participates in the vitamin K cycle, a vital metabolic pathway. In contrast, the cis-isomer of phylloquinone exhibits significantly lower, almost negligible, biological activity[1][2]. Studies have shown that the cis form is a poor substrate for the enzyme vitamin K epoxide reductase, which is a key step in the recycling of vitamin K[3]. This reduced activity means that supplements with a high percentage of cis-vitamin K1 may have diminished efficacy. In vitamin K-deficient animal models, the cis-isomer has been shown to have as little as 1% of the biological activity of the trans-isomer[4].

Quantitative Comparison of this compound in Supplements

Supplement TypeAnalytical MethodPercentage of this compound of Total PhylloquinoneReference
Commercial Vitamin K SupplementUltraPerformance Convergence Chromatography (UPC²)11.2%[3]

This finding highlights the importance of quality control in supplement manufacturing to ensure that the product delivers the expected amount of biologically active vitamin K1.

Experimental Protocols for Isomer Quantification

Accurate quantification of cis- and trans-vitamin K1 isomers is essential for the quality assessment of dietary supplements. High-Performance Liquid Chromatography (HPLC) and UltraPerformance Convergence Chromatography (UPC²) are the most common and reliable methods employed for this purpose.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

This method is recognized by the British and European Pharmacopoeias for the determination of phylloquinone isomers.

Principle: NP-HPLC separates compounds based on their polarity. The stationary phase is polar (e.g., silica), and the mobile phase is non-polar. The different spatial arrangements of the cis and trans isomers result in slight differences in polarity, allowing for their separation.

Sample Preparation:

  • A sample of the vitamin K supplement is accurately weighed.

  • The vitamin K1 is extracted from the supplement matrix using an organic solvent such as hexane (B92381) or a mixture of isopropanol (B130326) and hexane.

  • The extract is filtered through a 0.45 µm filter to remove particulate matter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: Silica column

  • Mobile Phase: A mixture of n-heptane and a polar modifier like diisopropyl ether and octanol.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Quantification: The concentration of each isomer is determined by comparing the peak area to that of a certified reference standard.

UltraPerformance Convergence Chromatography (UPC²)

UPC² is a more recent technique that offers faster analysis times and reduced solvent consumption compared to traditional HPLC.

Principle: UPC² utilizes compressed carbon dioxide as the primary mobile phase, leveraging its unique properties as a supercritical fluid. This technique provides high separation efficiency and speed.

Sample Preparation:

  • A vitamin K supplement tablet is crushed and dissolved in a suitable organic solvent (e.g., a mixture of methanol (B129727) and ethanol).

  • The solution is agitated and then centrifuged to pellet insoluble excipients.

  • The supernatant is filtered through a 0.45 µm PTFE syringe filter and may be further diluted before injection.

Chromatographic Conditions:

  • Column: A C18 column, such as an ACQUITY UPC² HSS C18 SB Column, is often used.

  • Mobile Phase: A gradient of compressed CO2 (mobile phase A) and a co-solvent such as methanol or ethanol (B145695) (mobile phase B).

  • Detection: Photodiode Array (PDA) or UV detection.

  • Run Time: Typically less than 5 minutes, which is significantly faster than traditional HPLC methods.

Visualizing the Workflow and Biological Pathway

To better understand the analytical process and the biological implications of the different isomers, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing supplement Vitamin K Supplement extraction Solvent Extraction supplement->extraction filtration Filtration extraction->filtration hplc HPLC / UPC² System filtration->hplc Inject Sample separation Isomer Separation (cis vs. trans) hplc->separation detection UV/PDA Detection separation->detection quantification Quantification detection->quantification Chromatogram report Results quantification->report

Experimental Workflow for Isomer Analysis.

vitamin_k_cycle cluster_cycle Vitamin K Cycle trans_K trans-Vitamin K1 (Hydroquinone) trans_KO trans-Vitamin K1 2,3-epoxide trans_K->trans_KO γ-glutamyl carboxylase trans_quinone trans-Vitamin K1 (Quinone) trans_KO->trans_quinone VKOR trans_quinone->trans_K VKOR / Quinone Reductases cis_K This compound inactive Poor Substrate for γ-glutamyl carboxylase cis_K->inactive

Simplified Vitamin K Cycle and the Role of Isomers.

Conclusion

The presence of the biologically less active cis-isomer of vitamin K1 in dietary supplements is a critical quality parameter that can impact the efficacy of the product. For researchers and professionals in drug development, it is imperative to consider the isomeric composition of phylloquinone in their studies and formulations. The analytical methods outlined in this guide, particularly HPLC and UPC², provide robust tools for the accurate quantification of cis- and trans-vitamin K1. Ensuring a high percentage of the trans-isomer is crucial for delivering the full health benefits associated with vitamin K supplementation.

References

Unraveling the Functional Disparity: A Comparative Guide to cis- and trans-Vitamin K1 in the Vitamin K Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activities of vitamin K isomers is paramount. This guide provides a comprehensive comparison of cis- and trans-Vitamin K1, detailing their respective roles and efficiencies within the vital vitamin K cycle. The following analysis is supported by experimental data and detailed protocols to facilitate further investigation.

The geometric configuration of Vitamin K1, specifically the cis- and trans-isomers at the C2'-C3' double bond of the phytyl tail, profoundly impacts its biological activity. While both forms are present in synthetic preparations, the naturally occurring and biologically active form is exclusively the trans-isomer. Experimental evidence consistently demonstrates that cis-Vitamin K1 exhibits significantly lower efficacy in the vitamin K cycle, a critical pathway for blood coagulation and bone metabolism.

Quantitative Comparison of cis- and trans-Vitamin K1 Activity

The biological activity of this compound is markedly reduced compared to its trans-counterpart. This difference is evident in both in vivo and in vitro settings. The following table summarizes the key quantitative differences based on available experimental data.

Parametertrans-Vitamin K1This compoundKey Findings
Biological Activity (in vivo, vitamin K-deficient rats) 100%~1%The cis-isomer possesses only about 1% of the biological activity of the trans-isomer in restoring coagulation factor synthesis in deficient models.[1]
Biological Activity (in vivo, coumarin-pretreated rats) 100%~10%In the presence of anticoagulants that inhibit vitamin K recycling, the relative activity of the cis-isomer is slightly higher but still significantly lower than the trans-isomer.[1]
Onset and Rate of Action NormalSlowerThe physiological response to this compound is characterized by a delayed onset and a slower rate of increase in coagulation factor activity compared to the trans-isomer.[1]
Metabolism in Liver Normal turnoverSlower turnoverThe concentration of the cis-isomer in the liver decreases at a much slower rate than the trans-isomer, suggesting differences in metabolic processing.
Subcellular Distribution in Liver Primarily Endoplasmic ReticulumAssociated with Mitochondrial FractionThe distinct subcellular localization of the isomers within liver cells points to different metabolic fates and interactions with cellular machinery.

The Vitamin K Cycle: A Tale of Two Isomers

The vitamin K cycle is a series of enzymatic reactions essential for the post-translational modification of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) in vitamin K-dependent proteins. This carboxylation, catalyzed by γ-glutamyl carboxylase (GGCX), is crucial for the function of coagulation factors and other proteins. The cycle involves the oxidation of vitamin K hydroquinone (B1673460) to vitamin K epoxide, which is then recycled back to the hydroquinone form by vitamin K epoxide reductase (VKOR).

Vitamin_K_Cycle cluster_0 Vitamin K Cycle VK_hydroquinone Vitamin K Hydroquinone (KH2) VK_epoxide Vitamin K Epoxide (KO) VK_hydroquinone->VK_epoxide GGCX (Carboxylation) GGCX_node GGCX Vitamin_K Vitamin K (Quinone) VK_epoxide->Vitamin_K VKOR VKOR_node VKOR Vitamin_K->VK_hydroquinone VKOR / NQO1 Glu Glu Gla Gla O2_CO2 O2, CO2

Figure 1. The Vitamin K Cycle.

The reduced biological activity of this compound is attributed to its poor interaction with the enzymes of the vitamin K cycle, particularly GGCX and VKOR. The specific three-dimensional structure of the trans-isomer is crucial for optimal binding and catalytic efficiency.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

In Vivo Assessment of Vitamin K1 Isomer Activity in Rats

This protocol is adapted from studies comparing the procoagulant activity of vitamin K1 isomers in vitamin K-deficient or anticoagulant-treated rats.[1]

Objective: To determine the relative biological activity of cis- and trans-Vitamin K1 by measuring the restoration of vitamin K-dependent coagulation factor activity.

Experimental Workflow:

In_Vivo_Assay_Workflow cluster_workflow In Vivo Activity Assay Workflow start Induce Vitamin K Deficiency (Diet or Anticoagulant) administer Administer Test Compound (cis- or trans-Vitamin K1) start->administer collect Collect Blood Samples (Time Course) administer->collect measure Measure Coagulation Factor Activity (e.g., Factor VII or Prothrombin Time) collect->measure analyze Analyze Data and Compare (Dose-Response Curves) measure->analyze

Figure 2. In Vivo Vitamin K1 Isomer Activity Assay Workflow.

Materials:

  • Male Wistar rats

  • Vitamin K-deficient diet or a coumarin (B35378) anticoagulant (e.g., warfarin)

  • This compound and trans-Vitamin K1 (high purity)

  • Vehicle for injection (e.g., physiological saline with a suitable emulsifier)

  • Citrated tubes for blood collection

  • Coagulation analyzer

  • Reagents for Factor VII assay or Prothrombin Time (PT) assay

Procedure:

  • Induction of Vitamin K Deficiency:

    • Dietary Model: Feed rats a vitamin K-deficient diet for a period sufficient to deplete liver stores of vitamin K and prolong prothrombin time (typically 10-14 days).

    • Anticoagulant Model: Administer a coumarin anticoagulant (e.g., warfarin) to induce a state of functional vitamin K deficiency.

  • Preparation of Test Solutions: Prepare solutions of cis- and trans-Vitamin K1 in the vehicle at various concentrations to establish a dose-response relationship.

  • Administration of Vitamin K1 Isomers: Administer graded doses of cis- or trans-Vitamin K1 intravenously or intraperitoneally to groups of vitamin K-deficient or anticoagulant-pretreated rats. Include a vehicle control group.

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours) post-administration into citrated tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain platelet-poor plasma.

  • Coagulation Assays:

    • Factor VII Assay: Measure the activity of Factor VII, a vitamin K-dependent clotting factor with a short half-life, making it a sensitive indicator of vitamin K status.

    • Prothrombin Time (PT) Assay: Determine the PT, which measures the time it takes for plasma to clot and is a global indicator of the extrinsic and common coagulation pathways.

  • Data Analysis: Plot the coagulation factor activity or the correction of PT against the dose of each isomer. Compare the dose-response curves to determine the relative potency of cis- and trans-Vitamin K1.

In Vitro Vitamin K-Dependent Carboxylation Assay

This cell-free assay assesses the ability of cis- and trans-Vitamin K1 to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).

Objective: To quantify the in vitro carboxylative efficacy of cis- and trans-Vitamin K1.

Experimental Workflow:

In_Vitro_Carboxylation_Workflow cluster_workflow In Vitro Carboxylation Assay Workflow prepare Prepare Microsomal Fraction (Source of GGCX) incubate Incubate Microsomes with Substrate, Cofactors, and Vitamin K1 Isomer prepare->incubate stop Stop Reaction incubate->stop measure Measure Carboxylation (e.g., Incorporation of 14CO2) stop->measure analyze Analyze and Compare Results measure->analyze

Figure 3. In Vitro Vitamin K-Dependent Carboxylation Assay Workflow.

Materials:

  • Rat liver microsomes (as a source of GGCX)

  • A synthetic peptide substrate for GGCX (e.g., FLEEL)

  • Reduced this compound and trans-Vitamin K1 (KH2 form)

  • Sodium bicarbonate containing [14C]bicarbonate

  • Dithiothreitol (DTT) to maintain a reducing environment

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Preparation of Microsomes: Isolate liver microsomes from rats according to standard protocols.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, the synthetic peptide substrate, DTT, and either reduced this compound or reduced trans-Vitamin K1 at various concentrations.

  • Initiation of Reaction: Start the reaction by adding the [14C]bicarbonate solution.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding cold TCA to precipitate the proteins and the carboxylated peptide.

  • Measurement of Carboxylation: Wash the precipitate to remove unincorporated [14C]bicarbonate. Dissolve the precipitate in a suitable solvent and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of carboxylation for each concentration of the vitamin K1 isomers. Determine the kinetic parameters (Km and Vmax) if possible, or compare the relative carboxylation efficiency at saturating substrate concentrations.

Conclusion

The available evidence unequivocally demonstrates the superior biological activity of trans-Vitamin K1 over its cis-isomer within the vitamin K cycle. The significantly reduced functionality of this compound underscores the critical importance of the stereochemistry of the phytyl side chain for effective interaction with the key enzymes GGCX and VKOR. For researchers and professionals in drug development, this distinction is crucial for the formulation of effective vitamin K supplements and therapeutics, as well as for the accurate interpretation of studies involving synthetic vitamin K1 preparations that may contain a mixture of isomers. The provided experimental protocols offer a framework for further elucidating the precise molecular mechanisms underlying this functional disparity.

References

Safety Operating Guide

Proper Disposal of cis-Vitamin K1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of cis-Vitamin K1, a key endogenous metabolite of Vitamin K.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The compound is known to be light-sensitive and may cause an allergic skin reaction.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Always wear impermeable gloves to avoid skin contact.

  • Eye Protection: Use chemical safety goggles to protect against accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly sealed and protected from light.[3]

  • Avoid contact with strong bases and oxidizing agents.

Quantitative Data Summary

The following table summarizes key physical and toxicological data for Vitamin K1. Note that this compound is an isomer of Vitamin K1 and shares its fundamental properties.

PropertyValueReference
Appearance Viscous liquid
Melting Point ~ -20 °C
Boiling Point ~ 140 °C @ 0.001mmHg
Flash Point > 110 °C
Oral LD50 (mouse) 25,000 mg/kg

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Do not dispose of this chemical into the sewer system or contaminate ponds, waterways, or ditches.

Experimental Protocol for Waste Neutralization (for illustrative purposes only - always follow institutional and local regulations):

Note: This is a generalized protocol. Specific procedures should be developed in consultation with your institution's environmental health and safety (EHS) department.

  • Segregation: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled waste container.

  • Container Labeling: Label the waste container as "Hazardous Waste: this compound" and include any other relevant hazard information.

  • Waste Manifest: Complete a hazardous waste manifest form as required by your institution and local regulations. This form will track the waste from your laboratory to the final disposal facility.

  • Licensed Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Your institution's EHS department will have approved vendors for this service.

  • Documentation: Retain a copy of the waste manifest for your records.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection cluster_2 Documentation & Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate into Labeled Hazardous Waste Container B->C D Complete Hazardous Waste Manifest C->D E Arrange for Licensed Waste Disposal Pickup D->E F Retain Disposal Records E->F

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for cis-Vitamin K1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling cis-Vitamin K1 (also known as phylloquinone), with a focus on procedural guidance for operations and disposal.

Hazard Assessment

This compound is a viscous oil that is sensitive to air, moisture, and light. While some safety data sheets (SDS) classify it as a non-hazardous substance under OSHA 29 CFR 1910.1200, others consider it hazardous, with the potential to cause skin sensitization or irritation.[1][2][3] Given the conflicting information, it is prudent to handle this compound with care, adhering to good laboratory practices and utilizing appropriate personal protective equipment (PPE).

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for Vitamin K1. It is important to note that occupational exposure limits have not been established by major regulatory bodies.

Route of AdministrationSpeciesTestValueReference
OralMouseLD5025,000 mg/kg
IntravenousMouseLD50>6,750 mg/kg

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical to minimize exposure. The following protocol outlines the required equipment for handling this compound in a laboratory setting.

Step 1: Eye and Face Protection
  • Action: Wear protective safety glasses with side shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Rationale: To protect eyes from potential splashes or aerosols.

Step 2: Hand Protection
  • Action: Wear nitrile rubber gloves.

  • Rationale: To prevent direct skin contact.

  • Procedure: Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Always wash hands thoroughly after handling the substance and removing gloves.

Step 3: Skin and Body Protection
  • Action: Wear a standard laboratory coat. For tasks with a higher risk of splashing, consider additional protective clothing.

  • Rationale: To protect skin and personal clothing from contamination.

Step 4: Respiratory Protection
  • Action: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.

  • Rationale: this compound is a viscous liquid with low volatility. However, if there is a risk of generating aerosols or mists, or if working in a poorly ventilated area, a NIOSH-approved respirator should be used.

The following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_tasks Laboratory Tasks ppe_goggles Safety Goggles ppe_gloves Nitrile Gloves ppe_coat Lab Coat ppe_respirator Respirator task_start Start Handling This compound task_weighing Weighing / Aliquoting task_start->task_weighing task_solution Preparing Solutions task_start->task_solution task_weighing->ppe_goggles Wear task_weighing->ppe_gloves Wear task_weighing->ppe_coat Wear task_aerosol Aerosol Generation Risk? task_solution->task_aerosol task_aerosol->ppe_goggles No task_aerosol->ppe_respirator Yes

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.